1-(Ethylamino)-3-(dimethylamino)propane
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
属性
IUPAC Name |
N-ethyl-N',N'-dimethylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H18N2/c1-4-8-6-5-7-9(2)3/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHCTHQUBIPMKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90173116 | |
| Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19475-27-5 | |
| Record name | N3-Ethyl-N1,N1-dimethyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19475-27-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019475275 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N'-Ethyl-N,N-dimethylpropane-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90173116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N'-ethyl-N,N-dimethylpropane-1,3-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What is the mechanism of carbodiimide coupling reactions?
An In-depth Technical Guide to Carbodiimide Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Carbodiimide coupling reactions are a cornerstone of modern chemical and biological synthesis, providing a robust and versatile method for the formation of amide bonds.[1] These reactions are fundamental in peptide synthesis, bioconjugation, and the covalent linkage of molecules to surfaces.[2] This guide delves into the core mechanisms, explores common reagents and additives, details potential side reactions, and provides standardized protocols for practical application.
The Core Mechanism: Activating the Carboxyl Group
The direct reaction between a carboxylic acid and an amine to form an amide is generally unfavorable under mild conditions because the amine, being basic, deprotonates the carboxylic acid to form a highly unreactive carboxylate salt.[3] Carbodiimides are powerful dehydrating agents that overcome this challenge by activating the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[3]
The reaction proceeds in two primary steps:
-
Activation: The carbodiimide (R'-N=C=N-R'') reacts with a carboxylic acid (R-COOH) to form a highly reactive O-acylisourea intermediate. This intermediate is essentially a carboxylic ester with an excellent leaving group.[2]
-
Nucleophilic Attack: A primary amine (R'''-NH₂) attacks the carbonyl carbon of the O-acylisourea intermediate. This forms a stable amide bond (R-CO-NH-R''') and releases a soluble urea byproduct (R'-NH-CO-NH-R'').[4]
Caption: The fundamental two-step carbodiimide coupling mechanism.
Key Reagents: A Comparative Overview
While numerous carbodiimides exist, two are predominantly used: N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[5] Their primary difference lies in their solubility, which dictates their applications.[5]
-
DCC (N,N'-dicyclohexylcarbodiimide): A waxy, water-insoluble solid used extensively in organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[1][4] Its key feature is that the dicyclohexylurea (DCU) byproduct is also highly insoluble in most organic solvents, allowing for easy removal by filtration.[5][6]
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): Typically available as a hydrochloride salt (EDC·HCl), EDC is water-soluble.[5] This property makes it the reagent of choice for biochemical applications in aqueous buffers, such as protein labeling and peptide conjugation.[7] The corresponding urea byproduct is also water-soluble and is removed by aqueous workup or dialysis.[6]
| Reagent | Formula | Molecular Weight | Solubility | Primary Application | Byproduct & Removal |
| DCC | C₁₃H₂₂N₂ | 206.33 g/mol | Organic Solvents (DCM, DMF, THF) | Peptide synthesis, Organic synthesis | Dicyclohexylurea (DCU), insoluble, removed by filtration.[5] |
| EDC·HCl | C₈H₁₇N₃·HCl | 191.70 g/mol | Water, DMF, DCM | Bioconjugation, Aqueous coupling | Water-soluble urea, removed by extraction or dialysis.[6] |
| DIC | C₇H₁₄N₂ | 126.20 g/mol | Organic Solvents | Solid-phase peptide synthesis | Diisopropylurea (DIU), soluble in organic solvents.[7] |
The Unstable Intermediate & Competing Side Reactions
The central O-acylisourea intermediate is highly reactive and prone to several competing reactions that can lower the yield of the desired amide product.[4] Understanding these pathways is critical for optimizing reaction conditions.
-
N-Acylurea Formation: The most common side reaction involves an intramolecular O-to-N acyl migration of the O-acylisourea intermediate to form a stable and unreactive N-acylurea.[7] This pathway terminates the reaction for that molecule, reducing the overall yield.[8]
-
Symmetric Anhydride Formation: The O-acylisourea can react with a second molecule of the starting carboxylic acid to form a symmetric anhydride. This anhydride is also an active acylating agent and can react with the amine to form the desired amide, but this pathway consumes an extra equivalent of the carboxylic acid.[7]
-
Hydrolysis: In aqueous solutions, the O-acylisourea intermediate is susceptible to hydrolysis, which regenerates the original carboxylic acid and renders the EDC molecule inactive.[4] This is a significant challenge in bioconjugation reactions.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 4. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. nbinno.com [nbinno.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to Water-Soluble Carbodiimides: Focus on EDC Chemistry
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the chemical properties and applications of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a versatile water-soluble carbodiimide. This document delves into its reaction mechanisms, stability, and solubility, and provides detailed protocols for its use in bioconjugation and other critical applications in research and drug development.
Core Chemical Properties of EDC
EDC is a zero-length crosslinker, meaning it facilitates the formation of a direct amide bond between a carboxyl group and a primary amine without becoming part of the final linkage.[1][2] Its water-solubility makes it a popular choice for bioconjugation reactions in aqueous environments, a significant advantage over its water-insoluble counterpart, dicyclohexylcarbodiimide (DCC).[3][4][5] The hydrochloride salt of EDC is a white, crystalline solid that is hygroscopic and should be stored protected from moisture.[6][7]
Solubility and Stability
EDC hydrochloride exhibits high solubility in water and a range of organic solvents, facilitating its use in diverse reaction conditions.[3][8] However, its stability in aqueous solutions is highly dependent on pH. EDC is most stable in the neutral to slightly alkaline pH range and rapidly loses activity at low pH due to hydrolysis.[9] Specifically, in a 50 mM 2-(N-morpholino)ethanesulfonic acid (MES) buffer at 25°C, the half-life of EDC is significantly shorter at lower pH values.[10]
Table 1: Quantitative Data for EDC Hydrochloride
| Property | Value | References |
| Molecular Weight | 191.70 g/mol | [11][12] |
| Appearance | White crystalline solid | [6][8] |
| Solubility in Water | >200 g/L | [3] |
| Solubility in Organic Solvents | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF) | [3][8] |
| Optimal Reaction pH for Carboxyl Activation | 4.0 - 6.0 | [8][11] |
| Half-life in 50 mM MES at 25°C | pH 7.0: 37 hours, pH 6.0: 20 hours, pH 5.0: 3.9 hours | [10] |
| Melting Point | 112 °C (234 °F; 385 K) | [8] |
Reaction Mechanism and Pathways
The primary application of EDC is the formation of an amide bond between a carboxylic acid and a primary amine. The reaction proceeds through a highly reactive O-acylisourea intermediate.[13][14]
Direct Amide Bond Formation
The carbodiimide group of EDC reacts with a carboxyl group to form the O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by a primary amine, resulting in the formation of a stable amide bond and the release of a water-soluble urea byproduct.[13][15]
Two-Step Crosslinking with NHS/Sulfo-NHS
A significant challenge with the direct EDC coupling is the instability of the O-acylisourea intermediate in aqueous solutions, which can lead to hydrolysis and regeneration of the carboxyl group.[13][16] To improve reaction efficiency and stability, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included in the reaction mixture.[13][17] EDC activates the carboxyl group, which then reacts with NHS to form a more stable NHS ester. This amine-reactive intermediate can be purified and stored for later use or reacted immediately with a primary amine to form the desired amide bond.[13][18]
Side Reactions and Byproducts
Several side reactions can occur during EDC coupling. The primary side reaction is the hydrolysis of the O-acylisourea intermediate, which regenerates the carboxylic acid.[13] Another potential side reaction is the rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which is unreactive towards amines.[7][9] This is more likely to occur with an excess of EDC.[9] Additionally, when activating carboxyl groups on adjacent residues, such as in polymethacrylic acid, the formation of an anhydride can be a dominant side reaction.[19][20]
Experimental Protocols
The following are generalized protocols for common applications of EDC. Optimization is often necessary for specific applications.[21]
General Two-Step EDC/Sulfo-NHS Coupling Protocol for Biomolecules
This protocol describes a general method for covalently conjugating amine-containing biomolecules to carboxylated surfaces or particles.[21]
Materials:
-
Carboxylated Particles/Surface
-
Target Biomolecule (with primary amines)
-
Activation Buffer: 50 mM MES, pH 6.0[21]
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5[21]
-
EDC
-
Sulfo-NHS
-
Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M Ethanolamine
-
Washing Buffer: PBS with 0.05% Tween-20[21]
-
Storage Buffer
Procedure:
Detailed Steps:
-
Particle/Surface Preparation: Prepare the carboxylated particles or surface as per the manufacturer's instructions.
-
Reagent Preparation: Immediately before use, dissolve EDC and Sulfo-NHS in the Activation Buffer.[21]
-
Activation: Add the EDC/Sulfo-NHS solution to the carboxylated material and incubate for 15-30 minutes at room temperature with gentle mixing.[21]
-
Washing: Centrifuge or use magnetic separation to wash the activated particles 2-3 times with Coupling Buffer to remove excess EDC and Sulfo-NHS.[21]
-
Biomolecule Preparation: Dissolve the amine-containing biomolecule in the Coupling Buffer.
-
Coupling: Add the biomolecule solution to the activated particles and incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[21]
-
Quenching: Add the Quenching Solution to block any unreacted sites and incubate for 15-30 minutes.
-
Final Washing: Wash the resulting bioconjugate multiple times with the Washing Buffer to remove unbound biomolecules and quenching reagents.[21]
-
Storage: Resuspend the final product in an appropriate Storage Buffer.[21]
Protocol for Crosslinking Two Proteins using EDC and NHS
This protocol allows for the sequential coupling of two proteins, minimizing self-conjugation of the second protein.[18][22]
Materials:
-
Protein #1 (containing carboxyl groups)
-
Protein #2 (containing primary amines)
-
Conjugation Buffer 1: 0.1 M MES, pH 4.5-5.0[18]
-
Conjugation Buffer 2: 1X PBS, pH 7.2[18]
-
EDC
-
NHS or Sulfo-NHS
-
2-Mercaptoethanol (for quenching EDC)[18]
-
Hydroxylamine (for quenching the overall reaction)[18]
-
Desalting Column
Procedure:
-
Prepare Protein #1: Dissolve Protein #1 in Conjugation Buffer 1.
-
Activate Protein #1: Add EDC and NHS (or Sulfo-NHS) to the Protein #1 solution and react for 15 minutes at room temperature.[18]
-
Quench EDC: Add 2-mercaptoethanol to quench the unreacted EDC.[18]
-
Buffer Exchange (Optional): Use a desalting column to remove excess quenching agent and inactivated crosslinker, exchanging the buffer to Coupling Buffer 2.[22]
-
Couple Protein #2: Add an equimolar amount of Protein #2 (dissolved in Conjugation Buffer 2) to the activated Protein #1 and react for 2 hours at room temperature.[18]
-
Quench Reaction: Add hydroxylamine to a final concentration of 10 mM to quench the reaction.[18]
-
Purification: Purify the conjugated proteins using a desalting column.[18]
Applications in Research and Drug Development
The versatility of EDC chemistry makes it a valuable tool in various scientific disciplines.
-
Bioconjugation: EDC is widely used to conjugate proteins, peptides, and nucleic acids to other molecules for applications such as immunoassays, drug delivery, and diagnostics.[11][23]
-
Surface Modification: It is employed to immobilize biomolecules onto surfaces like beads, nanoparticles, and biosensors for affinity purification and analytical applications.[11][23]
-
Peptide Synthesis: In peptide synthesis, EDC facilitates the formation of peptide bonds between amino acids.[8][14]
-
Hapten-Carrier Conjugation: EDC is used to couple small molecules (haptens) to larger carrier proteins to elicit an immune response for antibody production.[11][23]
-
Nucleic Acid Labeling: EDC can be used to label the 5'-phosphate groups of DNA and RNA.[11][23]
Conclusion
Water-soluble carbodiimides, particularly EDC, are indispensable reagents in modern life sciences research and development. A thorough understanding of their chemical properties, reaction mechanisms, and the factors influencing their stability and efficiency is crucial for their successful application. By following well-defined protocols and optimizing reaction conditions, researchers can effectively utilize EDC for a wide array of bioconjugation and crosslinking needs.
References
- 1. scbt.com [scbt.com]
- 2. Probing structures of large protein complexes using zero-length cross-linking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. EDC - Enamine [enamine.net]
- 5. peptide.com [peptide.com]
- 6. chembk.com [chembk.com]
- 7. EDAC – Water soluble Carbodiimide – Actim [actim.com]
- 8. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 9. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. EDC Protein Crosslinker for Coupling Amine and Carboxyl groups [gbiosciences.com]
- 12. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, hydrochloride | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 13. カルボジイミド架橋剤の化学 | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. peptide.com [peptide.com]
- 15. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 16. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 17. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 18. info.gbiosciences.com [info.gbiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 22. documents.thermofisher.com [documents.thermofisher.com]
- 23. info2.gbiosciences.com [info2.gbiosciences.com]
The Pivotal Role of N-Hydroxysuccinimide in EDC-Mediated Reactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of bioconjugation and chemical crosslinking, the carbodiimide-mediated coupling of carboxyl groups to primary amines is a cornerstone technique. At the heart of this chemistry lies 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), a zero-length crosslinker widely utilized for its water solubility and efficiency. However, the true potential of EDC is often unlocked through its synergistic partnership with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. This technical guide provides an in-depth exploration of the critical role of NHS in EDC-mediated reactions, offering a comprehensive overview of the underlying chemistry, practical considerations for optimizing reaction conditions, and detailed experimental protocols.
The Mechanism of Action: How NHS Enhances EDC-Mediated Coupling
EDC facilitates the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH2) without becoming part of the final crosslink.[1] The reaction proceeds through the formation of a highly reactive and unstable O-acylisourea intermediate.[2][3] This intermediate is susceptible to hydrolysis in aqueous environments, which can lead to low coupling efficiencies as the carboxyl group is regenerated.[3][4]
The introduction of NHS into the reaction mixture provides a crucial advantage by converting the unstable O-acylisourea intermediate into a more stable, amine-reactive NHS ester.[1][2][5] This semi-stable intermediate is less prone to hydrolysis, allowing for a more controlled and efficient subsequent reaction with a primary amine to form a stable amide bond.[1][6] The water-soluble byproduct, a substituted urea, is easily removed during purification.[2]
Key Advantages of Incorporating NHS
The inclusion of NHS in EDC-mediated coupling reactions offers several significant benefits:
-
Increased Coupling Efficiency: By creating a more stable intermediate, NHS minimizes the competing hydrolysis reaction, leading to a higher yield of the desired amide bond.[2][5]
-
Enables Two-Step Conjugation: The stability of the NHS ester allows for a two-step reaction protocol. This is particularly advantageous when conjugating molecules that contain both carboxyl and amine groups, as it prevents unwanted polymerization.[7] The carboxyl-containing molecule can be activated with EDC and NHS first, followed by purification to remove excess reagents before the addition of the amine-containing molecule.[8]
-
Flexibility in Reaction pH: While the initial activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), the subsequent reaction of the NHS ester with a primary amine is more efficient at a physiological to slightly basic pH (7.0-8.5).[8][9] The two-step process allows for optimizing the pH for each stage of the reaction.
Quantitative Parameters for Optimal EDC/NHS Reactions
The efficiency of EDC/NHS-mediated coupling is influenced by several critical parameters. The following table summarizes key quantitative data gathered from various sources to guide reaction optimization.
| Parameter | Recommended Range/Value | Notes |
| pH for Activation | 4.5 - 6.0 | The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment.[8][10] MES buffer is a common choice as it lacks primary amines and carboxyls.[11] |
| pH for Coupling | 7.0 - 8.5 | The reaction of the NHS ester with primary amines is favored at physiological to slightly basic pH.[8][9] Phosphate-buffered saline (PBS) is a suitable buffer for this step.[7] |
| EDC to NHS Molar Ratio | 1:1 to 1:1.5 | A slight excess of NHS can be beneficial.[12] However, some protocols suggest a higher EDC to NHS ratio.[13] |
| EDC Molar Excess (to Carboxyl) | 4-fold to 10-fold | For protein concentrations above 5 mg/mL, a 4-fold molar excess of EDC is suggested. For concentrations below 5 mg/mL, a 10-fold molar excess may be necessary.[13] |
| NHS Molar Excess (to Carboxyl) | Varies | Often used in slight excess relative to EDC.[12] |
| Activation Reaction Time | 15 - 30 minutes | The activation of the carboxyl group is a relatively rapid process.[7][8] |
| Coupling Reaction Time | 2 hours to overnight | The reaction time for the amine coupling can be varied to optimize conjugation efficiency.[7][14] |
| Reaction Temperature | Room Temperature or 4°C | The reaction can be performed at room temperature for faster kinetics or at 4°C to prolong the stability of the reactants and intermediates.[7] |
Detailed Experimental Protocols
The following protocols provide a general framework for performing EDC/NHS-mediated conjugations. Optimization is often necessary for specific applications.[7]
Two-Step Coupling Protocol for Biomolecules
This method is ideal for preventing the self-polymerization of molecules containing both carboxyl and amine groups.[7]
Materials:
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0[7]
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[8]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)[7]
-
NHS (N-hydroxysuccinimide) or Sulfo-NHS[7]
-
Molecule 1 (containing carboxyl groups)
-
Molecule 2 (containing primary amine groups)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5[8]
-
Desalting column[8]
Procedure:
-
Preparation of Reagents: Prepare fresh solutions of EDC and NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[7]
-
Activation of Molecule 1:
-
Removal of Excess Reagents:
-
Remove excess and unreacted EDC and NHS by passing the reaction mixture through a desalting column equilibrated with Coupling Buffer.[8] This step is crucial to prevent unwanted side reactions in the next step.
-
-
Coupling of Molecule 2:
-
Immediately add the activated Molecule 1 to a solution of Molecule 2 in Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.[7]
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to block any unreacted NHS esters.[8] Incubate for 15 minutes.
-
-
Purification:
-
Purify the final conjugate using an appropriate method such as dialysis, size-exclusion chromatography, or affinity chromatography to remove the quenching agent and any unconjugated molecules.[2]
-
One-Step Coupling Protocol
This method is simpler and faster but carries a risk of self-polymerization if the molecules contain both carboxyl and amine groups. It is suitable when one of the reactants lacks the functional group that is being targeted on the other.
Procedure:
-
Combine Reactants: In a single reaction vessel, combine the carboxyl-containing molecule and the amine-containing molecule in an appropriate buffer (e.g., MES buffer, pH 6.0).
-
Add EDC/NHS: Add freshly prepared EDC and NHS to the reaction mixture.
-
Incubate: Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.
-
Quench and Purify: Follow the quenching and purification steps as described in the two-step protocol.
Potential Side Reactions and Considerations
While EDC/NHS chemistry is robust, it is important to be aware of potential side reactions:
-
N-acylurea Formation: A side reaction can occur where the O-acylisourea intermediate rearranges to form a stable N-acylurea, which is a byproduct that can be difficult to remove and can inactivate the carboxyl group.[15]
-
Anhydride Formation: In some cases, particularly with molecules containing adjacent carboxyl groups like poly(methacrylic acid), the activated intermediate can react with a neighboring carboxyl group to form an anhydride.[15][16]
-
Hydrolysis: As previously mentioned, both the O-acylisourea and the NHS ester intermediates are susceptible to hydrolysis.[2][17] Therefore, it is crucial to use freshly prepared reagents and to control the reaction times and pH.
Applications in Research and Drug Development
The versatility and efficiency of EDC/NHS chemistry have made it a valuable tool in a wide range of applications, including:
-
Antibody and Protein Labeling: Covalently attaching fluorescent dyes, biotin, or enzymes to antibodies and other proteins for use in immunoassays and other detection methods.[3]
-
Peptide Conjugation: Creating immunogens by coupling peptides to carrier proteins for antibody production.[3]
-
Immobilization of Biomolecules: Attaching proteins, peptides, or nucleic acids to surfaces such as beads, nanoparticles, or sensor chips for affinity purification, diagnostics, and biosensor development.[18][19]
-
Drug Delivery: Conjugating drugs to targeting ligands or polymers to improve their solubility, stability, and targeted delivery.
Conclusion
N-hydroxysuccinimide plays an indispensable role in optimizing EDC-mediated crosslinking reactions. By converting the highly reactive and unstable O-acylisourea intermediate into a more stable NHS ester, NHS significantly enhances coupling efficiency, provides greater control over the reaction, and enables the use of a flexible two-step conjugation strategy. A thorough understanding of the underlying chemistry and careful optimization of key reaction parameters are essential for harnessing the full potential of this powerful bioconjugation technique in research, diagnostics, and therapeutic development.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. info.gbiosciences.com [info.gbiosciences.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. researchgate.net [researchgate.net]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. 3.3.1. Peptide Conjugation with the Use of EDC/NHS [bio-protocol.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. info2.gbiosciences.com [info2.gbiosciences.com]
- 19. Amine coupling through EDC/NHS: a practical approach - PubMed [pubmed.ncbi.nlm.nih.gov]
Understanding O-acylisourea intermediate formation in peptide synthesis.
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of a peptide bond between two amino acids is the fundamental reaction in peptide synthesis. This process requires the activation of the carboxylic acid group of one amino acid to facilitate nucleophilic attack by the amino group of another. A common and historically significant method for this activation involves the use of carbodiimide reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The key to this activation is the formation of a highly reactive, transient species known as the O-acylisourea intermediate.[1][2] A thorough understanding of the formation, reactivity, and potential side reactions of this intermediate is critical for optimizing peptide synthesis protocols, maximizing yields, and ensuring the chiral integrity of the final peptide product.
The Mechanism of O-Acylisourea Formation
The core reaction involves the addition of a carboxylic acid to a carbodiimide, resulting in the formation of the O-acylisourea intermediate.[1][2] This intermediate effectively functions as a carboxylic ester with an activated leaving group, making the carbonyl carbon highly susceptible to nucleophilic attack.[3]
The rate-determining step in carbodiimide-mediated couplings, even in the presence of additives like N-hydroxybenzotriazole (HOBt), is the formation of the O-acylisourea intermediate.[4][5] Kinetic studies have shown this to be a second-order reaction between the protonated carbodiimide and the carboxylate anion.[4][5]
Reactivity and Desired Reaction Pathway
Once formed, the primary and desired reaction pathway for the O-acylisourea intermediate is its immediate reaction with a primary amine (the N-terminus of the incoming amino acid) to form the stable amide (peptide) bond.[6] This reaction releases a urea byproduct, such as the insoluble dicyclohexylurea (DCU) in the case of DCC, or a water-soluble urea derivative when using EDC.[2]
Competing Side Reactions of the O-Acylisourea Intermediate
The high reactivity of the O-acylisourea intermediate also makes it prone to several undesirable side reactions that can significantly impact the efficiency and purity of peptide synthesis.[2][4]
N-Acylurea Formation
The most common side reaction is the intramolecular rearrangement of the O-acylisourea to a stable and unreactive N-acylurea.[3][5] This rearrangement is an O-to-N acyl shift and is particularly prevalent in polar aprotic solvents like dimethylformamide (DMF).[7] The formation of N-acylurea consumes the activated amino acid, preventing it from participating in the desired peptide bond formation and thus reducing the overall yield.[2]
Symmetrical Anhydride Formation
In the presence of excess carboxylic acid, the O-acylisourea intermediate can be attacked by another molecule of the carboxylic acid to form a symmetrical anhydride.[1][3] While the symmetrical anhydride is also an active acylating agent and can react with the amine to form the desired peptide, this pathway consumes an additional equivalent of the carboxylic acid.[4]
Racemization via Oxazolone Formation
A critical side reaction, especially when coupling chiral amino acids, is racemization. The highly activating nature of the O-acylisourea intermediate can facilitate the formation of an oxazolone (or azlactone) intermediate.[8][9] The alpha-proton of the oxazolone is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity at the chiral center.[9][10] Subsequent reaction of the racemized oxazolone with the amine component results in a mixture of diastereomeric peptides, which can be difficult to separate.[11] Amino acids with bulky side chains, such as valine and isoleucine, are particularly susceptible to racemization in polar solvents.[12]
Mitigation Strategies: The Role of Additives
To minimize the aforementioned side reactions, carbodiimide-mediated couplings are almost always performed in the presence of nucleophilic additives. The most common of these are N-hydroxysuccinimide (NHS) and 1-hydroxybenzotriazole (HOBt) and its analogs like 6-Cl-HOBt and OxymaPure®.[2][7]
These additives function by rapidly trapping the O-acylisourea intermediate to form a more stable, yet still reactive, active ester (e.g., an OBt ester).[1][2] This active ester is less prone to rearrangement to N-acylurea and is less likely to promote racemization via oxazolone formation compared to the O-acylisourea.[2][7] The active ester then reacts with the amine component to form the peptide bond, regenerating the additive in the process.[4]
Quantitative Data on O-Acylisourea Formation and Side Reactions
The following tables summarize key quantitative data related to the kinetics of O-acylisourea formation and the extent of racemization observed with different coupling reagent combinations.
Table 1: Kinetic Data for O-Acylisourea Formation
| Parameter | Value | Conditions | Reference |
| Rate Constant (kP) for O-acylisourea formation | 4.1 x 10⁴ M⁻¹ s⁻¹ | Reaction of a carboxylic acid with doubly protonated EDCI in NMP at 20°C. | [4][5] |
Table 2: Racemization of Histidine and Cysteine with Various Coupling Reagents
| Amino Acid | Coupling Reagent | L-product/D-product Ratio | Reference |
| L-His(Trt)-OH | DIC/Oxyma | >99.5 / <0.5 | [13] |
| L-His(Trt)-OH | HATU/DIPEA | 95.5 / 4.5 | [13] |
| L-Cys(Trt)-OH | DIC/Oxyma | >99.5 / <0.5 | [13] |
| L-Cys(Trt)-OH | HBTU/DIPEA | 98.2 / 1.8 | [13] |
| Ac-VHNRTIG | DIC/HOBt | 99 / 1 | [14] |
| Ac-VHNRTIG | PyAOP | 95 / 5 | [14] |
Experimental Protocols
Protocol 1: General Procedure for Carbodiimide-Mediated Peptide Coupling with an Additive
This protocol describes a standard procedure for coupling an N-protected amino acid to a resin-bound amine in solid-phase peptide synthesis (SPPS).
Materials:
-
N-protected amino acid (e.g., Fmoc-amino acid)
-
Resin with a free amino group
-
Carbodiimide coupling reagent (e.g., DIC or EDC)
-
Coupling additive (e.g., HOBt or OxymaPure®)
-
Solvent (e.g., DMF or DCM)
-
Base (e.g., DIPEA or NMM, if required for the coupling reagent)
-
Washing solvents (e.g., DMF, DCM)
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc removal)
Procedure:
-
Swell the resin in the reaction solvent (e.g., DMF) in a reaction vessel.
-
If the N-terminal protecting group is present, deprotect it using the appropriate deprotection solution. Wash the resin thoroughly with the reaction solvent.
-
In a separate vial, dissolve the N-protected amino acid (typically 3-5 equivalents relative to the resin loading) and the coupling additive (e.g., HOBt, 3-5 equivalents) in the reaction solvent.
-
Add the carbodiimide (e.g., DIC, 3-5 equivalents) to the amino acid/additive solution and allow for a short pre-activation time (typically 1-5 minutes).
-
Add the activated amino acid solution to the resin.
-
If using a coupling reagent that requires a base (e.g., HBTU), add the base (e.g., DIPEA) to the reaction vessel.
-
Agitate the reaction mixture at room temperature for the desired coupling time (typically 1-2 hours).
-
Monitor the completion of the coupling reaction using a qualitative test (e.g., ninhydrin test).
-
Once the reaction is complete, drain the reaction vessel and wash the resin thoroughly with the reaction solvent and other washing solvents.
-
The resin is now ready for the next deprotection and coupling cycle.
Protocol 2: HPLC Analysis for Monitoring Racemization
This protocol outlines a general method for analyzing the extent of racemization during a peptide coupling reaction using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude peptide product from the coupling reaction
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Reference standards for the desired diastereomeric peptides (if available)
Procedure:
-
Cleave a small sample of the peptide from the solid support.
-
Dissolve the crude peptide in a suitable solvent (e.g., a mixture of Solvent A and B).
-
Inject the sample onto the HPLC system.
-
Elute the peptides using a linear gradient of Solvent B into Solvent A. A typical gradient might be 5% to 95% B over 30 minutes.
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
-
The diastereomeric peptides (L- and D-isomers) will often have slightly different retention times, allowing for their separation and quantification.
-
Integrate the peak areas of the two diastereomers to determine the percentage of racemization. The percentage of the D-isomer corresponds to the extent of racemization.[11]
Visualizations
Figure 1: Reaction pathways of the O-acylisourea intermediate in peptide synthesis.
Figure 2: Experimental workflow for the analysis of racemization in peptide synthesis.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. doras.dcu.ie [doras.dcu.ie]
- 4. Kinetics of amide formation through carbodiimide/N-hydroxybenzotriazole (HOBt) couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Racemization in peptide synthesis. A laboratory experiment for senior undergraduates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on racemization during couplings using a series of model tripeptides involving activated residues with unfunctionalized side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. real.mtak.hu [real.mtak.hu]
An In-depth Technical Guide on the Solubility and Stability of EDC in Different Buffer Systems
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC), a critical reagent in bioconjugation and drug development. Understanding the behavior of EDC in various buffer systems is paramount for optimizing reaction conditions, ensuring reproducibility, and maximizing coupling efficiency. This document presents quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in their work with EDC.
Introduction to EDC
EDC is a zero-length crosslinker that facilitates the formation of amide bonds between carboxylates and primary amines.[1][2] It is widely used for protein-protein conjugation, peptide synthesis, immobilization of molecules onto surfaces, and the preparation of immunoconjugates.[3][4] The reactivity of EDC is highly dependent on its solubility and stability in the chosen reaction environment, particularly the buffer system. EDC is sensitive to moisture and can hydrolyze in aqueous solutions, which reduces its effectiveness.[5][6]
Solubility of EDC
EDC hydrochloride is a white, crystalline solid that is generally soluble in aqueous solutions and some organic solvents.[4] Its solubility can be influenced by the composition and pH of the buffer.
Quantitative Solubility Data
The following table summarizes the known quantitative solubility of EDC in water and common laboratory solvents. While specific solubility data in various buffers is not extensively published, the provided values in aqueous solutions offer a strong indication of its general solubility.
| Solvent/Buffer | Solubility | Temperature (°C) |
| Water | > 200 g/L[7] | 20 |
| Water | ≥39 mg/mL[8] | Not Specified |
| Water | ≤100 mg/mL[9] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | ≥19.2 mg/mL[8] | Not Specified |
| Ethanol (ETOH) | ≥39.6 mg/mL[8] | Not Specified |
Note: The solubility of EDC in specific buffer systems such as Phosphate-Buffered Saline (PBS) and Borate buffer has not been found in the form of precise quantitative values (g/L or mg/mL) in the searched literature. However, given its high solubility in water, it is expected to be readily soluble in these aqueous buffers at typical working concentrations.
Stability of EDC in Different Buffer Systems
The stability of EDC in aqueous solutions is critically dependent on the pH and the composition of the buffer. The primary degradation pathway for EDC is hydrolysis, which leads to the formation of a non-reactive urea derivative.[2] This hydrolysis is acid-catalyzed and therefore more rapid at lower pH.[5]
Quantitative Stability Data (Half-life of EDC)
The half-life (t½) of EDC is a key parameter for determining the optimal window for conjugation reactions. The following table presents the half-life of EDC in MES (2-(N-morpholino)ethanesulfonic acid) buffer at different pH values.
| Buffer System | pH | Half-life (t½) in hours | Temperature (°C) |
| 50 mM MES | 5.0 | 3.9[10] | 25 |
| 50 mM MES | 6.0 | 20[10] | 25 |
| 50 mM MES | 7.0 | 37[10] | 25 |
Impact of Other Buffers:
-
Phosphate Buffer: The presence of 0.1 M phosphate significantly decreases the half-life of EDC to less than 0.4 hours at all pH values.[10] This is a critical consideration when designing experiments, and higher concentrations of EDC may be needed to compensate for the reduced stability in phosphate buffers.[6]
-
Borate Buffer: Quantitative half-life data for EDC in borate buffer was not found in the searched literature.
-
Buffers to Avoid: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) should be avoided as they will compete with the intended reaction.[6]
Experimental Protocols
This section provides detailed methodologies for determining the solubility and stability of EDC.
Protocol for Determining EDC Solubility
This protocol outlines a general method for determining the solubility of EDC in a specific buffer.
Objective: To determine the saturation point of EDC in a given buffer system.
Materials:
-
EDC Hydrochloride
-
Buffer of interest (e.g., MES, PBS, Borate)
-
Analytical balance
-
Magnetic stirrer and stir bar
-
Volumetric flasks
-
Microcentrifuge
-
Spectrophotometer or HPLC system
Procedure:
-
Prepare a series of EDC solutions: Accurately weigh increasing amounts of EDC and add them to a fixed volume of the buffer in separate vials.
-
Equilibrate: Stir the solutions at a constant temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Separate undissolved solid: Centrifuge the vials at high speed to pellet any undissolved EDC.
-
Quantify dissolved EDC: Carefully take an aliquot from the supernatant and determine the concentration of dissolved EDC using a suitable analytical method such as UV-Vis spectrophotometry or HPLC (see protocols below).
-
Determine saturation point: The highest concentration of EDC measured in the supernatant before precipitation is observed represents the solubility.
Protocol for Monitoring EDC Stability by UV-Vis Spectrophotometry
This method relies on the change in UV absorbance as EDC hydrolyzes.[12][13]
Objective: To determine the rate of EDC hydrolysis and its half-life in a specific buffer.
Materials:
-
EDC Hydrochloride
-
Buffer of interest
-
UV-Vis Spectrophotometer with a thermostatted cuvette holder
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of EDC: Dissolve a known concentration of EDC in the buffer of interest immediately before the experiment.
-
Set up the spectrophotometer: Set the spectrophotometer to measure the absorbance at a wavelength where EDC absorbs and its hydrolysis product does not, or where there is a significant change in absorbance. A common wavelength used is 214 nm.[13]
-
Initiate the reaction: Add the EDC stock solution to a cuvette containing the same buffer, pre-incubated at the desired temperature in the spectrophotometer.
-
Monitor absorbance over time: Record the absorbance at regular time intervals.
-
Data Analysis:
-
Plot absorbance versus time.
-
The hydrolysis of EDC often follows first-order kinetics. Therefore, a plot of the natural logarithm of the absorbance (ln(A)) versus time should yield a straight line.
-
The slope of this line is the negative of the rate constant (k).
-
The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
-
Protocol for Quantifying EDC by High-Performance Liquid Chromatography (HPLC)
HPLC provides a more specific method for quantifying EDC and its degradation products.
Objective: To accurately quantify the concentration of EDC in a sample.
Materials:
-
EDC Hydrochloride
-
Buffer of interest
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase components (e.g., acetonitrile, water, formic acid)
-
Autosampler vials
Procedure:
-
Prepare standards: Prepare a series of EDC standards of known concentrations in the mobile phase or a compatible solvent.
-
Prepare samples: At various time points, take aliquots of the EDC solution in the buffer being tested and quench the hydrolysis by diluting with a cold, acidic mobile phase.
-
HPLC Analysis:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak area of the EDC standards against their concentration.
-
Determine the concentration of EDC in the unknown samples by interpolating their peak areas on the standard curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the chemical reactions and experimental processes can greatly aid in understanding the principles of EDC chemistry.
EDC-Mediated Amide Bond Formation
The following diagram illustrates the mechanism of EDC-mediated amide bond formation, including the activation of a carboxyl group and the subsequent reaction with a primary amine.
Experimental Workflow for EDC Stability Assessment
The following diagram outlines a typical workflow for assessing the stability of EDC in a given buffer system.
Conclusion
The solubility and stability of EDC are critical factors that directly impact the success of bioconjugation reactions. This guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and visual aids to assist researchers in making informed decisions when working with EDC. By carefully selecting the appropriate buffer system and understanding the kinetics of EDC hydrolysis, scientists can optimize their protocols to achieve higher yields, greater reproducibility, and ultimately, more reliable experimental outcomes. It is always recommended to use freshly prepared EDC solutions and to empirically determine its stability in any new buffer system or under modified reaction conditions.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - Wikipedia [en.wikipedia.org]
- 5. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. enamine.net [enamine.net]
- 8. raybiotech.com [raybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. Stability of water-soluble carbodiimides in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A novel ultraviolet assay for testing side reactions of carbodiimides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CAS number and molecular structure of 1-(Ethylamino)-3-(dimethylamino)propane.
An In-depth Technical Guide to 1-(Ethylamino)-3-(dimethylamino)propane
This technical guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. It covers the compound's chemical identity, physical properties, safety information, and potential applications, presenting data in a structured and accessible format.
Chemical Identity and Properties
This compound is a diamine compound with the chemical formula C7H18N2.[1] Its structure features a propane backbone with an ethylamino group at one terminus and a dimethylamino group at the other.
Molecular Structure Diagram
Caption: 2D structure of this compound.
Quantitative Data Summary
The key chemical and physical properties are summarized in the table below for quick reference.
| Property | Value | Source |
| CAS Number | 19475-27-5 | [1] |
| Molecular Formula | C7H18N2 | [1] |
| Molecular Weight | 130.23 g/mol | [1] |
| Purity | >98.00% (Typical) | [1] |
Safety and Handling
While a specific safety data sheet (SDS) for this compound was not available, data from structurally similar aliphatic amines suggest that appropriate precautions should be taken. The following information is based on general safety protocols for compounds in this class.
| Hazard Category | Precautionary Statement |
| Skin Contact | Causes skin irritation/burns. Wear protective gloves and clothing.[2][3] In case of contact, immediately rinse skin with water/shower.[2][3] |
| Eye Contact | Causes serious eye damage. Wear eye/face protection.[2][3] If in eyes, rinse cautiously with water for several minutes.[2][3] |
| Inhalation | May cause respiratory irritation. Do not breathe dust/fume/gas/mist/vapors/spray.[2][3] Use only outdoors or in a well-ventilated area.[2][3] |
| Ingestion | Harmful if swallowed. Do not eat, drink or smoke when using this product.[2][4] If swallowed, rinse mouth but do NOT induce vomiting.[2][3] |
| Flammability | May be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[2] |
| Storage | Store locked up in a well-ventilated place.[2][3] Keep container tightly closed.[2][3] |
| Disposal | Dispose of contents/container to an approved waste disposal plant.[2][3] |
Experimental Protocols
General Synthetic Approach: Reductive Amination
A plausible synthetic route for this compound is the reductive amination of an appropriate aldehyde or ketone with the corresponding amine, followed by purification.
Illustrative Reaction Scheme: N,N-dimethyl-3-aminopropanal + Ethylamine → [Intermediate Imine] --(Reduction)--> this compound
General Procedure:
-
Reaction Setup: A solution of the starting amine (e.g., N,N-dimethyl-1,3-propanediamine) is prepared in a suitable solvent such as methylene chloride in a three-necked flask equipped with a mechanical stirrer and an addition funnel.[5] The flask is cooled in an ice bath.[5]
-
Addition of Reagent: The second reactant (e.g., an ethylating agent like ethyl isocyanate or an aldehyde for reductive amination) is dissolved in the same solvent and added slowly to the cooled amine solution while stirring vigorously.[5]
-
Reaction and Workup: The reaction mixture is stirred for a specified period, allowing it to reach room temperature.[6] After the reaction is complete, an aqueous workup is performed. The organic phase is separated, and the aqueous phase is extracted multiple times with the solvent.[5][6]
-
Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate).[5][6] The solvent is then removed under reduced pressure, and the resulting crude product is purified, typically by distillation under reduced pressure, to yield the final compound.[5]
Applications in Research and Drug Development
Diamine structures like this compound are valuable building blocks in medicinal chemistry and materials science. The two amine groups offer sites for further chemical modification, making them useful as linkers or scaffolds in the synthesis of more complex molecules with potential therapeutic activity. For instance, related 1-phenyl-3-dimethylamino-propane derivatives have been investigated for their analgesic properties.[7]
The presence of a tertiary amine and a secondary amine provides differential reactivity and allows for the construction of compounds that can interact with biological targets such as transporters or receptors. Analogues of citalopram, which feature a 1-(3-(dimethylamino)propyl) side chain, have been synthesized to probe the serotonin transporter (SERT) binding sites.[8]
Conceptual Workflow in Drug Discovery
The diagram below illustrates a conceptual workflow for how a compound like this compound could be utilized as a starting scaffold in a drug discovery program.
Caption: Role of a chemical scaffold in a typical drug discovery pipeline.
References
- 1. glpbio.com [glpbio.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ias.ac.in [ias.ac.in]
- 7. EP0693475A1 - 1-Phenyl-3-dimethylamino-propane derivatives having pharmacological activity - Google Patents [patents.google.com]
- 8. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Enzyme Immobilization on Solid Supports using EDC Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Enzyme immobilization is a critical process in various biotechnological applications, including drug development, diagnostics, and industrial biocatalysis. Immobilizing enzymes on solid supports enhances their stability, facilitates their separation from the reaction mixture, and allows for their repeated use, thereby reducing process costs.[1][2][3][4][5] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker that is widely used to covalently attach enzymes to solid supports containing carboxyl groups.[4][5][6][7] This is achieved by activating the carboxyl groups to form a reactive O-acylisourea intermediate, which then reacts with primary amines on the enzyme surface to form a stable amide bond.[8][9] The efficiency of this process can be enhanced by the addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, which converts the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.[8][9]
These application notes provide a detailed overview of the principles, protocols, and troubleshooting strategies for immobilizing enzymes on various solid supports using EDC chemistry.
Principle of EDC/NHS-Mediated Enzyme Immobilization
The covalent immobilization of enzymes onto a carboxyl-functionalized solid support using EDC and NHS involves a two-step reaction:
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups (-COOH) on the solid support to form a highly reactive and unstable O-acylisourea intermediate.[8][10]
-
Amine Coupling: This intermediate can directly react with primary amine groups (-NH2) on the enzyme (e.g., from lysine residues or the N-terminus). However, to improve coupling efficiency and stability of the reactive intermediate, NHS is often added. NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester. This NHS ester is then more resistant to hydrolysis in aqueous environments and reacts efficiently with the primary amines on the enzyme to form a stable amide bond, releasing NHS.[8][10]
The overall reaction is most efficient when the activation step is carried out at a slightly acidic pH (4.5-6.0) to facilitate the reaction of EDC with the carboxyl groups. The subsequent coupling of the NHS-activated support to the enzyme is more efficient at a physiological to slightly alkaline pH (7.2-8.5), where the primary amines on the enzyme are deprotonated and thus more nucleophilic.[11]
Data Presentation: Quantitative Analysis of EDC-Mediated Enzyme Immobilization
The success of an enzyme immobilization protocol is determined by factors such as immobilization efficiency, activity retention, and stability of the immobilized enzyme. The following tables summarize quantitative data from various studies on the immobilization of different enzymes on diverse solid supports using EDC chemistry.
| Enzyme | Solid Support | EDC Concentration | NHS Concentration | Immobilization Efficiency (%) | Activity Retention (%) | Reference |
| Cellulase | Eudragit L-100 | 0.44% (w/v) | 0.37% (w/v) | 87.97 | Not Reported | [12] |
| Glucose Oxidase (GOx) | Magnetic Microparticles | Optimized | Not specified | Not Reported | up to 36 | [4][5][6][7] |
| Horseradish Peroxidase (HRP) | Magnetic Microparticles | Optimized | Not specified | Not Reported | < 6 | [4][5][6][7] |
| Lipase | Amine-functionalized AuNPs | Not specified | Not specified | Not specified | Enhanced | [3] |
| Lipase | Magnetic Nanoparticles (APTS modified) | Not specified | Not specified | Loading: 111.69 mg/g | Not specified | [13] |
| Lipase | Magnetic Nanoparticles (MPTS modified) | Not specified | Not specified | Loading: 114.43 mg/g | Not specified | [13] |
| Urease | Carboxylated Nanoparticles | Not specified | Not specified | Not specified | Stable proteolytic activity | [14] |
| Urease | NHS-activated Agarose | Not specified | Pre-activated | ~90 | Not specified | [15] |
| Esterase | Thiol-functionalized Nanoparticles | 0.2 M | 0.07 M | Not specified | 3.6 nmole/min | [16] |
| Urease | Thiol-functionalized Nanoparticles | 0.2 M | 0.07 M | Not specified | 16.8 nmole/min | [16] |
Note: The reported values are highly dependent on the specific experimental conditions, including pH, temperature, enzyme and support concentration, and reaction time.
Experimental Protocols
Here we provide detailed, step-by-step protocols for the immobilization of enzymes on three common types of solid supports using EDC/NHS chemistry.
Protocol 1: Immobilization of an Enzyme on Carboxyl-Functionalized Agarose Beads
Materials:
-
Carboxyl-functionalized agarose beads
-
Enzyme to be immobilized
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching/Washing Buffer: 1 M Tris-HCl, pH 7.4 or 1 M Ethanolamine, pH 7.4
-
Storage Buffer: PBS with a suitable preservative (e.g., 0.02% sodium azide)
-
Empty chromatography columns or spin columns
-
End-over-end rotator
Procedure:
-
Resin Preparation:
-
Transfer the desired amount of carboxyl-functionalized agarose bead slurry to a column.
-
Allow the storage solution to drain and wash the beads thoroughly with 5-10 bed volumes of deionized water, followed by 5-10 bed volumes of Activation Buffer.
-
-
Activation of the Support:
-
Prepare a fresh solution of EDC and NHS in Activation Buffer. A final concentration of 0.1 M for both EDC and NHS is a good starting point.
-
Resuspend the washed agarose beads in 1 bed volume of the EDC/NHS solution.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle end-over-end rotation.
-
-
Washing:
-
After activation, quickly wash the beads with 10-15 bed volumes of cold Activation Buffer to remove excess EDC and NHS. Do not allow the beads to dry.
-
-
Enzyme Coupling:
-
Immediately add the enzyme solution (dissolved in Coupling Buffer) to the activated beads. The amount of enzyme to add will depend on the binding capacity of the resin and the specific activity of the enzyme. A typical starting point is 1-10 mg of enzyme per mL of resin.
-
Incubate the mixture for 1-2 hours at room temperature or overnight at 4°C with gentle end-over-end rotation.
-
-
Quenching and Washing:
-
After the coupling reaction, collect the unbound enzyme solution by centrifugation or gravity flow and save it for quantification to determine immobilization efficiency.
-
Wash the beads with 3-5 bed volumes of Coupling Buffer.
-
To block any remaining active sites on the support, add 1 bed volume of Quenching/Washing Buffer and incubate for 30-60 minutes at room temperature.
-
Wash the beads extensively with a high-salt buffer (e.g., PBS with 0.5 M NaCl) to remove non-covalently bound enzyme, followed by a final wash with Storage Buffer.
-
-
Storage:
-
Store the immobilized enzyme beads in Storage Buffer at 4°C.
-
Protocol 2: Immobilization of an Enzyme on Carboxyl-Functionalized Magnetic Nanoparticles
Materials:
-
Carboxyl-functionalized magnetic nanoparticles
-
Enzyme to be immobilized
-
EDC and NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Coupling Buffer (e.g., 1X PBS, pH 7.4)
-
Washing Buffer (e.g., PBS with 0.1% Tween-20)
-
Storage Buffer (e.g., PBS with 0.02% sodium azide)
-
Magnetic separator
-
Vortex mixer and rotator
Procedure:
-
Nanoparticle Preparation:
-
Resuspend the magnetic nanoparticles in their storage solution by vortexing.
-
Transfer the desired amount of nanoparticle suspension to a microcentrifuge tube.
-
Place the tube on a magnetic separator and allow the nanoparticles to pellet against the magnet. Carefully aspirate and discard the supernatant.
-
Wash the nanoparticles twice with Activation Buffer by resuspending the pellet, separating with the magnet, and removing the supernatant.
-
-
Activation of Nanoparticles:
-
Resuspend the washed nanoparticles in Activation Buffer.
-
Add solid EDC and NHS to the nanoparticle suspension to a final concentration of 10 mg/mL each.
-
Incubate for 15-30 minutes at room temperature with continuous mixing.
-
-
Washing:
-
After activation, wash the nanoparticles three times with cold Activation Buffer using the magnetic separator to remove excess crosslinkers.
-
-
Enzyme Coupling:
-
Immediately resuspend the activated nanoparticles in the enzyme solution (prepared in Coupling Buffer).
-
Incubate for 2-4 hours at room temperature with gentle rotation.
-
-
Washing and Storage:
-
Separate the nanoparticles using the magnetic separator and collect the supernatant to determine the amount of unbound enzyme.
-
Wash the nanoparticles three times with Washing Buffer to remove non-specifically bound enzyme.
-
Finally, resuspend the immobilized enzyme-nanoparticle conjugate in Storage Buffer and store at 4°C.
-
Protocol 3: Immobilization of an Enzyme on a 3D-Printed Ceramic Support
Materials:
-
Carboxyl-functionalized 3D-printed ceramic support
-
Enzyme to be immobilized
-
EDC and NHS
-
Activation Buffer (e.g., 0.1 M MES, pH 6.0)
-
Enzyme solution in a suitable buffer (e.g., PBS, pH 7.4)
-
Washing Buffer (e.g., PBS)
-
Reaction vessel
Procedure:
-
Support Preparation:
-
If the ceramic support is not pre-functionalized, it will require surface modification to introduce carboxyl groups. This can be achieved through silanization followed by reaction with succinic anhydride.
-
Thoroughly wash the functionalized ceramic support with deionized water and then with Activation Buffer.
-
-
Activation and Coupling (One-Pot Method):
-
Prepare the enzyme solution in the Activation Buffer.
-
Add EDC and NHS directly to the enzyme solution. The optimal concentrations will need to be determined empirically, but a starting point could be a 10-fold molar excess of EDC and NHS over the available carboxyl groups on the support.[17]
-
Immediately immerse the prepared ceramic support in the enzyme-EDC-NHS solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[17]
-
-
Washing:
-
Carefully remove the ceramic support from the reaction solution.
-
Wash the support extensively with Washing Buffer to remove unbound enzyme and reaction byproducts. This can be done by repeatedly immersing the support in fresh buffer.
-
-
Activity Assay and Storage:
-
The activity of the immobilized enzyme can be assayed directly by placing the support in a solution containing the substrate.
-
For storage, keep the immobilized enzyme support in a suitable buffer at 4°C.
-
Characterization of Immobilized Enzymes
After immobilization, it is crucial to characterize the resulting biocatalyst to assess the success of the procedure. Key characterization methods include:
-
Immobilization Efficiency: Determined by measuring the amount of protein in the supernatant before and after the coupling reaction using standard protein quantification assays like the Bradford or BCA assay.
-
Enzyme Activity Assay: The catalytic activity of the immobilized enzyme is measured and compared to that of the free enzyme under identical conditions. This provides the "activity retention" value.
-
Kinetic Parameters (Km and Vmax): These parameters can be determined for the immobilized enzyme to understand how immobilization has affected its catalytic efficiency and substrate affinity.
-
Stability Studies: The thermal and pH stability of the immobilized enzyme are assessed and compared to the free enzyme. Reusability is also a key parameter, determined by measuring the retained activity over multiple reaction cycles.
-
Surface Analysis: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) can be used to confirm the formation of amide bonds. Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) can visualize the morphology of the support with the immobilized enzyme.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Immobilization Efficiency | Inefficient activation of carboxyl groups. | Optimize pH of the activation buffer (typically 4.5-6.0). Use fresh EDC and NHS solutions. Increase the concentration of EDC and NHS. |
| Hydrolysis of the active NHS ester. | Perform the coupling reaction immediately after washing the activated support. Work quickly and at a lower temperature (4°C). | |
| Presence of primary amines in the buffer. | Ensure all buffers used for activation and coupling are free of primary amines (e.g., Tris, glycine).[11] | |
| Insufficient enzyme concentration. | Increase the concentration of the enzyme in the coupling solution. | |
| Low Activity of Immobilized Enzyme | Conformational changes in the enzyme upon immobilization. | Try a different immobilization chemistry or a support with a longer spacer arm to reduce steric hindrance. |
| Mass transfer limitations. | Use a porous support with a larger pore size to allow better diffusion of the substrate and product.[10] | |
| Inactivation by EDC. | Use a two-step procedure where the support is activated and washed before adding the enzyme to avoid direct contact of the enzyme with EDC.[18] | |
| Leaching of Enzyme from the Support | Non-covalent adsorption instead of covalent binding. | Ensure thorough washing with high-salt buffers after the quenching step to remove any non-specifically bound enzyme. |
| Hydrolysis of the support material. | Use a more stable support material for the intended reaction conditions. |
Visualizations
Chemical Reaction Mechanism of EDC/NHS Coupling
Caption: EDC/NHS reaction mechanism for enzyme immobilization.
General Experimental Workflow for Enzyme Immobilization
Caption: A generalized workflow for enzyme immobilization.
Logical Relationship: Factors Affecting Immobilization Success
Caption: Key factors influencing enzyme immobilization success.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Facile fabrication of lipase to amine functionalized gold nanoparticles to enhance stability and activity - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06075K [pubs.rsc.org]
- 4. Optimization of enzyme immobilization on magnetic microparticles using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a crosslinking agent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. the-microenvironment-in-immobilized-enzymes-methods-of-characterization-and-its-role-in-determining-enzyme-performance - Ask this paper | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Enzyme immobilization: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - BE [thermofisher.com]
- 12. Artificial Intelligence Techniques to Optimize the EDC/NHS-Mediated Immobilization of Cellulase on Eudragit L-100 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Impact of immobilization strategies on the activity and recyclability of lipases in nanomagnetic supports - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. rsc.org [rsc.org]
- 17. tinyblog.cn [tinyblog.cn]
- 18. documents.thermofisher.com [documents.thermofisher.com]
Application Notes & Protocols: Fluorescent Labeling of Protein Carboxyl Groups
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The selective modification of amino acid side chains is a cornerstone of bioconjugation, enabling the attachment of probes to study protein structure, function, and interactions. While the labeling of primary amines (lysine residues and the N-terminus) is common, targeting carboxyl groups on aspartic and glutamic acid residues offers an alternative and sometimes advantageous strategy.[1][2][3] This approach is particularly useful when amine-reactive chemistry is unsuitable, for example, if lysine residues are located in a protein's active site or if a protein has few accessible amines.[3] This document provides a detailed overview and protocols for the fluorescent labeling of protein carboxyl groups using the widely adopted carbodiimide chemistry.
The most prevalent method for labeling carboxyl groups involves the use of a water-soluble carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[4][5][6] This "zero-length" crosslinker activates carboxyl groups, making them susceptible to nucleophilic attack by an amine-containing fluorescent probe, typically a fluorescent hydrazide.[4][6][7]
Principle of the Method: Two-Step Carbodiimide-Mediated Labeling
The labeling process is a two-step reaction that ensures efficient and specific conjugation while minimizing protein-protein crosslinking.[4][5][8]
-
Activation of Carboxyl Groups: EDC reacts with the carboxyl groups of aspartic and glutamic acid residues on the protein to form a highly reactive O-acylisourea intermediate.[4][6][7] This intermediate is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group.[4]
-
Formation of a Stable Intermediate and Amide Bond Formation: To improve efficiency and create a more stable intermediate, NHS or sulfo-NHS is added.[4][6][8] It reacts with the O-acylisourea intermediate to form a semi-stable NHS-ester. This amine-reactive intermediate is less prone to hydrolysis and can be purified from excess EDC before the addition of the fluorescent probe.[4][7] The fluorescent probe, containing a primary amine (often in the form of a hydrazide), then reacts with the NHS-ester to form a stable amide bond, covalently linking the fluorophore to the protein.[9][10]
The overall efficiency of the labeling reaction is influenced by several factors, including pH, buffer composition, and the concentration of reagents.[6][11] The activation step with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine-containing probe is more efficient at a physiological pH (7.2-8.0).[8][11]
Visualization of the Labeling Workflow
Caption: Experimental workflow for the two-step fluorescent labeling of protein carboxyl groups.
Data Presentation: Fluorescent Probes for Carboxyl Labeling
A variety of fluorescent hydrazides are commercially available for labeling protein carboxyl groups. The choice of fluorophore depends on the specific application and the available excitation and emission filters on the detection instrument.
| Fluorescent Probe | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield |
| Dansyl Hydrazide | 335 | 520 | 4,300 | ~0.7 |
| Alexa Fluor™ 488 Hydrazide | 495 | 519 | 71,000 | 0.92 |
| Fluorescein-5-thiosemicarbazide | 494 | 518 | 80,000 | 0.92 |
| Alexa Fluor™ 555 Hydrazide | 555 | 565 | 150,000 | 0.10 |
| Rhodamine B Hydrazide | 560 | 580 | 95,000 | 0.65 |
| Alexa Fluor™ 647 Hydrazide | 650 | 668 | 239,000 | 0.33 |
| CF® Dye Hydrazides | Wide Range | Wide Range | Varies | Varies |
Note: Photophysical properties can vary slightly depending on the solvent and conjugation state. Data is compiled from manufacturer specifications and literature.
Experimental Protocols
Materials and Reagents
-
Protein of Interest: Dissolved in an amine-free and carboxyl-free buffer (e.g., 0.1 M MES).
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0.[5][9]
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl): Store at -20°C, desiccated.[8] Prepare fresh solution immediately before use.[5][8]
-
Sulfo-NHS (N-hydroxysulfosuccinimide): Store at 4°C, desiccated. Prepare fresh solution immediately before use.[8]
-
Fluorescent Hydrazide Probe: Dissolved in DMSO or an appropriate solvent.
-
Quenching Solution (Optional): 1 M Hydroxylamine HCl, pH 8.5 or 1 M Tris-HCl, pH 8.5.
-
Purification: Desalting column (e.g., Sephadex G-25) or dialysis cassette.
Protocol 1: Two-Step Labeling of a Generic Protein
This protocol is a general starting point and may require optimization for your specific protein and fluorescent probe.
Step 1: Activation of Protein Carboxyl Groups
-
Prepare the protein solution at a concentration of 1-5 mg/mL in ice-cold Activation Buffer.[9]
-
Prepare a 10 mg/mL solution of EDC in Activation Buffer (prepare immediately before use).[9]
-
Prepare a 10 mg/mL solution of Sulfo-NHS in Activation Buffer (prepare immediately before use).
-
Add the EDC and Sulfo-NHS solutions to the protein solution. A common starting point is a final concentration of 2-5 mM EDC and 5-10 mM Sulfo-NHS.
-
Incubate the reaction mixture for 15-30 minutes at room temperature with gentle mixing.[5]
Step 2: Removal of Excess Activation Reagents
-
Immediately after activation, remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.
-
Collect the protein-containing fractions.
Step 3: Labeling with Fluorescent Hydrazide
-
Prepare a stock solution of the fluorescent hydrazide probe in DMSO (e.g., 50 mM).[9]
-
Add the fluorescent hydrazide to the activated protein solution. A 20-50 fold molar excess of the probe over the protein is a common starting point.
-
Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.[9][12]
Step 4: Quenching and Purification
-
(Optional) Quench the reaction by adding hydroxylamine to a final concentration of 10-50 mM and incubating for 15-30 minutes.[7]
-
Remove unreacted fluorescent probe by passing the solution through a desalting column pre-equilibrated with a suitable storage buffer (e.g., PBS).
-
Collect the fluorescently labeled protein fractions.
Step 5: Characterization
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Measure the absorbance of the fluorophore at its excitation maximum to determine the degree of labeling (DOL), using the Beer-Lambert law (A = εcl).
-
DOL = (Molar concentration of dye) / (Molar concentration of protein)
-
Protocol 2: Optimization and Troubleshooting
-
Low Labeling Efficiency:
-
Protein Precipitation:
-
This may occur due to excessive labeling or protein-protein crosslinking.[11]
-
Reduce the concentration of EDC and/or the fluorescent probe.
-
Ensure a sufficient molar excess of the hydrazide probe is present to outcompete protein primary amines.[3]
-
Consider performing the reaction at a lower temperature (4°C).
-
-
Buffer Choice:
Logical Relationship of Reagents and Reaction Steps
Caption: Chemical reaction pathway for EDC/Sulfo-NHS mediated carboxyl group labeling.
Conclusion
Labeling protein carboxyl groups with fluorescent hydrazides via EDC/Sulfo-NHS chemistry is a robust and versatile method for protein modification.[4][6] It provides an excellent alternative to amine-reactive labeling strategies and can be optimized to achieve efficient and specific conjugation.[1] By carefully controlling reaction conditions and reagent concentrations, researchers can successfully generate fluorescently labeled proteins for a wide range of applications in biological research and drug development.
References
- 1. Labeling Carboxyl Groups of Surface-Exposed Proteins Provides an Orthogonal Approach for Cell Surface Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. info.gbiosciences.com [info.gbiosciences.com]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. interchim.fr [interchim.fr]
- 10. docs.aatbio.com [docs.aatbio.com]
- 11. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. bio-rad.com [bio-rad.com]
Application Notes and Protocols for Solid-Phase Peptide Synthesis (SPPS) using Carbodiimide Activators
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptide science, enabling the efficient and stepwise assembly of amino acids into a desired peptide sequence. This technique anchors the C-terminal amino acid to an insoluble resin support, allowing for the sequential addition of protected amino acids. A critical step in this process is the activation of the incoming amino acid's carboxyl group to facilitate the formation of a peptide bond with the N-terminal amine of the growing peptide chain.
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are widely used activating agents in SPPS. They offer a cost-effective and efficient means of promoting peptide bond formation. This document provides a detailed overview of the principles, applications, and protocols for SPPS using carbodiimide activators, with a focus on practical implementation in a research and development setting.
The Chemistry of Carbodiimide Activation
The fundamental principle of carbodiimide-mediated coupling involves the reaction of a carbodiimide with the carboxylic acid of an N-protected amino acid. This reaction forms a highly reactive O-acylisourea intermediate.[1] This intermediate is susceptible to nucleophilic attack by the free amine of the resin-bound peptide, leading to the formation of a new peptide bond and the release of a urea byproduct.[1]
However, the O-acylisourea intermediate can also undergo undesirable side reactions. One major side reaction is an intramolecular rearrangement to form a stable N-acylurea, which is unreactive and can cap the growing peptide chain.[2] Another potential issue is racemization of the activated amino acid, particularly for sterically hindered or sensitive residues.[3]
To mitigate these side reactions and improve coupling efficiency, additives are almost always used in conjunction with carbodiimides. These additives react with the O-acylisourea intermediate to form a more stable and less racemization-prone active ester, which then proceeds to react with the amine.
Common Carbodiimide Activators and Additives
The choice of carbodiimide and additive can significantly impact the success of a peptide synthesis. The following tables summarize the most common reagents and their key characteristics.
Table 1: Common Carbodiimide Activators in SPPS
| Activator | Abbreviation | Key Characteristics | Byproduct Solubility |
| N,N'-Dicyclohexylcarbodiimide | DCC | Waxy solid, historically significant.[2] | Dicyclohexylurea (DCU) is insoluble in most organic solvents, making it problematic for automated SPPS.[3] |
| N,N'-Diisopropylcarbodiimide | DIC | Liquid, easy to dispense.[2] | Diisopropylurea (DIU) is soluble in common SPPS solvents like DMF and DCM, making it ideal for automated synthesis.[2] |
| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide | EDC | Water-soluble, often used for conjugating peptides to proteins in aqueous solutions.[2] | Water-soluble urea byproduct, easily removed by aqueous extraction.[2] |
Table 2: Common Additives for Carbodiimide-Mediated SPPS
| Additive | Abbreviation | Key Characteristics |
| 1-Hydroxybenzotriazole | HOBt | Widely used, effective at suppressing racemization.[2] Has explosive properties in its anhydrous form.[2] |
| 1-Hydroxy-7-azabenzotriazole | HOAt | More effective than HOBt at accelerating coupling and suppressing racemization.[2] Also has explosive properties.[2] |
| Ethyl 2-cyano-2-(hydroxyimino)acetate | OxymaPure® | A non-explosive alternative to HOBt and HOAt, with comparable or superior performance in reducing racemization and improving coupling efficiency.[2][4] |
| Potassium Oxyma | K-Oxyma | A salt of OxymaPure that can offer enhanced performance in certain difficult couplings.[5] |
Quantitative Comparison of Coupling Efficiencies
The efficiency of different carbodiimide and additive combinations can vary depending on the specific amino acids being coupled. The following tables provide a summary of comparative data from published studies.
Table 3: Comparison of Racemization during the incorporation of Fmoc-Cys(Trt)-OH
| Additive | D/L (%) |
| HOAt/DIC | 0.1 |
| HOBt/DIC | 0.2 |
| OxymaPure/DIC | 0.1 |
| Data sourced from literature reports.[5] |
Table 4: Purity of Pentapeptide H-Tyr-Aib-Aib-Phe-Leu-NH2 vs. Tetrapeptide side-product
| Coupling Reagents | Pentapeptide (%) | des-Aib (%) |
| DIC/HOBt | 8.4 | 83.1 |
| DIC/HOAt | 37.5 | 60.2 |
| DIC/OxymaPure | 42.8 | 50.4 |
| DIC/K-Oxyma | 71.0 | 6.7 |
| Data reflects the challenge of coupling the sterically hindered Aib residue and highlights the superior performance of Oxyma-based additives.[5] |
Visualizing the SPPS Workflow and Chemistry
To better understand the processes involved in SPPS with carbodiimide activators, the following diagrams illustrate the key chemical transformations and the overall experimental workflow.
Caption: Carbodiimide activation mechanism in SPPS.
Caption: General experimental workflow for SPPS.
Detailed Experimental Protocols
The following protocols provide a general guideline for manual SPPS using the Fmoc/tBu strategy with DIC/HOBt as the coupling reagents. These protocols can be adapted for automated synthesizers.
Protocol 1: Resin Swelling
-
Place the desired amount of resin in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes at room temperature with gentle agitation.
-
Drain the DMF from the reaction vessel.
Protocol 2: Fmoc Deprotection
-
To the swollen resin, add a 20% solution of piperidine in DMF.[6]
-
Agitate the mixture for 5-10 minutes at room temperature.[7]
-
Drain the piperidine solution.
-
Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[7]
Protocol 3: Amino Acid Coupling with DIC/HOBt
-
In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and HOBt (3-5 equivalents) in a minimal amount of DMF.
-
Add this solution to the deprotected resin in the reaction vessel.
-
Add DIC (3-5 equivalents) to the reaction vessel.
-
Agitate the mixture at room temperature for 1-2 hours.
-
Monitor the completion of the coupling reaction using a qualitative test such as the Kaiser test. If the test is positive (indicating free amines), the coupling should be repeated.[8]
-
Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) and then with dichloromethane (DCM) (3-5 times).
Protocol 4: Peptide Cleavage from the Resin and Side-Chain Deprotection
Safety Note: Trifluoroacetic acid (TFA) is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.
-
After the final Fmoc deprotection and washing, dry the peptide-resin under vacuum.
-
Prepare a cleavage cocktail. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The scavengers (TIS and water) are crucial to prevent side reactions with sensitive amino acid residues.
-
Add the cleavage cocktail to the dry peptide-resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[1]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitate the peptide from the combined TFA filtrate by adding cold diethyl ether (approximately 10 times the volume of the filtrate).[1]
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold ether two more times.
-
Dry the crude peptide under vacuum. The peptide is now ready for purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Troubleshooting Common Problems
| Problem | Possible Cause | Suggested Solution |
| Incomplete Coupling | Steric hindrance of amino acids; Aggregation of the peptide chain. | Double couple the problematic amino acid; Use a stronger coupling reagent combination (e.g., DIC/HOAt or DIC/OxymaPure); Perform the coupling at a slightly elevated temperature. |
| Racemization | Over-activation of the amino acid; Presence of base. | Use an appropriate additive (HOBt, HOAt, or OxymaPure); Avoid prolonged activation times.[3] |
| N-acylurea Formation | Slow coupling reaction allowing for rearrangement of the O-acylisourea intermediate. | Use an additive to rapidly form the active ester; Ensure efficient stirring and appropriate solvent choice.[2] |
| Aspartimide Formation | Base-catalyzed side reaction of aspartic acid residues during Fmoc deprotection. | Use a faster deprotection protocol; Add HOBt or OxymaPure to the piperidine solution.[5] |
Conclusion
Solid-phase peptide synthesis using carbodiimide activators remains a powerful and versatile technique for the preparation of a wide range of peptides. By understanding the underlying chemistry, carefully selecting reagents, and adhering to optimized protocols, researchers can achieve high yields of pure peptides. The use of modern additives like OxymaPure has further enhanced the efficiency and reduced the side reactions associated with this classic activation method, making it an indispensable tool in peptide research and drug development.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. peptide.com [peptide.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Peptide/Amide bond Synthesis – OxymaPure® [oxymapure.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chem.uci.edu [chem.uci.edu]
- 8. Bot Detection [iris-biotech.de]
Application Notes and Protocols for Amide Bond Formation in Small Molecule Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of an amide bond is one of the most fundamental and frequently employed reactions in organic synthesis, particularly within the realm of drug discovery and development. The prevalence of the amide functional group in pharmaceuticals and biologically active molecules underscores the importance of robust and efficient synthetic protocols. This document provides a detailed overview of common amide bond formation methodologies, including comparative data, step-by-step experimental protocols, and visualizations of the underlying chemical processes to aid researchers in selecting and executing the optimal conditions for their specific synthetic challenges.
Overview of Common Amide Coupling Reagents
A variety of reagents have been developed to facilitate the coupling of a carboxylic acid and an amine. These reagents activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine. The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the presence of other functional groups, and the desired reaction conditions (e.g., temperature, solvent, and reaction time). The most common classes of coupling reagents include carbodiimides and uronium/aminium salts.
Data Presentation: Comparison of Common Amide Coupling Reagents
The following table summarizes the typical reaction conditions and outcomes for several widely used amide coupling reagents. This data is intended to serve as a general guide for reagent selection. Actual results may vary depending on the specific substrates and reaction conditions.
| Coupling Reagent | Additive(s) | Base | Typical Solvent(s) | Typical Temperature (°C) | Typical Reaction Time | General Yield Range (%) | Key Features & Considerations |
| EDC | HOBt or NHS | DIPEA, TEA | DCM, DMF, MeCN | 0 to RT | 1 - 12 h | 70 - 95% | Water-soluble byproducts are easily removed by aqueous workup. Often used in bioconjugation.[1][2] |
| DCC | HOBt or DMAP | - | DCM, THF | 0 to RT | 1 - 12 h | 70 - 90% | Forms an insoluble dicyclohexylurea (DCU) byproduct, which can be removed by filtration.[1][3][4] Potential for N-acylurea side product formation.[4] |
| HATU | - | DIPEA, TEA | DMF, NMP | RT | 0.5 - 4 h | 85 - 99% | Highly efficient, even for sterically hindered substrates.[5] Minimizes racemization.[5] Faster reaction rates compared to many other reagents.[6] |
| HBTU | - | DIPEA, TEA | DMF, NMP | RT | 1 - 6 h | 80 - 95% | Similar to HATU but can be less reactive. Efficient and widely used. |
| PyBOP | - | DIPEA, TEA | DMF, DCM | RT | 1 - 8 h | 80 - 95% | Phosphonium-based reagent, often used for solid-phase peptide synthesis. Byproducts are generally water-soluble. |
EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide DCC: N,N'-Dicyclohexylcarbodiimide HATU: 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate HBTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate PyBOP: (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate HOBt: 1-Hydroxybenzotriazole NHS: N-Hydroxysuccinimide DMAP: 4-Dimethylaminopyridine DIPEA: N,N'-Diisopropylethylamine TEA: Triethylamine DCM: Dichloromethane DMF: N,N-Dimethylformamide MeCN: Acetonitrile NMP: N-Methyl-2-pyrrolidone RT: Room Temperature
Experimental Protocols
The following are detailed protocols for common amide bond formation reactions.
Protocol 1: EDC/NHS Mediated Amide Coupling
This protocol is suitable for a wide range of substrates and is particularly advantageous due to the water solubility of the byproducts, which simplifies purification.[1][2]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
EDC (1.1 - 1.5 equiv)
-
DIPEA (2.0 - 3.0 equiv)
-
Anhydrous DMF or DCM
-
0.1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the carboxylic acid (1.0 equiv), amine (1.0 equiv), NHS (1.1 equiv), and anhydrous DMF (to make a 0.1 - 0.5 M solution).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 equiv) to the stirred solution.
-
Slowly add EDC (1.1 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 2: HATU Mediated Amide Coupling
HATU is a highly effective coupling reagent, particularly for challenging substrates such as sterically hindered carboxylic acids or amines.[5]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
HATU (1.1 equiv)
-
DIPEA (2.0 - 3.0 equiv)[5]
-
Anhydrous DMF or NMP
-
Water (for workup)
-
Ethyl acetate or other suitable organic solvent (for extraction)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF (to make a 0.1 - 0.5 M solution).
-
Add DIPEA (2.0 equiv) to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.
-
Add the amine (1.0 equiv) to the reaction mixture.
-
Stir the reaction at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel if necessary.
Protocol 3: DCC Mediated Amide Coupling
DCC is a cost-effective and widely used coupling reagent. The primary byproduct, dicyclohexylurea (DCU), is largely insoluble in most organic solvents and can be removed by filtration.[1][3][4]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Amine (1.0 - 1.2 equiv)
-
DCC (1.1 equiv)
-
DMAP (0.1 equiv, optional)
-
Anhydrous DCM or THF
-
Filter paper and funnel
-
0.1 M HCl (for workup)
-
Saturated NaHCO₃ solution (for workup)
-
Brine (for workup)
-
Anhydrous Na₂SO₄ or MgSO₄
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Ice bath
Procedure:
-
Dissolve the carboxylic acid (1.0 equiv), amine (1.0 equiv), and DMAP (0.1 equiv, if used) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve DCC (1.1 equiv) in a minimal amount of anhydrous DCM.
-
Add the DCC solution dropwise to the stirred carboxylic acid/amine mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 2-12 hours. A white precipitate of DCU will form.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.
-
Wash the filtrate sequentially with 0.1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography if necessary.
Visualization of Key Processes
General Amide Bond Formation Workflow
The following diagram illustrates the general workflow for a typical amide coupling reaction.
Caption: General workflow for amide bond formation.
Logical Relationship in Carbodiimide-Mediated Amide Coupling
This diagram illustrates the key steps and intermediates in an amide bond formation reaction mediated by a carbodiimide reagent like EDC or DCC.
Caption: Carbodiimide-mediated amide coupling mechanism.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | - Inactive coupling reagent- Poor quality solvents or reagents (presence of water)- Sterically hindered substrates- Low nucleophilicity of the amine | - Use fresh, high-quality coupling reagents.- Ensure all solvents and reagents are anhydrous.- Switch to a more powerful coupling reagent like HATU.- Increase reaction temperature or time.- Use a stronger base or a different solvent. |
| Formation of Side Products | - N-acylurea formation with carbodiimides- Racemization of chiral carboxylic acids- Dimerization of the carboxylic acid | - Add HOBt or NHS to the reaction to suppress N-acylurea formation.[4]- Use additives like HOBt or HOAt to minimize racemization.- Perform the reaction at lower temperatures. |
| Difficult Purification | - Water-soluble byproducts from some coupling reagents (e.g., PyBOP)- Insoluble DCU from DCC coupling | - Perform thorough aqueous workup to remove water-soluble impurities.- For DCU, ensure complete precipitation (e.g., by storing the reaction mixture at low temperature) before filtration. A second filtration may be necessary. |
Conclusion
The successful synthesis of small molecules containing amide bonds relies on the careful selection of coupling reagents and reaction conditions. This application note provides a comparative overview of common methodologies, detailed experimental protocols, and troubleshooting guidance to assist researchers in navigating the complexities of amide bond formation. By understanding the principles and practical aspects of these reactions, scientists can enhance the efficiency and success rate of their synthetic endeavors in drug discovery and development.
References
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. peptidebridge.com [peptidebridge.com]
- 6. HATU - Wikipedia [en.wikipedia.org]
- 7. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Application Notes and Protocols for the Creation of Antibody-Drug Conjugates (ADCs) Using EDC Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a powerful class of biotherapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small-molecule drug. This targeted delivery approach enhances the therapeutic window of the cytotoxic agent by minimizing systemic toxicity and maximizing its concentration at the tumor site. A critical step in the synthesis of many ADCs is the covalent conjugation of the drug-linker to the antibody. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker widely used to couple carboxyl groups to primary amines, forming stable amide bonds. This document provides detailed application notes and protocols for the creation of ADCs using EDC chemistry, with a focus on practical application and characterization.
Principle of EDC/NHS-Mediated Conjugation
EDC facilitates the formation of an amide bond between a carboxyl group (e.g., on a drug-linker) and a primary amine (e.g., the side chain of a lysine residue on an antibody). The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group. To increase the efficiency of the conjugation and stabilize the intermediate, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often used. NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which then reacts with the primary amine on the antibody to form a stable amide bond.[1][2]
Factors Influencing EDC/NHS Conjugation for ADC Synthesis
Several factors can significantly impact the efficiency of the conjugation reaction and the final Drug-to-Antibody Ratio (DAR) of the ADC:
-
pH: The activation of carboxyl groups with EDC is most efficient at an acidic pH (4.5-6.0). However, the reaction of the NHS ester with the primary amine of the antibody is more efficient at a slightly alkaline pH (7.2-8.0). Therefore, a two-step reaction with a pH adjustment is often optimal.[1][3]
-
Molar Ratios of Reactants: The molar ratios of the drug-linker, EDC, and NHS to the antibody are critical in controlling the average DAR. An excess of the drug-linker and coupling reagents will generally lead to a higher DAR. However, an excessively high DAR can lead to aggregation and poor pharmacokinetic properties.[4][5]
-
Reaction Time and Temperature: The reaction time and temperature can influence the extent of conjugation. Optimization of these parameters is necessary to achieve the desired DAR without causing degradation of the antibody.
-
Buffer Composition: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) should be avoided as they will compete with the intended reaction. MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common choice for the activation step, while phosphate-buffered saline (PBS) is often used for the conjugation step.[1]
-
Properties of the Drug-Linker: Highly hydrophobic drug-linkers can be challenging to work with in aqueous solutions and may require the use of co-solvents (e.g., DMSO, DMF) to maintain solubility. The concentration of the co-solvent should be kept to a minimum to avoid denaturation of the antibody.
Experimental Protocols
Materials and Reagents
-
Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
Drug-linker with a terminal carboxyl group
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Purification system (e.g., size-exclusion chromatography (SEC), dialysis cassettes)
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for dissolving the drug-linker
Protocol 1: Two-Step EDC/NHS Conjugation of a Hydrophobic Drug-Linker to an Antibody
This protocol is optimized for conjugating a hydrophobic drug-linker to the lysine residues of an antibody.
Step 1: Activation of the Drug-Linker
-
Prepare the Drug-Linker Solution: Dissolve the carboxyl-containing drug-linker in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 10-20 mM).
-
Prepare the Activation Reaction: In a microcentrifuge tube, combine the following in order:
-
Activation Buffer (to final volume)
-
Drug-linker stock solution (to desired final concentration, see Table 1 for examples)
-
NHS/sulfo-NHS stock solution (freshly prepared in Activation Buffer or water)
-
EDC stock solution (freshly prepared in Activation Buffer or water)
-
-
Incubate: Incubate the activation reaction at room temperature for 15-30 minutes.
Step 2: Conjugation to the Antibody
-
Prepare the Antibody: If the antibody is in a buffer containing primary amines, exchange it into the Conjugation Buffer (PBS, pH 7.4) using a desalting column or dialysis. Adjust the antibody concentration to 5-10 mg/mL.
-
Add Activated Drug-Linker: Add the activated drug-linker solution from Step 1 to the antibody solution. The final concentration of the organic co-solvent (DMSO or DMF) should ideally be below 10% (v/v) to minimize antibody denaturation.
-
Incubate: Incubate the conjugation reaction at room temperature for 2 hours or at 4°C overnight with gentle mixing.
-
Quench the Reaction: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.
Step 3: Purification of the ADC
-
Remove Unconjugated Drug-Linker: Purify the ADC from unconjugated drug-linker and reaction byproducts using size-exclusion chromatography (SEC) or dialysis.
-
Buffer Exchange: Exchange the purified ADC into a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterize the ADC: Proceed with the characterization of the purified ADC as described in the "Characterization of the ADC" section below.
Quantitative Data on the Effect of Molar Ratios on DAR
The Drug-to-Antibody Ratio (DAR) is a critical quality attribute of an ADC. The following table summarizes the effect of varying the molar ratio of the drug-linker to the antibody on the average DAR. These are representative data and the optimal ratios for a specific antibody and drug-linker combination should be determined empirically.
| Molar Ratio (Drug-Linker:Antibody) | Molar Ratio (EDC:Drug-Linker) | Molar Ratio (NHS:Drug-Linker) | Average DAR |
| 4:1 | 1.5:1 | 1.5:1 | ~2 |
| 6:1 | 1.5:1 | 1.5:1 | ~3-4 |
| 8:1 | 1.5:1 | 1.5:1 | ~5-6 |
| 10:1 | 1.5:1 | 1.5:1 | ~7-8 |
Note: These values are illustrative and can be influenced by the specific antibody, drug-linker, and reaction conditions.[4]
Characterization of the ADC
Thorough characterization of the ADC is essential to ensure its quality, efficacy, and safety. Key characterization methods include:
Hydrophobic Interaction Chromatography (HIC) for DAR Determination
HIC separates proteins based on their hydrophobicity. Since the drug-linker is often hydrophobic, ADCs with different numbers of conjugated drugs will have different retention times on a HIC column, allowing for the determination of the DAR distribution and the calculation of the average DAR.[6][7]
Protocol for HIC-HPLC Analysis of ADCs
-
Instrumentation: A biocompatible HPLC system with a UV detector.
-
Column: A HIC column suitable for antibody separations (e.g., Tosoh TSKgel Butyl-NPR, Agilent AdvanceBio HIC).
-
Mobile Phase A: 20 mM sodium phosphate, 1.5 M ammonium sulfate, pH 7.0.
-
Mobile Phase B: 20 mM sodium phosphate, pH 7.0, with 20% (v/v) isopropanol.
-
Gradient:
-
0-5 min: 0% B
-
5-35 min: 0-100% B
-
35-40 min: 100% B
-
40-45 min: 100-0% B
-
45-50 min: 0% B
-
-
Flow Rate: 0.5-1.0 mL/min.
-
Detection: UV absorbance at 280 nm.
-
Sample Preparation: Dilute the purified ADC to 1-2 mg/mL in Mobile Phase A.
-
Data Analysis: Integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.). The average DAR can be calculated using the following formula:
Average DAR = Σ (Peak Area of each species × DAR of each species) / Σ (Peak Area of all species)
Mass Spectrometry (MS) for ADC Characterization
Mass spectrometry is a powerful technique for the detailed characterization of ADCs. It can be used to determine the precise mass of the intact ADC and its subunits, confirming the successful conjugation and providing an accurate measurement of the DAR.
Protocol for Intact Mass Analysis of ADCs by LC-MS
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled to an HPLC system.
-
Column: A reversed-phase column suitable for large proteins (e.g., Agilent AdvanceBio RP-mAb).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A shallow gradient from approximately 20% to 60% B over 20-30 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
MS Analysis: Acquire data in positive ion mode over a mass range appropriate for the charged states of the ADC (e.g., m/z 1000-4000).
-
Sample Preparation: Dilute the purified ADC to 0.1-0.5 mg/mL in Mobile Phase A.
-
Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge mass of the different ADC species. The average DAR can be calculated from the relative abundance of each species.
Visualizations
Signaling Pathways
ADCs are often designed to target receptors that are overexpressed on cancer cells and are involved in key signaling pathways that drive tumor growth and survival. Below are diagrams of three such pathways.
Caption: HER2 signaling pathway and ADC mechanism of action.[8][9][10]
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Drug-Antibody Ratio on Pharmacokinetics, Biodistribution, Efficacy, and Tolerability of Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HER2+ signalling pathways | PPTX [slideshare.net]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cross-linking Proteins to Nucleic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the covalent cross-linking of proteins to nucleic acids, a fundamental technique for studying their interactions in vitro and in vivo. The choice of cross-linking strategy is critical and depends on the specific application, the nature of the interaction being studied, and the downstream analytical methods. This document outlines three major cross-linking methodologies: formaldehyde-mediated cross-linking, ultraviolet (UV) irradiation, and targeted chemical cross-linking.
Introduction to Cross-linking Methodologies
Cross-linking serves to create a stable, covalent bond between a protein and a nucleic acid that are in close proximity. This stabilization is essential for capturing transient or weak interactions that might not survive purification and analysis procedures.
-
Formaldehyde Cross-linking: A widely used method, particularly for protein-DNA interactions within cells (in vivo). Formaldehyde is a cell-permeable reagent that creates short, reversible cross-links between amino groups on proteins (primarily lysine) and amino groups on nucleic acid bases. Its short spacer arm (approximately 2 Å) ensures that only molecules in very close contact are cross-linked.[1] This method is the cornerstone of Chromatin Immunoprecipitation (ChIP) assays.
-
Ultraviolet (UV) Cross-linking: A "zero-length" cross-linking method that is particularly effective for protein-RNA interactions. UV irradiation induces the formation of covalent bonds between amino acid side chains and nucleic acid bases that are in direct contact, without an intervening cross-linking molecule.[1][2][3] This technique is integral to methods like Cross-Linking and Immunoprecipitation (CLIP).
-
Targeted Chemical Cross-linking: This approach utilizes chemical reagents with specific reactive groups to link proteins and nucleic acids. These cross-linkers can be homobifunctional (with two identical reactive groups) or heterobifunctional (with two different reactive groups), offering versatility in targeting specific functional groups on the protein and/or nucleic acid.[4] Heterobifunctional cross-linkers, such as Sulfo-SMCC, allow for sequential and controlled conjugation.
Data Presentation: Comparison of Cross-linking Methodologies
The following tables summarize key quantitative parameters and characteristics of the different cross-linking methods to aid in experimental design.
Table 1: General Comparison of Cross-linking Methods
| Feature | Formaldehyde | UV Irradiation | Targeted Chemical (e.g., Sulfo-SMCC) |
| Primary Application | Protein-DNA (in vivo) | Protein-RNA (in vivo/in vitro) | Targeted conjugation (in vitro) |
| Cross-linker Type | Small molecule | "Zero-length" (no reagent) | Bifunctional molecule |
| Spacer Arm Length | ~2 Å[1] | 0 Å[1] | Variable (e.g., 8.3 Å for SMCC[5]) |
| Reversibility | Reversible with heat | Irreversible | Generally irreversible |
| Specificity | Proximity-based, primarily amines | Direct contact, specific amino acids/bases | Specific functional groups |
| Efficiency | Generally higher than UV[6] | Lower, protein-dependent[7] | Can be high, depends on reaction conditions |
Table 2: Typical Experimental Parameters
| Parameter | Formaldehyde (ChIP) | UV (CLIP) | Sulfo-SMCC (in vitro) |
| Concentration/Dosage | 0.5 - 2% (final concentration)[1] | 100 - 500 mJ/cm² | 10-50 fold molar excess to protein[8] |
| Incubation Time | 5 - 20 minutes at room temperature[9] | Seconds to minutes on ice | 30 - 60 minutes at room temperature |
| Quenching Reagent | Glycine (e.g., 125 mM final) | Not applicable | Not applicable (reaction proceeds to completion) |
| Typical Starting Material | 1x10⁷ - 5x10⁷ cells per IP[10] | 1x10⁷ cells or 20 mg tissue | Purified protein and nucleic acid |
Experimental Protocols
Protocol 1: Formaldehyde Cross-linking of Proteins to DNA in Cultured Cells (for ChIP)
This protocol describes the in vivo cross-linking of proteins to DNA in mammalian cells grown in culture.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Formaldehyde (37% solution, molecular biology grade)
-
Glycine (2.5 M stock solution)
-
Cell Lysis Buffer (5 mM PIPES pH 8.0, 85 mM KCl, 0.5% NP-40, with freshly added protease inhibitors)[11]
-
Nuclear Lysis Buffer (50 mM Tris-HCl pH 8.1, 10 mM EDTA, 1% SDS, with freshly added protease inhibitors)[10][11]
-
Cell scrapers
-
Conical tubes (15 mL and 50 mL)
-
Centrifuge
Procedure:
-
Cell Culture: Grow cells to 80-90% confluency in appropriate culture dishes.
-
Cross-linking:
-
To the culture medium, add 37% formaldehyde to a final concentration of 1%.
-
Incubate at room temperature for 10 minutes with gentle swirling.[4]
-
-
Quenching:
-
Add 2.5 M glycine to a final concentration of 125 mM to quench the formaldehyde.[10]
-
Incubate for 5 minutes at room temperature with gentle swirling.
-
-
Cell Harvesting:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Add 1-2 mL of ice-cold PBS and scrape the cells.
-
Transfer the cell suspension to a pre-chilled conical tube.
-
-
Cell Lysis:
-
Centrifuge the cells at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
-
Nuclei Isolation:
-
Centrifuge at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
-
Sonication:
-
Sonicate the nuclear lysate to shear the chromatin to fragments of 200-1000 bp. The optimal sonication conditions must be determined empirically.
-
-
Clarification:
-
Centrifuge the sonicated lysate at 16,000 x g for 10 minutes at 4°C to pellet debris.
-
The supernatant containing the cross-linked chromatin is now ready for immunoprecipitation.
-
Protocol 2: UV Cross-linking of Proteins to RNA in Cultured Cells (for CLIP)
This protocol describes the in vivo UV cross-linking of RNA-binding proteins to RNA in mammalian cells.
Materials:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
UV cross-linker instrument (e.g., Stratalinker) with 254 nm bulbs
-
Cell scrapers
-
Conical tubes (15 mL)
-
Lysis Buffer (e.g., RIPA buffer: 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, with freshly added protease and RNase inhibitors)
-
Centrifuge
Procedure:
-
Cell Culture: Grow cells in a monolayer to the desired confluency.
-
Preparation for Cross-linking:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS completely and place the dish on ice.
-
-
UV Cross-linking:
-
Remove the lid of the culture dish.
-
Place the dish on ice inside the UV cross-linker.
-
Irradiate the cells with 254 nm UV light at an energy of 400 mJ/cm². The duration will depend on the instrument's power.
-
-
Cell Harvesting:
-
Immediately after cross-linking, add 1 mL of ice-cold PBS to the plate and scrape the cells.
-
Transfer the cell suspension to a pre-chilled conical tube.
-
-
Lysis:
-
Centrifuge the cells at 1,000 x g for 5 minutes at 4°C.
-
Discard the supernatant and resuspend the cell pellet in Lysis Buffer.
-
Incubate on ice for 15 minutes.
-
-
Clarification:
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C.
-
The supernatant containing the cross-linked ribonucleoprotein complexes is ready for subsequent steps such as immunoprecipitation.
-
Protocol 3: Targeted Chemical Cross-linking using Sulfo-SMCC (in vitro)
This protocol describes a two-step in vitro cross-linking procedure using the heterobifunctional cross-linker Sulfo-SMCC to conjugate an amine-containing protein to a sulfhydryl-containing nucleic acid.
Materials:
-
Purified amine-containing protein
-
Purified sulfhydryl-modified nucleic acid
-
Conjugation Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Sulfo-SMCC (Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate)
-
Desalting column
-
Reaction tubes
Procedure: Step 1: Activation of the Amine-Containing Protein
-
Protein Preparation: Dissolve the protein in Conjugation Buffer at a concentration of 1-10 mg/mL.
-
Sulfo-SMCC Preparation: Immediately before use, dissolve the Sulfo-SMCC in water or Conjugation Buffer.
-
Reaction: Add a 10- to 50-fold molar excess of Sulfo-SMCC to the protein solution.[8]
-
Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Removal of Excess Cross-linker: Remove non-reacted Sulfo-SMCC using a desalting column equilibrated with Conjugation Buffer.
Step 2: Conjugation to the Sulfhydryl-Containing Nucleic Acid
-
Nucleic Acid Preparation: Ensure the sulfhydryl-modified nucleic acid is reduced and in a suitable buffer.
-
Conjugation Reaction: Immediately add the maleimide-activated protein from Step 1 to the sulfhydryl-containing nucleic acid.
-
Incubation: Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Analysis: The resulting protein-nucleic acid conjugate can be analyzed by methods such as SDS-PAGE and autoradiography (if the nucleic acid is labeled).
Visualizations
Chemical Mechanism of Formaldehyde Cross-linking
Caption: Formaldehyde cross-linking mechanism.
Experimental Workflow for Chromatin Immunoprecipitation (ChIP)
Caption: Workflow for a typical ChIP experiment.
Experimental Workflow for UV Cross-linking and Immunoprecipitation (CLIP)
Caption: A generalized workflow for a CLIP experiment.
References
- 1. researchgate.net [researchgate.net]
- 2. Cross-linking immunoprecipitation - Wikipedia [en.wikipedia.org]
- 3. The Future of Cross-Linking and Immunoprecipitation (CLIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. proteochem.com [proteochem.com]
- 6. The specificity of protein–DNA crosslinking by formaldehyde: in vitro and in Drosophila embryos - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. ChIP bias as a function of cross-linking time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ChIP Protocol | Proteintech Group [ptglab.com]
- 11. med.upenn.edu [med.upenn.edu]
Application Notes: EDC-Mediated Preparation of Immunogens and Hapten-Carrier Conjugates
Introduction
Small molecules, known as haptens (typically <1000 Da), are generally not immunogenic on their own and cannot elicit an immune response.[1] To generate antibodies against these haptens for use in immunoassays, drug development, and vaccine production, they must be covalently coupled to a larger carrier molecule, most commonly a protein.[2][] This hapten-carrier conjugate then acts as an immunogen, capable of stimulating an immune response that produces antibodies specific to the hapten.[4] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) is a zero-length crosslinker widely used for this purpose. It facilitates the formation of a stable amide bond between a carboxyl group (on the hapten or carrier) and a primary amine (on the other molecule).[5][6]
Principle of EDC Conjugation
EDC is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[5][7] This intermediate can then react with a primary amine to form an amide bond, releasing an isourea by-product.[8] The reaction is most efficient in acidic conditions (pH 4.5-5.5) to ensure the carboxyl group is protonated.[5][6]
However, the O-acylisourea intermediate is unstable in aqueous solutions and can be hydrolyzed, regenerating the carboxyl group and reducing conjugation efficiency.[5][8] To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS, is often included in the reaction.[8] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is more resistant to hydrolysis and reacts efficiently with primary amines at physiologic pH (7.2-8.0) to form the final amide bond.[8][9] This two-step process generally results in higher conjugation efficiency.[8]
Visualization of Reaction Mechanisms and Workflows
Caption: One-Step EDC conjugation mechanism showing the unstable intermediate.
Caption: Two-Step EDC/NHS mechanism highlighting the stable NHS-ester intermediate.
Caption: General workflow for immunogen preparation and antibody production.
Factors Influencing Conjugation and Immune Response
The success of generating a robust antibody response depends on several factors that must be optimized.
-
Hapten:Carrier Molar Ratio: A sufficient molar excess of hapten over the carrier protein's reactive sites is necessary for efficient conjugation.[10] However, an excessively high hapten density can sometimes lead to tolerance or a diminished immune response.[11][12]
-
Choice of Carrier Protein: The most common carrier proteins are Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA).[12] KLH is highly immunogenic due to its large size and foreignness to mammalian systems, making it a popular choice for generating a strong response.[4] BSA is often used as a non-relevant carrier for screening assays to ensure antibodies are specific to the hapten and not the primary carrier.[10]
-
Reaction Conditions: pH is a critical parameter. The activation of carboxyl groups with EDC is most efficient at pH 4.5-5.5, while the reaction of NHS-esters with amines is optimal at pH 7-8.[9] Buffers should be free of extraneous amines (like Tris) or carboxylates that can compete in the reaction. MES buffer is commonly used for the activation step.[6][9]
-
Hapten Solubility: Haptens with limited aqueous solubility may require the use of a co-solvent like DMSO. However, high concentrations of DMSO (>30%) can denature the carrier protein.[10]
Quantitative Data Summary
The following tables summarize key quantitative parameters in hapten-carrier conjugation.
Table 1: Recommended Molar Ratios and Reaction Components
| Parameter | Recommended Value | Rationale | Citation |
| Hapten:Carrier (molar ratio) | 20:1 to 100:1 | Ensures sufficient hapten is available to react with carrier protein sites. | [12] |
| EDC:Hapten (molar ratio) | 1:1 to 10:1 | A molar excess of EDC drives the activation of hapten's carboxyl groups. | [13] |
| NHS:EDC (molar ratio) | 1:1 to 2.5:1 | NHS stabilizes the activated intermediate, increasing overall efficiency. | [9] |
| Carrier Protein Concentration | 5-10 mg/mL | A common concentration range that balances solubility and reaction kinetics. | [10] |
| Hapten Concentration | 1-2 mg per reaction | Generally, equal mass amounts of hapten and carrier achieve sufficient molar excess. | [9][10] |
Table 2: Hapten Density and Resulting Antibody Titer (Example Data)
| Hapten:Carrier Molar Input Ratio | Average Hapten Density (Haptens/BSA) | Resulting Antibody Titer (ELISA) | Citation |
| 5:1 | 3 | Low | [14] |
| 10:1 | 5 | Moderate | [14] |
| 20:1 | 10 | High | [14] |
| 40:1 | 14-15 | High / Optimal | [14][15] |
| 100:1 | 17 | Moderate (No significant increase) | [14] |
Note: Optimal hapten density can vary significantly depending on the specific hapten and carrier. A high antibody titer was achieved with a hapten density of around 15 molecules per carrier protein.[15]
Experimental Protocols
Protocol 1: One-Step EDC Conjugation of a Hapten to a Carrier Protein
This protocol is a direct method suitable for haptens and carriers where self-conjugation is not a major concern.
Materials:
-
Hapten with a carboxyl group (1-2 mg)
-
Carrier Protein (e.g., BSA, KLH), 2 mg
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)
-
Conjugation Buffer: 0.1 M MES, pH 4.5-5.0
-
Desalting column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)
-
Purification Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
Procedure:
-
Carrier Protein Preparation: Dissolve 2 mg of the carrier protein (e.g., BSA) in 200 µL of Conjugation Buffer.[9]
-
Hapten Preparation: Dissolve 1-2 mg of the carboxylated hapten in 500 µL of Conjugation Buffer. If solubility is an issue, a minimal amount of DMSO (not exceeding 30% of the final reaction volume) can be used.[10]
-
Combine Reactants: Add the 500 µL hapten solution to the 200 µL carrier protein solution and mix gently.[9]
-
EDC Addition: Immediately before use, prepare a 10 mg/mL solution of EDC in ultrapure water. Add 50-100 µL of this EDC solution to the carrier-hapten mixture.[9] The optimal amount may require titration; using less EDC can help if protein precipitation occurs.[9]
-
Incubation: Allow the reaction to proceed for 2 hours at room temperature with gentle stirring or rotation.[9][10]
-
Purification:
-
Equilibrate a desalting column with Purification Buffer (PBS) according to the manufacturer's instructions.
-
Apply the reaction mixture to the column to separate the conjugate from excess EDC and unreacted hapten.[10]
-
Collect the purified conjugate.
-
-
Storage: For short-term storage (up to a week), keep the conjugate at 4°C. For long-term storage, sterile filter the conjugate and store at -20°C.[9][10]
Protocol 2: Two-Step EDC/NHS Conjugation
This method is preferred to minimize polymerization of the carrier protein and increase coupling efficiency, especially when the carrier also contains accessible carboxyl groups.
Materials:
-
Protein/Hapten with carboxyl groups (Protein #1)
-
Protein/Hapten with primary amine groups (Protein #2)
-
EDC
-
N-hydroxysulfosuccinimide (sulfo-NHS is recommended for aqueous solubility)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching Solution: 2-Mercaptoethanol or Hydroxylamine
-
Desalting column
Procedure:
-
Equilibrate Reagents: Allow EDC and NHS/sulfo-NHS vials to come to room temperature before opening to prevent condensation.[8]
-
Carboxyl Activation:
-
Removal of Excess EDC:
-
Quench the EDC by adding 2-mercaptoethanol to a final concentration of 20 mM and incubating for 10 minutes.[9]
-
Alternatively, and more commonly, immediately purify the activated protein using a desalting column equilibrated with Coupling Buffer (PBS, pH 7.2). This step removes excess EDC and sulfo-NHS and adjusts the pH for the next step.
-
-
Conjugation to Amines:
-
Quenching (Optional but Recommended): Add hydroxylamine to a final concentration of 10 mM to quench the reaction by hydrolyzing any unreacted NHS-esters.[9]
-
Final Purification: Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and any remaining by-products.
-
Storage: Store the purified conjugate at 4°C or -20°C in a suitable buffer.
Characterization of Hapten-Carrier Conjugates
After purification, it is crucial to characterize the conjugate to confirm successful coupling and determine the hapten density (number of hapten molecules per carrier molecule).[11][15]
-
UV-Vis Spectrophotometry: Can be used if the hapten has a unique absorbance peak not shared by the protein. The ratio of absorbances can estimate the degree of conjugation.[15]
-
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS): A powerful technique to determine the molecular weight of the conjugate. The increase in mass compared to the unconjugated carrier provides a direct measure of the number of haptens coupled.[12][15]
-
SDS-PAGE: A shift in the molecular weight band of the carrier protein on an SDS-PAGE gel provides qualitative confirmation of successful conjugation.[15]
-
Fluorescence Spectroscopy: If the carrier protein (like BSA) has intrinsic fluorescence (from tryptophan residues), conjugation can cause a quenching effect. This change in fluorescence can be correlated to hapten density.[11]
References
- 1. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. Conjugation of haptens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. researchgate.net [researchgate.net]
- 7. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. reddit.com [reddit.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DNA Oligonucleotide Conjugation to Nanoparticles using EDC Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of DNA oligonucleotides to nanoparticles is a cornerstone technique in bionanotechnology, enabling advancements in diagnostics, targeted drug delivery, and the assembly of complex nanomaterials. This document provides detailed application notes and protocols for the covalent conjugation of amine-modified DNA oligonucleotides to carboxylated nanoparticles utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
EDC is a zero-length crosslinker that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate can then react with a primary amine on the DNA oligonucleotide to form a stable amide bond.[1][2] The addition of NHS or Sulfo-NHS stabilizes this intermediate by converting it to a more stable amine-reactive NHS ester, thereby increasing the coupling efficiency.[3][4] This two-step process is particularly advantageous as it minimizes self-conjugation of nanoparticles that may contain both carboxyl and amine groups.[4]
Reaction Mechanism and Workflow
The conjugation process involves the activation of carboxyl groups on the nanoparticle surface by EDC, followed by stabilization with NHS/Sulfo-NHS, and subsequent reaction with an amine-modified DNA oligonucleotide. The overall workflow includes nanoparticle activation, DNA coupling, quenching of unreacted sites, and purification of the final conjugate.
EDC/NHS Coupling Chemistry
Caption: EDC/NHS reaction mechanism for DNA conjugation.
Experimental Workflow
Caption: General experimental workflow for conjugation.
Quantitative Data Summary
Successful conjugation is dependent on several factors including pH, buffer composition, and the molar ratios of the reactants. The following tables summarize typical reaction conditions and characterization results compiled from various sources.
Table 1: Typical Reaction Conditions for EDC/NHS Conjugation of DNA to Nanoparticles
| Parameter | Condition | Purpose | Reference(s) |
| Activation Buffer | 50-100 mM MES, pH 4.5-6.0 | Optimal pH for EDC activation of carboxyl groups.[4][5] | [4][5] |
| Coupling Buffer | Phosphate-Buffered Saline (PBS), pH 7.2-8.5 | Optimal pH for the reaction of NHS esters with primary amines.[5][6] | [5][6] |
| EDC Concentration | 2-15 mM | Activates carboxyl groups. Concentration may need optimization.[7][8] | [7][8] |
| NHS/Sulfo-NHS Conc. | 5-15 mM | Stabilizes the activated intermediate.[5][8] | [5][8] |
| EDC:NHS Molar Ratio | 1:1 to 1:2.5 | A higher ratio of NHS can improve efficiency. | [9] |
| Activation Time | 15-30 minutes at room temperature | Sufficient time for the formation of the NHS ester.[6] | [6] |
| Coupling Time | 2 hours at room temperature to overnight at 4°C | Allows for efficient conjugation of DNA to the activated nanoparticles.[6] | [6] |
| Quenching Agent | 10-100 mM Tris, Glycine, or Ethanolamine | Blocks unreacted NHS-ester sites to prevent further reactions.[6] | [6] |
| Quenching Time | 30-60 minutes at room temperature | Ensures complete deactivation of remaining active sites.[6] | [6] |
Table 2: Characterization of DNA-Nanoparticle Conjugates
| Characterization Technique | Parameter Measured | Expected Result upon Successful Conjugation | Reference(s) |
| UV-Vis Spectroscopy | Surface Plasmon Resonance (for AuNPs) | Red-shift in the absorbance peak.[10] | [10][11] |
| Absorbance at 260 nm | Increase in A260 due to the presence of DNA. | [12] | |
| Dynamic Light Scattering (DLS) | Hydrodynamic Diameter | Increase in the average particle size.[9] | [9][11] |
| Zeta Potential | Change in surface charge, typically becoming more negative due to the DNA backbone.[9] | [9] | |
| Gel Electrophoresis | Electrophoretic Mobility | Slower migration compared to unconjugated nanoparticles. | |
| Transmission Electron Microscopy (TEM) | Particle Size and Morphology | Confirms particle integrity and can show a halo of DNA under certain conditions. | |
| Atomic Force Microscopy (AFM) | Surface Topography | Can visualize the DNA strands on the nanoparticle surface. |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the conjugation of amine-modified DNA oligonucleotides to carboxylated nanoparticles.
Materials
-
Carboxylated Nanoparticles (e.g., gold nanoparticles, quantum dots, magnetic beads)
-
Amine-modified DNA oligonucleotide
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES (2-(N-morpholino)ethanesulfonic acid), pH 6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 50 mM Tris-HCl, pH 7.4
-
Washing Buffer: 1X PBS with 0.05% Tween-20
-
Nuclease-free water
-
Microcentrifuge tubes
-
Centrifuge or magnetic separator appropriate for the nanoparticles being used
Protocol
Step 1: Preparation of Reagents
-
Allow all reagents to come to room temperature before use.
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use, as EDC is susceptible to hydrolysis.[6] For example, prepare a 10 mg/mL solution of each.
Step 2: Activation of Carboxylated Nanoparticles
-
Resuspend the carboxylated nanoparticles in Activation Buffer. If the nanoparticles are in a storage buffer, wash them twice with the Activation Buffer using centrifugation or magnetic separation.
-
Adjust the nanoparticle concentration to the desired level in the Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to the nanoparticle suspension. The final concentrations should be optimized, but a starting point of 2 mM EDC and 5 mM Sulfo-NHS is common.[5]
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
Step 3: Washing of Activated Nanoparticles
-
To remove excess EDC and Sulfo-NHS, wash the activated nanoparticles twice with Coupling Buffer.
-
Use centrifugation or magnetic separation to pellet the nanoparticles, discard the supernatant, and resuspend the pellet in fresh Coupling Buffer.
Step 4: Conjugation of Amine-Modified DNA
-
Dissolve the amine-modified DNA oligonucleotide in Coupling Buffer to the desired concentration. The optimal molar ratio of DNA to nanoparticles will need to be determined empirically.
-
Add the DNA solution to the washed, activated nanoparticles.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle, continuous mixing.
Step 5: Quenching of Unreacted Sites
-
Add the Quenching Buffer to the reaction mixture to a final concentration of 10-50 mM.
-
Incubate for 30-60 minutes at room temperature with gentle mixing to deactivate any remaining NHS-ester groups.[6]
Step 6: Purification of DNA-Nanoparticle Conjugates
-
Purify the DNA-nanoparticle conjugates from excess DNA and quenching reagents.
-
Wash the conjugates three times with the Washing Buffer.
-
For the final wash, use 1X PBS to remove the detergent.
-
Resuspend the purified conjugates in an appropriate storage buffer (e.g., 1X PBS with a preservative like sodium azide).
Step 7: Characterization
-
Characterize the purified conjugates to confirm successful conjugation and assess their properties using techniques such as UV-Vis spectroscopy, DLS, and gel electrophoresis as outlined in Table 2.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Conjugation Efficiency | Inactive EDC/NHS | Prepare fresh EDC and NHS solutions immediately before use. Store stock powders desiccated at -20°C. |
| Suboptimal pH | Ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.2-8.5.[5] | |
| Presence of interfering substances | Use buffers that do not contain primary amines (e.g., Tris) or carboxylates in the activation and coupling steps.[13] | |
| Nanoparticle Aggregation | Removal of stabilizing ligands | Ensure gentle handling and avoid harsh centrifugation conditions. Maintain appropriate ionic strength of buffers. |
| Cross-linking between nanoparticles | Use a two-step protocol and ensure thorough washing after the activation step.[4] | |
| High Background/Non-specific Binding | Incomplete quenching | Ensure sufficient concentration of the quenching agent and adequate incubation time. |
| Inadequate washing | Increase the number of washing steps after conjugation and quenching. Include a mild detergent like Tween-20 in the wash buffer. |
Conclusion
The EDC/NHS coupling chemistry provides a robust and versatile method for the conjugation of DNA oligonucleotides to a wide range of nanoparticles. By carefully controlling the reaction conditions and performing thorough purification and characterization, researchers can generate high-quality DNA-nanoparticle conjugates for a multitude of applications in research, diagnostics, and therapeutics. Optimization of the specific parameters outlined in this document will be crucial for achieving the desired outcome for each unique nanoparticle-DNA system.
References
- 1. royalsocietypublishing.org [royalsocietypublishing.org]
- 2. rsc.org [rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Polymer-Conjugated Carbon Nanotubes for Biomolecule Loading - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. agilent.com [agilent.com]
- 8. Systematic process evaluation of the conjugation of proteins to gold nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Assembly of DNA-functionalized gold nanoparticles studied by UV/Vis-spectroscopy and dynamic light scattering - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 11. UV-Vis Spectroscopy and Dynamic Light Scattering Study of Gold Nanorods Aggregation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. UV-Visible Spectroscopy-Based Quantification of Unlabeled DNA Bound to Gold Nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. info.gbiosciences.com [info.gbiosciences.com]
Preparing Peptide-Coated Surfaces for Enhanced Cell Culture Assays
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between cells and the extracellular matrix (ECM) is a critical determinant of cellular behavior, influencing adhesion, proliferation, differentiation, and migration. In vitro cell culture systems that accurately mimic these in vivo interactions are essential for basic research and drug development. Peptide-coated surfaces offer a versatile and controlled method for presenting specific bioactive motifs to cells, thereby guiding their behavior in a predictable manner. This application note provides detailed protocols for preparing peptide-coated surfaces, methods for their characterization, and assays to evaluate subsequent cellular responses. The Arg-Gly-Asp (RGD) sequence, a well-characterized cell-binding motif found in many ECM proteins, is highlighted as a primary example.[1]
Principles of Peptide Coating
Peptide coating of cell culture surfaces is typically achieved through passive adsorption, where the peptide solution is incubated on the surface, allowing the peptides to attach via non-covalent interactions. The efficiency of this process can be influenced by the peptide sequence, concentration, the type of surface, and the coating conditions. The goal is to create a uniform layer of peptides that presents the desired bioactive domain to the cells.
Data Presentation: Quantitative Comparison of Peptide Coatings
The concentration of the coated peptide is a crucial parameter that can significantly influence cell adhesion and proliferation. The following tables summarize quantitative data from studies investigating the effects of different peptide concentrations on cell behavior.
Table 1: Effect of RGD Peptide Concentration on Vocal Fold Fibroblast Adhesion
| RGD Concentration (mM) | Peptide Surface Density (pg/mm²) | Mean Number of Adherent Cells/mm² (± SD) |
| 0.001 | Not Reported | ~18 |
| 0.01 | 0.8 ± 0.3 | Not Reported |
| 0.1 | 7.9 ± 0.6 | ~35 |
| 1.0 | 10.3 ± 0.8 | Not Reported |
Data adapted from a study on immortalized human vocal fold fibroblasts (I-HVFFs).
Table 2: Effect of Fibronectin Concentration on 3T3 Fibroblast Adhesion
| Fibronectin Coating Concentration (µg/mL) | 1-hour Incubation (Cells/mm²) | 4-hour Incubation (Cells/mm²) |
| 0 (Tissue Culture Plastic) | ~100 | ~125 |
| 1 | ~150 | ~175 |
| 5 | ~160 | ~180 |
| 10 | ~155 | ~175 |
| 20 | ~160 | ~180 |
Data adapted from a study on 3T3 rat fibroblasts. Mammalian cell adhesion to fibronectin exceeded adhesion to tissue culture plastic but did not differ significantly over the range of protein concentrations or between 1 and 4 hours of incubation.[2]
Experimental Protocols
Protocol 1: Peptide Coating of Cell Culture Plates
This protocol describes two common methods for coating plastic or glass surfaces with peptides like RGD.[3][4] All procedures should be performed in a sterile laminar flow hood to maintain sterility.[3][4]
Materials:
-
Peptide of interest (e.g., RGD-containing peptide)
-
Sterile phosphate-buffered saline (PBS) or serum-free cell culture medium
-
Sterile 70% ethanol
-
Sterile deionized water (dH₂O)
-
Cell culture plates or coverslips
Procedure A: Aqueous-Based Coating
-
Reconstitute Peptide: Dissolve the peptide in sterile PBS or serum-free medium to a desired stock concentration. Vortex vigorously to ensure complete dissolution. The solution may appear slightly cloudy.[3]
-
Dilute to Working Concentration: Dilute the peptide stock solution to the desired working concentration using sterile PBS or serum-free medium. A typical working concentration ranges from 0.1 to 10 µg/mL.[3][4]
-
Coat Surface: Add the diluted peptide solution to the culture surface, ensuring the entire surface is covered.
-
Incubate: Incubate the coated surfaces at room temperature or 37°C for 1-2 hours, covered.[3][4]
-
Aspirate and Rinse: After incubation, carefully aspirate the peptide solution. Gently rinse the surface with sterile dH₂O, being careful not to scratch the coated surface.[3]
-
Drying (Optional): The plates can be used immediately or air-dried in the laminar flow hood.
-
Storage: Coated plates can be stored at 2-10°C if sterility is maintained.[3]
Procedure B: Ethanol-Based Coating
-
Reconstitute Peptide: Dissolve the peptide in sterile 70% ethanol. Vortex to ensure complete dissolution.
-
Dilute to Working Concentration: Dilute the peptide solution to the desired concentration using 70% ethanol. Concentrations from 0.1 to 10 µg/mL should be tested.[3]
-
Coat Surface: Add the diluted peptide solution to the culture surface.
-
Evaporate: Leave the coated container uncovered in a laminar flow hood until the ethanol has completely evaporated and the wells are dry.[3]
-
Rinse: Carefully rinse the plates with sterile dH₂O.[3]
-
Storage: The plates are now ready for use or can be stored at 2-10°C.
Protocol 2: Characterization of Peptide-Coated Surfaces (Optional)
To confirm the successful coating of the peptide onto the surface, techniques such as Fourier Transform Infrared Spectroscopy (FTIR) and X-ray Photoelectron Spectroscopy (XPS) can be employed.
-
FTIR Spectroscopy: This technique can be used to identify the presence of characteristic peptide bonds (amide bands) on the surface.
-
X-ray Photoelectron Spectroscopy (XPS): XPS provides elemental analysis of the surface, and the detection of nitrogen can indicate the presence of peptides. High-resolution spectra of carbon, nitrogen, and oxygen can be used for elemental ratio comparison.
Protocol 3: Cell Adhesion Assay (Crystal Violet Staining)
This protocol provides a quantitative method to assess cell adhesion to the peptide-coated surfaces.
Materials:
-
Peptide-coated and control (uncoated) 96-well plates
-
Cell suspension of interest
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Crystal Violet solution in 20% ethanol
-
1% Sodium dodecyl sulfate (SDS) in dH₂O
Procedure:
-
Cell Seeding: Seed cells onto the peptide-coated and control wells at a desired density (e.g., 1 x 10⁴ cells/well) and incubate for the desired time (e.g., 1-4 hours) at 37°C in a CO₂ incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Fixation: Fix the adherent cells by adding 4% PFA to each well and incubating for 15 minutes at room temperature.
-
Washing: Wash the wells with PBS.
-
Staining: Add 0.1% Crystal Violet solution to each well and incubate for 10-20 minutes at room temperature.
-
Washing: Gently wash the wells with dH₂O until the water runs clear.
-
Drying: Air dry the plates completely.
-
Solubilization: Add 1% SDS solution to each well to solubilize the stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of adherent cells.
Protocol 4: Cell Proliferation Assay (MTS Assay)
This protocol measures the metabolic activity of cells, which is an indicator of cell proliferation.
Materials:
-
Peptide-coated and control 96-well plates with cultured cells
-
MTS reagent
-
Microplate reader
Procedure:
-
Cell Culture: Seed cells on the coated and uncoated surfaces and culture for the desired period (e.g., 24, 48, 72 hours).
-
Add MTS Reagent: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[5][6]
-
Incubate: Incubate the plate for 1-4 hours at 37°C in a CO₂ incubator.[6][7]
-
Measure Absorbance: Measure the absorbance at 490 nm using a microplate reader.[5][6] The absorbance is proportional to the number of viable, proliferating cells.
Mandatory Visualizations
Signaling Pathway: Integrin-Mediated Cell Adhesion
Integrin receptors on the cell surface recognize and bind to RGD peptides presented on the culture substrate. This binding initiates a cascade of intracellular signaling events, leading to the formation of focal adhesions and subsequent regulation of cell behavior.
Caption: Integrin-mediated signaling cascade upon RGD peptide binding.
Experimental Workflow
The following diagram outlines the key steps involved in preparing peptide-coated surfaces and conducting cell-based assays.
Caption: Workflow for preparing and evaluating peptide-coated surfaces.
Troubleshooting
Problem: Poor or inconsistent cell attachment.
-
Possible Cause: Incomplete or uneven peptide coating.
-
Solution: Ensure the entire surface is covered during the coating step. Optimize peptide concentration and incubation time.[6] Consider using a different coating procedure (aqueous vs. ethanol-based).
-
-
Possible Cause: Peptide degradation.
-
Solution: Use freshly prepared peptide solutions. Store stock solutions and coated plates properly.
-
-
Possible Cause: Cell health issues.
-
Solution: Ensure cells are healthy and in the logarithmic growth phase before seeding.[6]
-
-
Possible Cause: Inappropriate culture conditions.
-
Solution: Optimize cell seeding density and ensure the use of appropriate culture medium and supplements. For RGD-mediated adhesion, ensure the presence of divalent cations like Ca²⁺ and Mg²⁺.
-
Problem: High background in assays.
-
Possible Cause: Incomplete removal of non-adherent cells.
-
Solution: Perform gentle but thorough washing steps after cell seeding.
-
-
Possible Cause: Non-specific binding of assay reagents.
-
Solution: Include appropriate controls (e.g., uncoated surfaces, wells with medium only) to determine background levels.
-
Conclusion
Preparing peptide-coated surfaces is a powerful technique to create defined microenvironments for cell culture, enabling researchers to investigate the influence of specific ECM motifs on cellular behavior. By following the detailed protocols and considering the quantitative data presented, scientists can effectively utilize this methodology to advance their research in cell biology, tissue engineering, and drug discovery. Careful optimization of peptide concentration and coating conditions is crucial for achieving reproducible and biologically relevant results.
References
- 1. Advantages of RGD peptides for directing cell association with biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A comparison of the adhesion of mammalian cells and Staphylococcus epidermidis on fibronectin-modified polymer surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. lifetein.com [lifetein.com]
- 4. Cell Culture Troubleshooting [sigmaaldrich.com]
- 5. cpos.hku.hk [cpos.hku.hk]
- 6. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 7. The impact of peptide surface density on PD-L1 receptor inhibition as a therapeutic strategy for triple negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting EDC/NHS Coupling Reactions
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and improve the yield of their EDC/NHS coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for EDC/NHS coupling reactions?
A1: The EDC/NHS coupling reaction involves two distinct steps, each with its own optimal pH range. The activation of carboxyl groups with EDC is most efficient in an acidic environment, typically between pH 4.5 and 6.0.[1][2][3] The subsequent reaction of the NHS-activated molecule with a primary amine is most efficient at a physiological to slightly basic pH, ranging from 7.0 to 8.5.[1][2][4] For a two-step protocol, it is recommended to perform the activation in a buffer such as MES at pH 5-6, and then raise the pH to 7.2-7.5 for the coupling step with the amine-containing molecule.[1][2]
Q2: What are the recommended buffers for this reaction?
A2: It is crucial to use buffers that do not contain primary amines or carboxylates, as these will compete with the intended reaction.[5][6]
-
Activation Step (pH 4.5-6.0): MES (2-(N-morpholino)ethanesulfonic acid) buffer is a common and effective choice.[1][2][5][7]
-
Coupling Step (pH 7.0-8.5): Phosphate-buffered saline (PBS) is frequently used.[1][2][8] Other options include borate buffer or sodium bicarbonate buffer.[6]
Avoid using buffers like Tris, glycine, or acetate, as they contain reactive groups that will interfere with the coupling chemistry.[6][8]
Q3: How should I prepare and store my EDC and NHS reagents?
A3: Both EDC and NHS are sensitive to moisture and should be handled accordingly to maintain their activity.[7][9]
-
Storage: Store EDC and NHS desiccated at -20°C.[10]
-
Handling: Before opening, allow the reagent vials to warm to room temperature to prevent condensation.[7] Once opened, use the required amount and then promptly reseal and store the vial under dry conditions. For frequent use, consider aliquoting the reagents into smaller, single-use vials.[10]
-
Solution Preparation: Always prepare EDC and NHS solutions immediately before use, as they are prone to hydrolysis in aqueous solutions.[4][6]
Q4: What is the recommended molar ratio of EDC and NHS to my molecule?
A4: The optimal molar ratio can vary depending on the specific molecules being coupled. However, a common starting point is to use a molar excess of EDC and NHS relative to the carboxyl-containing molecule. A frequently suggested starting ratio is a 1:10:25 molar ratio of the carboxyl-containing protein to EDC and NHS, respectively.[8] Other sources suggest a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS over the carboxyl groups.[11] Optimization of these ratios is often necessary to achieve the highest yield.
Q5: How can I quench the EDC/NHS coupling reaction?
A5: Quenching the reaction is important to stop the coupling process and deactivate any remaining reactive groups. Common quenching reagents include:
-
Hydroxylamine: Added to a final concentration of 10-50 mM, it hydrolyzes unreacted NHS esters.[1][2]
-
Tris or Glycine: These primary amine-containing buffers can be added to a final concentration of 20-50 mM to react with and cap any remaining NHS esters.[2]
-
2-Mercaptoethanol: Can be used to quench the EDC activation reaction specifically.[1][7]
Troubleshooting Guide
Issue 1: Low or No Coupling Yield
This is one of the most common issues encountered in EDC/NHS chemistry. The underlying cause can often be traced back to reaction conditions or reagent quality.
| Potential Cause | Recommended Action |
| Suboptimal pH | Verify the pH of your reaction buffers. Use a pH meter that is properly calibrated. For two-step reactions, ensure the activation step is performed at pH 4.5-6.0 and the coupling step at pH 7.0-8.5.[1][2] |
| Inactive Reagents | EDC and NHS are moisture-sensitive.[7][9] Purchase fresh reagents and store them properly in a desiccator at -20°C.[10] Always allow reagents to warm to room temperature before opening to prevent condensation.[7] Prepare solutions immediately before use.[6] |
| Inappropriate Buffer | Ensure your buffers do not contain extraneous primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate), which will compete with the reaction.[6][8] Use recommended buffers like MES for activation and PBS for coupling.[1][5] |
| Hydrolysis of Intermediates | The O-acylisourea intermediate formed by EDC and the NHS ester are both susceptible to hydrolysis.[7][11] Perform the reaction as quickly as possible after adding the reagents. In a two-step protocol, add the amine-containing molecule promptly after the activation step. |
| Insufficient Reagent Concentration | The concentrations of EDC and NHS may need to be optimized. Try increasing the molar excess of EDC and NHS. A common starting point is a 2- to 10-fold molar excess of EDC and NHS over the carboxyl-containing molecule.[11] |
Issue 2: Precipitation During the Reaction
Precipitation of your protein or molecule of interest during the coupling reaction can significantly reduce your yield.
| Potential Cause | Recommended Action |
| Protein Aggregation | The change in pH or the addition of reagents can sometimes cause proteins to aggregate. Ensure your protein is soluble and stable in the chosen reaction buffers. Consider performing a buffer exchange step to ensure compatibility. |
| High EDC Concentration | In some cases, very high concentrations of EDC can lead to precipitation.[1] If you are using a large excess of EDC and observing precipitation, try reducing the concentration. |
| Loss of Stabilizing Charge | The activation of carboxyl groups neutralizes their negative charge, which can lead to aggregation if these charges are important for solubility.[12] Using Sulfo-NHS instead of NHS can help maintain solubility due to its charged sulfonate group.[11][13] |
Experimental Protocols
Protocol 1: Two-Step EDC/NHS Coupling of a Protein to a Carboxylated Surface
This protocol is ideal for situations where the protein to be coupled also contains carboxyl groups, as it prevents self-polymerization.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Protein to be coupled (in Coupling Buffer)
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
Procedure:
-
Surface Preparation: Wash the carboxylated surface (e.g., beads, sensor chip) with Activation Buffer to remove any preservatives or storage solutions.
-
Activation Solution Preparation: Immediately before use, prepare a solution of 2 mM EDC and 5 mM Sulfo-NHS in Activation Buffer.[1][2]
-
Carboxyl Activation: Add the activation solution to the carboxylated surface and incubate for 15-30 minutes at room temperature with gentle mixing.
-
Washing: Wash the surface 2-3 times with ice-cold Activation Buffer to remove excess EDC and Sulfo-NHS.[6]
-
Protein Coupling: Immediately add your protein solution (typically 0.1-1 mg/mL in Coupling Buffer) to the activated surface. Incubate for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Quenching: Add Quenching Buffer to a final concentration of 100 mM and incubate for 15 minutes to block any unreacted NHS-ester sites.
-
Final Washes: Wash the surface 3-5 times with PBST to remove non-covalently bound protein.
Visualizations
EDC/NHS Coupling Reaction Mechanism
Caption: The two-step reaction mechanism of EDC/NHS coupling.
General Experimental Workflow for Two-Step Coupling
Caption: A typical workflow for a two-step EDC/NHS coupling experiment.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. interchim.fr [interchim.fr]
- 3. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. merckmillipore.com [merckmillipore.com]
- 6. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. covachem.com [covachem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tools.thermofisher.com [tools.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. assets.fishersci.com [assets.fishersci.com]
Optimizing pH conditions for efficient carboxyl group activation.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing pH conditions for efficient carboxyl group activation, primarily focusing on the widely used 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or sulfo-NHS chemistry.
Troubleshooting Guide
This guide addresses specific issues that may arise during carboxyl group activation experiments.
| Issue | Possible Cause | Recommended Solution |
| Low Coupling Efficiency | Suboptimal pH for activation or coupling. | The activation of carboxyl groups by EDC is most efficient in a slightly acidic environment (pH 4.5-6.0)[1][2][3]. However, the subsequent reaction of the NHS-ester with a primary amine is favored at a more neutral to slightly basic pH (pH 7.0-8.5)[1][4][5]. Consider a two-step protocol where activation is performed at pH 5.0-6.0, followed by an adjustment to pH 7.2-8.0 for the coupling step[1][6]. |
| Hydrolysis of the O-acylisourea intermediate or NHS ester. | The O-acylisourea intermediate formed by EDC is unstable in aqueous solutions and can hydrolyze, regenerating the carboxyl group[3][4]. The addition of NHS or sulfo-NHS creates a more stable amine-reactive intermediate[3][7]. However, this NHS ester is also susceptible to hydrolysis, especially at higher pH[4][6]. Prepare EDC and NHS solutions immediately before use and proceed to the coupling step promptly after activation[5]. The half-life of NHS esters is significantly shorter at higher pH values (e.g., 10 minutes at pH 8.6)[4][8]. | |
| Inappropriate buffer composition. | Buffers containing primary amines (e.g., Tris, Glycine) or carboxylates (e.g., Acetate) will compete with the intended reaction[5]. Use non-amine, non-carboxylate buffers such as MES (2-(N-morpholino)ethanesulfonic acid) for the activation step[1][3][9]. Phosphate buffers can be used for the coupling step, but should be avoided during activation as they can reduce EDC reactivity[3]. | |
| Precipitation of Reagents or Proteins | Poor solubility of EDC or NHS. | Equilibrate EDC and NHS to room temperature before opening to prevent condensation of moisture, which can lead to clumping and poor dissolution[1]. |
| Protein aggregation. | High concentrations of EDC can sometimes lead to protein precipitation[1]. If precipitation occurs, consider reducing the amount of EDC used[1]. Also, ensure the chosen buffer and pH are suitable for maintaining the stability of your specific protein. | |
| Inconsistent Results | Variability in pH measurement and control. | Ensure your pH meter is properly calibrated using fresh, unexpired buffers[10][11]. The pH of buffer solutions can change over time, especially pH 10.01 buffer which is susceptible to CO2 absorption[10]. |
| Degradation of EDC or NHS. | EDC and NHS are moisture-sensitive. Store them in a desiccated environment at the recommended temperature (-20°C for EDC) and allow them to equilibrate to room temperature before use. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the EDC/NHS activation step?
A1: The activation of carboxyl groups using EDC, with the addition of NHS or sulfo-NHS to form a more stable intermediate, is most efficient in a pH range of 4.5 to 6.0[1][2][3]. A commonly used buffer for this step is MES buffer[1][3][9].
Q2: What is the optimal pH for the coupling step with a primary amine?
A2: The reaction of the NHS-activated carboxyl group with a primary amine is most efficient at a pH of 7.0 to 8.5[1][4][5]. This is because the primary amine needs to be in its unprotonated form to act as a nucleophile[12].
Q3: Can I perform the activation and coupling in a single step?
A3: While a one-pot reaction is possible, a two-step protocol is often recommended, especially when working with molecules that contain both carboxyl and amine groups to prevent self-polymerization[5][7]. The two-step approach involves performing the activation at a lower pH (e.g., 5.0-6.0) and then raising the pH to 7.2-8.0 for the coupling reaction[1][6].
Q4: Why is my coupling efficiency still low even with pH optimization?
A4: Besides pH, other factors can influence coupling efficiency. The concentration of EDC and NHS is crucial; often a molar excess relative to the carboxyl groups is used[2]. Reaction time is also important; activation is typically fast (around 15 minutes), while the coupling step can range from 2 hours to overnight[1][5]. Additionally, the inherent reactivity of the specific carboxyl and amine groups plays a role.
Q5: What are suitable buffers for EDC/NHS chemistry?
A5: For the activation step, non-amine and non-carboxylate buffers are essential. MES buffer at pH 5.0-6.0 is a popular choice[1][3][9]. For the coupling step, phosphate-buffered saline (PBS) at pH 7.2-7.4 is commonly used[4][5]. Buffers like acetate and Tris should be avoided as they contain competing carboxyl and amine groups, respectively[5].
Experimental Protocols
Two-Step Covalent Coupling Protocol using EDC/Sulfo-NHS
This protocol is a general guideline for conjugating an amine-containing biomolecule to a carboxyl-containing molecule. Optimization may be required for specific applications.
Materials:
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[1]
-
Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl (PBS), pH 7.2[1]
-
EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Molecule with carboxyl groups (Molecule A)
-
Molecule with primary amine groups (Molecule B)
-
Quenching Solution (Optional): 1 M Tris-HCl, pH 8.5 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Preparation of Molecule A: Dissolve Molecule A in Activation Buffer at a desired concentration (e.g., 1 mg/mL).
-
Activation of Carboxyl Groups:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials[1].
-
Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use[5].
-
Add EDC and Sulfo-NHS to the solution of Molecule A. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS[1].
-
Incubate for 15-30 minutes at room temperature with gentle mixing[5].
-
-
Removal of Excess Activation Reagents (Optional but Recommended):
-
pH Adjustment for Coupling:
-
Coupling Reaction:
-
Quenching the Reaction (Optional):
-
Purification:
-
Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and byproducts.
-
Data Presentation
Table 1: Recommended pH Ranges for EDC/NHS Coupling Chemistry
| Reaction Step | Optimal pH Range | Commonly Used Buffer | Reference(s) |
| Carboxyl Activation | 4.5 - 6.0 | 0.1 M MES | [1][2][3] |
| Amine Coupling | 7.0 - 8.5 | Phosphate-Buffered Saline (PBS) | [1][4][5] |
Table 2: Half-life of NHS-Esters at Different pH Values
| pH | Half-life | Reference(s) |
| 7.0 | 4-5 hours | [4][8] |
| 8.0 | 1 hour | [4][8] |
| 8.6 | 10 minutes | [4][8] |
Visualizations
Caption: Workflow for the two-step EDC/NHS carboxyl-amine coupling reaction.
Caption: Troubleshooting logic for optimizing pH in EDC/NHS coupling reactions.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. echemi.com [echemi.com]
- 3. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 4. interchim.fr [interchim.fr]
- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 6. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. info.gbiosciences.com [info.gbiosciences.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. pages.hannainst.com [pages.hannainst.com]
- 11. Troubleshooting pH Electrode | OHAUS [us.ohaus.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: O-Acylisourea Intermediate Stabilization
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you prevent the hydrolysis of the O-acylisourea intermediate during your coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during coupling reactions involving carbodiimides like EDC and DCC.
Q1: My coupling reaction has a very low yield. What are the potential causes related to the O-acylisourea intermediate?
A1: Low yield is often a direct consequence of the instability of the O-acylisourea intermediate. The primary causes are:
-
Hydrolysis: The intermediate is highly susceptible to reaction with water, which regenerates the starting carboxylic acid and consumes the carbodiimide.[1][2] This is especially problematic in aqueous solutions.
-
N-Acylurea Rearrangement: The O-acylisourea can rearrange into a stable and unreactive N-acylurea byproduct.[3][4] This side reaction consumes the activated acid, preventing it from reacting with the desired amine.
-
Insufficient Nucleophile: If the concentration of the primary amine (your nucleophile) is too low or if it is a weak nucleophile, the unstable O-acylisourea intermediate may hydrolyze or rearrange before the desired reaction can occur.[5]
Solutions:
-
Use an Additive: Incorporate N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, into your reaction. These additives react with the O-acylisourea to form a more stable NHS-ester intermediate, which is less prone to hydrolysis and efficiently reacts with primary amines.[1][6]
-
Optimize pH: For aqueous reactions using EDC, maintain a slightly acidic pH (typically 4.5 - 5.5). This range is optimal for the activation of carboxyl groups while minimizing carbodiimide instability at lower pH values.[7]
-
Control Reaction Time and Temperature: Do not let the activation step (reaction of the carboxylic acid with carbodiimide) proceed for too long before adding the amine, especially if no additive is used. Lower temperatures can also help slow down degradation pathways.
-
Consider Solvent Choice: In non-aqueous environments, using solvents with low dielectric constants, such as dichloromethane (DCM) or chloroform, can minimize the side reaction that forms N-acylurea.[3]
Q2: I've identified a major byproduct in my reaction that I suspect is N-acylurea. How can I confirm this and prevent its formation?
A2: The formation of N-acylurea is a known side reaction in carbodiimide-mediated couplings, arising from an intramolecular O-to-N acyl rearrangement of the O-acylisourea intermediate.[2]
Confirmation:
-
N-acylurea byproducts have a distinct molecular weight (the sum of your carboxylic acid and the dehydrated carbodiimide). This can be confirmed using mass spectrometry (MS).
-
Depending on the carbodiimide used (e.g., DCC), the corresponding urea byproduct (DCU) is often insoluble and can be removed by filtration, but the N-acylurea may remain in solution.[6]
Prevention Strategies:
-
Add Coupling Additives: This is the most effective method. Additives like 1-hydroxybenzotriazole (HOBt) or NHS react with the O-acylisourea intermediate faster than the rearrangement occurs, forming a more stable active ester.[6]
-
Solvent Selection: Avoid dipolar aprotic solvents like DMF if you are not using an additive, as they can accelerate the rearrangement. Prefer solvents like DCM.[8][9]
-
Use Alternative Coupling Reagents: Consider using phosphonium (PyBOP, PyAOP) or uronium/aminium (HATU, HBTU, COMU) salt-based coupling reagents. These reagents do not form an O-acylisourea intermediate and are designed for high efficiency and low side reactions.[10][11]
DOT Diagram: Troubleshooting Workflow for Low Coupling Yield
Caption: A workflow to diagnose and solve low yield in carbodiimide couplings.
Frequently Asked Questions (FAQs)
Q1: What is the O-acylisourea intermediate?
A1: The O-acylisourea is a highly reactive intermediate formed when the carboxyl group of an acid reacts with a carbodiimide coupling agent (e.g., EDC, DCC).[3] This intermediate contains an activated carbonyl group, making it highly susceptible to nucleophilic attack by an amine to form the desired amide bond.[1] However, its high reactivity also makes it unstable.
Q2: What are the main reaction pathways for the O-acylisourea intermediate?
A2: The O-acylisourea intermediate can proceed via several competing pathways:
-
Amide Formation (Desired): Nucleophilic attack by a primary amine yields the desired amide product and a soluble urea byproduct.[1]
-
Hydrolysis (Undesired): Reaction with water regenerates the carboxylic acid, rendering the activation unproductive.[2]
-
N-Acylurea Formation (Undesired): An intramolecular rearrangement converts the intermediate into a stable, unreactive N-acylurea.[2][3]
-
Trapping by Additive (Productive): Reaction with an additive like NHS or HOBt forms a more stable, amine-reactive ester, which then proceeds to form the amide bond.[1][12]
DOT Diagram: Fates of the O-Acylisourea Intermediate
Caption: Competing reaction pathways for the O-acylisourea intermediate.
Q3: How do additives like NHS and HOBt work to prevent hydrolysis?
A3: Additives like N-hydroxysuccinimide (NHS), its water-soluble analog Sulfo-NHS, and 1-hydroxybenzotriazole (HOBt) act as intermediate scavengers. They react with the highly unstable O-acylisourea intermediate to form a corresponding active ester (e.g., an NHS-ester).[1] This new ester is significantly more stable in aqueous solutions than the O-acylisourea intermediate, which provides a larger window of opportunity for the desired reaction with a primary amine to occur.[5] This two-step process effectively suppresses both hydrolysis and rearrangement side reactions.[6]
Q4: Are there alternatives to carbodiimides that avoid this unstable intermediate altogether?
A4: Yes. To circumvent the issues of O-acylisourea instability, several classes of modern coupling reagents have been developed. These are often referred to as "stand-alone" reagents because they don't require additives for optimal performance.
-
Phosphonium Salts: Reagents like BOP, PyBOP, and PyAOP are highly effective, especially for difficult couplings, such as with N-methyl amino acids.[10][13]
-
Uronium/Aminium Salts: Reagents like HBTU, HATU, and COMU are extremely popular due to their high reactivity, fast reaction times, and low rates of side reactions.[11][13] COMU is noted for its enhanced safety profile, as it does not rely on potentially explosive HOBt or HOAt derivatives.[8][11]
Data & Protocols
Table 1: Comparison of Common Coupling Strategies
| Strategy | Key Intermediate | Relative Stability of Intermediate | Common Side Reactions | Recommended Use Case |
| EDC or DCC alone | O-Acylisourea | Low (highly unstable) | Hydrolysis, N-acylurea formation[1][3] | Simple, non-aqueous couplings where cost is a primary concern. |
| EDC/NHS or DIC/HOBt | NHS-ester or OBt-ester | Moderate (more stable than O-acylisourea)[1] | Minimal if stoichiometry is correct. | Standard aqueous and organic phase couplings; improves yield and purity.[6] |
| HATU or HBTU | OAt- or OBt-ester | High | Guanidinylation of the N-terminal amine if reagent is in large excess.[9] | Difficult or sterically hindered couplings; solid-phase peptide synthesis (SPPS).[11] |
| COMU | Oxyma-ester | High | Minimal; considered safer than HOBt/HOAt-based reagents.[8] | High-efficiency couplings, microwave-assisted SPPS, "green chemistry" approaches.[11] |
Experimental Protocol: Standard EDC/NHS Coupling in Aqueous Buffer
This protocol describes a general method for conjugating a molecule with a carboxylic acid to a molecule with a primary amine in an aqueous environment.
Materials:
-
Molecule A (with carboxylic acid)
-
Molecule B (with primary amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-5.5
-
Coupling Buffer: 1X PBS (Phosphate-Buffered Saline), pH 7.2-7.4
-
Quenching Solution (optional): Hydroxylamine or Tris buffer
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Preparation: Bring all reagents and solutions to room temperature. Prepare fresh solutions of EDC and Sulfo-NHS immediately before use, as their stability in solution is limited.
-
Dissolution: Dissolve Molecule A (containing the carboxyl group) in the Activation Buffer to a final concentration of 1-10 mg/mL.
-
Activation:
-
Add Sulfo-NHS to the solution of Molecule A to a final concentration that is 2-5 fold molar excess over Molecule A.
-
Add EDC to the same solution to a final concentration equal to or slightly greater than the Sulfo-NHS concentration.
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature. This step forms the stable Sulfo-NHS ester.
-
-
Coupling:
-
Dissolve Molecule B (containing the amine group) in the Coupling Buffer.
-
Add the activated Molecule A solution from step 3 to the solution of Molecule B. The molar ratio of Molecule A to Molecule B should be optimized but is often started at a slight excess of the activated molecule.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature or overnight at 4°C.
-
-
Quenching (Optional): To stop the reaction and quench any unreacted Sulfo-NHS esters, add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) and incubate for 5-15 minutes.
-
Purification: Remove excess reagents and byproducts (e.g., unreacted molecules, EDC-urea) from the conjugated product using an appropriate method, such as dialysis or size-exclusion chromatography.
-
Analysis: Confirm successful conjugation using techniques like SDS-PAGE, mass spectrometry, or HPLC.
References
- 1. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbodiimide - Wikipedia [en.wikipedia.org]
- 4. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. people.uniurb.it [people.uniurb.it]
- 10. peptide.com [peptide.com]
- 11. bachem.com [bachem.com]
- 12. pubs.rsc.org [pubs.rsc.org]
- 13. Commonly Used Coupling Reagents in Peptide Synthesis peptide-solutions | automated-synthesizers [peptidescientific.com]
Technical Support Center: Effective Removal of Urea Byproducts After EDC Coupling
Welcome to our technical support center. This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) regarding the removal of N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), the primary byproduct of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove the EDC urea byproduct?
The EDC urea byproduct (EDU) is a water-soluble compound formed from the hydrolysis of the EDC coupling reagent.[1] Its removal is crucial for several reasons:
-
Purity of the final product: Residual EDU can interfere with downstream applications and compromise the purity of your desired amide product.
-
Accurate characterization: The presence of EDU can complicate analytical techniques such as NMR, mass spectrometry, and chromatography, leading to inaccurate characterization of your product.
-
Biological assays: If the final product is intended for biological assays, the presence of EDU could lead to misleading results or unforeseen side effects.
Q2: What are the main methods for removing the EDC urea byproduct?
The most common methods for removing the water-soluble EDC urea byproduct include:
-
Aqueous Extraction: This is the most frequently used method, leveraging the high water solubility of EDU.[2][3] It can be a simple water wash or an acidic wash to protonate the tertiary amine of EDU, further increasing its aqueous solubility.[4]
-
Precipitation: This method is useful when your desired product is significantly less soluble in a particular solvent system than the EDU byproduct. By adjusting the solvent composition, the product can be precipitated while the EDU remains in solution.
-
Chromatography: Various chromatography techniques can be employed, including:
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Effective for separating the polar EDU from less polar products.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): Particularly useful for purifying polar products that might co-elute with EDU in reverse-phase chromatography.[5]
-
Size Exclusion Chromatography (SEC): Suitable for large molecules like proteins and peptides, separating them from the much smaller EDU byproduct based on size.[6]
-
Troubleshooting Guide
This section addresses specific issues that you may encounter during the removal of EDC urea byproduct.
Issue 1: My desired product is also water-soluble. How can I remove the urea byproduct?
This is a common challenge in EDC coupling reactions, especially when working with polar peptides, small molecules, or bioconjugates.[4]
Solutions:
-
Chromatographic Methods:
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent choice for separating polar compounds. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a water-miscible organic solvent. This allows for the retention and separation of polar analytes that are not well-retained in reverse-phase chromatography.[5]
-
Size Exclusion Chromatography (SEC): If your product is significantly larger than the EDU byproduct (MW ~173.26 g/mol ), SEC can be a very effective purification method. This technique separates molecules based on their size, allowing the larger product to elute before the smaller byproduct.[6]
-
Reverse-Phase HPLC with Modified Conditions: For moderately polar products, optimizing the RP-HPLC method can achieve separation. This may involve using a different column chemistry (e.g., C8 instead of C18), adjusting the mobile phase pH, or using ion-pairing reagents.[7]
-
-
Precipitation:
-
If your product is soluble in an organic solvent in which EDU is not, you can attempt to precipitate the EDU. Conversely, if your product can be precipitated from an aqueous solution by adding an organic solvent, the EDU will remain in the aqueous layer.
-
-
Dialysis: For high molecular weight products like proteins or large polymers, dialysis can be used to remove the small EDU molecule.[4]
Issue 2: An emulsion has formed during the aqueous extraction, making phase separation difficult.
Emulsions are a common problem when performing liquid-liquid extractions, especially when dealing with complex mixtures or surfactants.[8][9]
Solutions:
-
Addition of Brine: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous phase can help to break the emulsion.[10]
-
Centrifugation: If the volume is manageable, centrifuging the mixture can force the separation of the layers.
-
Filtration through Celite: Filtering the entire mixture through a pad of Celite can sometimes break the emulsion and allow for separation.[11]
-
Solvent Addition: Adding more of the organic solvent can sometimes help to resolve the emulsion.
-
Patience: In some cases, simply letting the mixture stand for an extended period can lead to phase separation.
Issue 3: I have performed an aqueous wash, but I still see the urea byproduct in my product.
A simple water wash may not be sufficient to completely remove the EDU, especially if it is present in high concentrations.
Solutions:
-
Acidic Wash: Perform an extraction with a dilute aqueous acid solution (e.g., 0.1 M HCl). This will protonate the tertiary amine on the EDU, making it even more water-soluble and facilitating its removal into the aqueous phase.[4][10] Be cautious if your product is acid-labile.
-
Multiple Washes: Increase the number of aqueous washes. Three to five washes are often recommended to ensure complete removal.
-
Optimize Washing Conditions: Ensure vigorous mixing during the extraction to maximize the partitioning of the EDU into the aqueous phase.
Experimental Protocols
Below are detailed methodologies for the key purification techniques.
Protocol 1: Aqueous Extraction (Acidic Wash)
This protocol is suitable for products that are soluble in a water-immiscible organic solvent (e.g., dichloromethane, ethyl acetate) and are not sensitive to dilute acid.
Methodology:
-
After the EDC coupling reaction is complete, dilute the reaction mixture with the organic solvent used for the reaction (e.g., 2-3 volumes of dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of 0.1 M HCl to the separatory funnel.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure buildup.
-
Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Repeat the acidic wash (steps 3-5) two more times.
-
Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with an equal volume of brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Workflow for Aqueous Extraction:
Protocol 2: Reverse-Phase HPLC (RP-HPLC)
This protocol is a general guideline for purifying a product from EDU using RP-HPLC. The specific conditions will need to be optimized for your particular compound.
Methodology:
-
Sample Preparation: After the reaction, quench any remaining EDC. If the reaction was performed in a non-polar solvent, it may be possible to remove some EDU with a preliminary aqueous wash. Dissolve the crude product in a suitable solvent, preferably the mobile phase, at an appropriate concentration.
-
Column: A C18 column is a common starting point for many small molecules.
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).
-
Solvent B: Acetonitrile with 0.1% TFA or FA.
-
-
Gradient: A typical gradient might be 5-95% Solvent B over 20-30 minutes. The polar EDU byproduct will elute early in the gradient, often in or near the void volume.
-
Detection: UV detection at an appropriate wavelength for your product.
-
Fraction Collection: Collect fractions corresponding to the peak of your desired product.
-
Post-Purification: Combine the fractions containing your pure product and remove the solvent under reduced pressure.
Workflow for RP-HPLC Purification:
Data on Removal Efficiency
While exact quantitative data can be highly dependent on the specific reaction and product, the following table provides a general comparison of the expected efficiency of different removal methods.
| Removal Method | Expected Efficiency | Key Considerations |
| Single Aqueous Wash | Moderate | May not be sufficient for complete removal, especially with high initial concentrations of EDC. |
| Multiple Aqueous Washes | High | Generally effective for most non-polar to moderately polar products. |
| Acidic Wash (0.1 M HCl) | Very High | Highly effective due to the protonation of EDU, but not suitable for acid-sensitive products.[4][10] |
| RP-HPLC | Very High | Excellent for achieving high purity, but requires method development and may not be suitable for very polar compounds. |
| HILIC | Very High | Ideal for purifying polar products that are difficult to separate from EDU using RP-HPLC.[5] |
| Size Exclusion Chrom. | Very High | Best suited for large molecules like proteins and polymers where there is a significant size difference from EDU.[6] |
Logical Relationship of Troubleshooting Steps:
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. EDC - Enamine [enamine.net]
- 4. researchgate.net [researchgate.net]
- 5. Hydrophilic Interaction Liquid Chromatography [sigmaaldrich.com]
- 6. Size Exclusion Chromatography Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
- 11. Tips & Tricks [chem.rochester.edu]
Technical Support Center: Strategies to Minimize Side Reactions in Bioconjugation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize side reactions during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in bioconjugation?
A1: Common side reactions include hydrolysis of the crosslinker, reaction with non-target functional groups, aggregation of the biomolecule, and modification of residues crucial for biological activity. For instance, N-hydroxysuccinimide (NHS) esters are susceptible to hydrolysis, especially at alkaline pH, which competes with the desired reaction with primary amines.[1][2] Maleimide groups, used for thiol-reactive conjugation, can also undergo hydrolysis or react with amines at pH values above 7.5.[3][4]
Q2: How can I prevent hydrolysis of my crosslinker?
A2: To minimize hydrolysis, perform the conjugation reaction at the optimal pH for the specific chemistry. For NHS esters, a pH range of 7-9 is common, but it's a balance between reaction rate and hydrolysis.[1][2] For maleimide-thiol reactions, a pH of 6.5-7.5 is recommended to favor the thiol reaction over hydrolysis and reaction with amines.[3][4] Additionally, using fresh, high-quality reagents and minimizing the reaction time can reduce the extent of hydrolysis.[5]
Q3: My protein is aggregating after conjugation. What can I do?
A3: Aggregation can be caused by several factors, including changes in protein conformation due to the conjugation process, high protein concentration, or inappropriate buffer conditions. To mitigate aggregation, you can screen different buffer conditions (pH, ionic strength), include excipients like arginine or polysorbate in the reaction mixture, or lower the reaction temperature.[5] Using hydrophilic linkers, such as those containing polyethylene glycol (PEG), can also increase the solubility and stability of the conjugate.[6]
Q4: How do I ensure site-specific conjugation to avoid side reactions?
A4: Site-specific bioconjugation is crucial for creating homogeneous conjugates and preserving the biomolecule's function.[4] This can be achieved by targeting unique functional groups, such as the sulfhydryl group of a single cysteine residue.[4] Other advanced techniques include the incorporation of unnatural amino acids with bioorthogonal functional groups, enzymatic ligation (e.g., using transglutaminase), and SpyCatcher/SpyTag chemistry.[7][8] These methods offer precise control over the conjugation site, minimizing off-target reactions.[7][8]
Q5: What is the best way to purify my bioconjugate and remove side products?
A5: The choice of purification method depends on the properties of your bioconjugate and the nature of the side products. Common techniques include size exclusion chromatography (SEC) to separate based on size, ion-exchange chromatography (IEX) based on charge, and hydrophobic interaction chromatography (HIC) based on hydrophobicity.[9][10] For antibody-drug conjugates (ADCs), tangential flow filtration (TFF) is often used for buffer exchange and removal of unconjugated small molecules.[9][11]
Troubleshooting Guides
Problem 1: Low Conjugation Yield
Low yield is a frequent issue in bioconjugation. The following guide provides potential causes and solutions.
Troubleshooting Workflow for Low Conjugation Yield
Caption: A decision tree for troubleshooting low bioconjugation yield.
| Potential Cause | Recommended Solution |
| Reagent Quality | Use fresh, high-quality crosslinkers and biomolecules. Avoid repeated freeze-thaw cycles of reagents.[4] |
| Reaction Conditions | Optimize pH, temperature, and reaction time. Perform small-scale pilot reactions to determine the optimal conditions for your specific system.[5][12] |
| Molar Ratio | Adjust the molar ratio of the crosslinker to the biomolecule. A higher excess of the limiting reagent can drive the reaction to completion.[13] |
| Functional Group Accessibility | The target functional group on the biomolecule may be sterically hindered. Consider using a longer crosslinker or introducing mild denaturants to expose the site.[13] Site-directed mutagenesis can also be used to introduce a more accessible reactive site.[5] |
| Crosslinker Hydrolysis | Perform the reaction at the optimal pH to minimize hydrolysis. For NHS esters, a pH of 7-8 is a good starting point, while for maleimides, a pH of 6.5-7.5 is preferred.[2][3] |
| Purification Loss | The desired conjugate may be lost during purification. Optimize the purification method, for example, by changing the column resin or the elution gradient.[9][14] |
Problem 2: Loss of Biological Activity
Maintaining the biological function of the biomolecule is critical. If you observe a decrease in activity after conjugation, consider the following.
Logical Relationship for Maintaining Biological Activity
Caption: Key strategies to preserve biological activity during bioconjugation.
| Potential Cause | Recommended Solution |
| Modification of Active Site | The conjugation may have occurred at or near the active site of the biomolecule. Use site-specific conjugation methods to direct the modification to a region that does not impact activity.[7][8] |
| Protein Denaturation | Harsh reaction conditions (e.g., extreme pH, high temperature, organic solvents) can denature the protein. Use milder conditions and aqueous buffers.[5] Consider performing the reaction at a lower temperature for a longer duration.[5] |
| Linker Interference | The linker itself may sterically hinder the interaction of the biomolecule with its target. Use a linker of a different length or with a different chemical structure.[15] |
| Aggregation | Aggregation can lead to a loss of active protein. Refer to the troubleshooting guide for aggregation (Problem 1). |
Data Presentation: Optimizing Reaction Conditions
The choice of reaction parameters is critical to minimize side reactions. The following table summarizes recommended conditions for common bioconjugation chemistries.
| Chemistry | Target Group | Reactive Group | Optimal pH Range | Common Side Reactions | Mitigation Strategies |
| Amine-reactive | Primary amines (-NH₂) | NHS ester | 7.0 - 9.0[2] | Hydrolysis of NHS ester[1] | Work at the lower end of the pH range, use fresh reagents. |
| Thiol-reactive | Sulfhydryls (-SH) | Maleimide | 6.5 - 7.5[3][4] | Hydrolysis of maleimide, reaction with amines at high pH.[3] | Maintain pH below 7.5. |
| Carbonyl-reactive | Aldehydes, Ketones | Hydrazide | 4.5 - 5.5 | Slow reaction rate. | Use a catalyst like aniline. |
| Carboxyl-reactive | Carboxylic acids (-COOH) | Carbodiimide (EDC) | 4.5 - 6.0[1] | Hydrolysis of EDC, formation of N-acylisourea byproduct.[1] | Use in combination with NHS or Sulfo-NHS to form a more stable intermediate.[1] |
Experimental Protocols
Protocol 1: Amine-Reactive Conjugation using NHS Ester
Objective: To conjugate a small molecule containing an NHS ester to a protein via primary amines.
Materials:
-
Protein solution in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester-functionalized small molecule
-
Amine-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Prepare Protein: Dissolve the protein in the reaction buffer at a known concentration (e.g., 1-10 mg/mL).
-
Prepare NHS Ester: Dissolve the NHS ester in a compatible organic solvent (e.g., DMSO or DMF) at a high concentration.
-
Reaction: Add the desired molar excess of the NHS ester solution to the protein solution while gently vortexing.
-
Incubation: Incubate the reaction mixture at room temperature for 1 hour or at 4°C for 2-4 hours.
-
Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes.
-
Purification: Purify the conjugate from unreacted small molecules and quenching reagent using a size exclusion column equilibrated with the desired storage buffer.
-
Characterization: Analyze the conjugate by UV-Vis spectroscopy to determine the degree of labeling and by SDS-PAGE to confirm conjugation.
Protocol 2: Thiol-Reactive Conjugation using Maleimide
Objective: To conjugate a maleimide-functionalized molecule to a protein's cysteine residue.
Materials:
-
Protein solution containing a free sulfhydryl group in a thiol-free buffer (e.g., PBS, pH 7.2)
-
Reducing agent (if needed to reduce disulfide bonds, e.g., TCEP)
-
Maleimide-functionalized molecule
-
Thiol-free reaction buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2)
-
Quenching reagent (e.g., β-mercaptoethanol or cysteine)
-
Purification column
Procedure:
-
Protein Preparation: If the protein has disulfide bonds, reduce them with a 10-20 fold molar excess of TCEP for 30 minutes at room temperature. Remove the excess TCEP using a desalting column.
-
Prepare Maleimide: Dissolve the maleimide-functionalized molecule in a compatible organic solvent.
-
Reaction: Add a 10-20 fold molar excess of the maleimide solution to the protein solution.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight.
-
Quenching: Add a quenching reagent to a final concentration of ~10 mM to react with any unreacted maleimide. Incubate for 15 minutes.
-
Purification: Purify the conjugate using a suitable chromatography method.
-
Characterization: Characterize the conjugate using methods such as mass spectrometry to confirm site-specific conjugation.
Visualization of Key Concepts
General Bioconjugation Workflow
Caption: A simplified workflow for a typical bioconjugation experiment.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Not So Bioorthogonal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. vectorlabs.com [vectorlabs.com]
- 5. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 6. youtube.com [youtube.com]
- 7. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 8. Site-specific Bioconjugation and Convergent Click Chemistry Enhances Antibody–Chromophore Conjugate Binding Efficiency - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
- 13. cellmosaic.com [cellmosaic.com]
- 14. Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
Technical Support Center: Quenching Unreacted EDC in Coupling Reactions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) for coupling reactions.
Troubleshooting Guide
Encountering issues during your EDC coupling reaction? This guide provides insights into common problems, their potential causes, and recommended solutions.
Logical Troubleshooting Workflow
Optimizing reagent concentrations for efficient peptide synthesis.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing reagent concentrations for efficient peptide synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to address common challenges encountered during peptide synthesis.
Troubleshooting Guide: Common Issues and Solutions
Peptide synthesis can be a complex process with potential pitfalls. This guide addresses common problems, their probable causes, and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete coupling reactions.[1] - Peptide aggregation.[1][2] - Steric hindrance with bulky amino acids.[3] | - Increase coupling time or perform a second coupling (double couple).[3] - Increase the concentration of amino acid and coupling reagent solutions (e.g., to 0.5 M).[3][4] - Use a more efficient coupling reagent like HATU or HCTU.[5] - For hydrophobic sequences, switch to a solvent mixture like DMSO/DMF to reduce aggregation.[5] - Consider microwave-assisted synthesis to overcome aggregation.[2] |
| Deletion of Amino Acids | - Incomplete deprotection of the N-terminal protecting group (e.g., Fmoc). - Incomplete coupling of the subsequent amino acid. | - Ensure complete Fmoc removal by monitoring with a UV detector or performing a colorimetric test (e.g., ninhydrin test). - Implement a capping step after coupling to block any unreacted N-termini.[6] This prevents them from reacting in subsequent cycles. |
| Peptide Aggregation | - Formation of secondary structures (β-sheets) on the resin, particularly with hydrophobic sequences.[2] | - Lower the peptide concentration on the resin.[2] - Use solvents known to disrupt secondary structures, such as NMP or a mixture of DMF with DMSO.[5][7] - Incorporate pseudoproline dipeptides or other structure-disrupting elements in the sequence. |
| Racemization | - Over-activation of the amino acid. - Certain amino acids like Cys and His are more prone to racemization.[5] | - Reduce the activation time. - Add a racemization-suppressing additive like HOBt or HOAt to the coupling cocktail.[5] - Use a lower reaction temperature. |
| Side Reactions | - Aspartimide formation, especially with Asp-Gly or Asp-Ser sequences. - Oxidation of methionine or tryptophan. | - Use a protecting group on the aspartic acid side chain that minimizes aspartimide formation. - Add scavengers to the cleavage cocktail to prevent oxidation.[8] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting a failed peptide synthesis.
Caption: A decision-making workflow for troubleshooting common peptide synthesis failures.
Frequently Asked Questions (FAQs)
1. What is the optimal concentration for amino acids and coupling reagents?
While the ideal concentration can vary depending on the specific sequence and synthesis scale, a common starting point is a 2- to 10-fold excess of amino acid and coupling reagents over the resin loading.[9] For difficult sequences or to improve efficiency, increasing the concentration of the amino acid and coupling reagent solution, for instance from 0.2 M to 0.5 M, can significantly improve coupling efficiency, especially for longer peptides.[3][4]
| Reagent | Standard Concentration | Optimized Concentration (for difficult sequences) |
| Amino Acid | 0.2 M | 0.5 M or higher[3][4] |
| Coupling Reagent | 0.2 M | 0.5 M or higher[3][4] |
2. When should I use a "double coupling" strategy?
Double coupling, or repeating the coupling step for the same amino acid, is recommended in several situations:
-
After Proline: The secondary amine of proline is less reactive, which can lead to incomplete coupling of the following amino acid.[3]
-
Bulky Amino Acids: When coupling sterically hindered amino acids like Arginine, or when coupling to a bulky residue.[3]
-
Repetitive Sequences: For sequences with several identical amino acids in a row, double coupling the second or third residue can help reduce deletion products.[3]
3. What is the purpose of "capping" and when should I use it?
Capping is the process of acetylating any unreacted N-terminal amino groups after the coupling step.[6] This is done to terminate the extension of peptide chains that failed to couple, preventing the formation of deletion sequences.[6] Capping is particularly useful for the synthesis of long or difficult peptides where the risk of incomplete coupling is higher.[10]
4. Which coupling reagent should I choose?
The choice of coupling reagent depends on factors like the difficulty of the sequence, desired reaction speed, and cost.
| Coupling Reagent | Characteristics | Common Use Cases |
| DIC/HOBt | Standard, cost-effective. | Routine peptide synthesis.[11][12] |
| HBTU/HATU/HCTU | Highly reactive, fast coupling.[5] | Difficult sequences, sterically hindered amino acids, and to minimize racemization.[5] |
| COMU | Very high reactivity. | Particularly challenging sequences.[5] |
5. How can I monitor the progress of my synthesis in real-time?
Several techniques can be used to monitor solid-phase peptide synthesis:
-
UV-Vis Spectroscopy: To monitor the deprotection of the Fmoc group.
-
Ninhydrin or Kaiser Test: A colorimetric test to detect free primary amines, indicating incomplete coupling.[13]
-
FT-IR Spectroscopy: Can be used to determine peptide conformation on the resin.[14]
-
Refractive Index Measurement: A process analytical technology (PAT) to monitor reaction steps in real-time.[15]
-
Variable Bed Flow Reactor: Monitors resin swelling and pressure changes to assess coupling efficiency and aggregation.[1][16]
Experimental Protocols
Standard Solid-Phase Peptide Synthesis (SPPS) Cycle (Fmoc Chemistry)
This protocol outlines a single cycle for adding one amino acid to the growing peptide chain on the solid support.
Caption: A typical workflow for one cycle of Solid-Phase Peptide Synthesis (SPPS).
Detailed Methodology:
-
Resin Swelling: Before the first cycle, swell the resin in an appropriate solvent like DMF or DCM for 20-30 minutes.[9]
-
Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for a specified time (e.g., 5-10 minutes) to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.
-
-
Washing:
-
Thoroughly wash the resin with DMF to remove the piperidine and the cleaved Fmoc-dibenzofulvene adduct.
-
-
Coupling:
-
Prepare a solution of the next Fmoc-protected amino acid (typically 2-5 equivalents based on resin loading), a coupling reagent (e.g., HATU, HCTU), and a base (e.g., DIPEA) in DMF.
-
Add this solution to the resin and allow the reaction to proceed for a specified time (e.g., 30-60 minutes). The progress can be monitored using a ninhydrin test.
-
-
Washing:
-
Wash the resin with DMF to remove any unreacted amino acid, coupling reagents, and byproducts.
-
-
Repeat:
-
Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Capping Procedure
This procedure is performed after the coupling step if incomplete coupling is detected or suspected.
-
Prepare Capping Solution: A common capping solution is a mixture of acetic anhydride and a base (like DIPEA or pyridine) in DMF.
-
Capping Reaction: After the coupling step and subsequent wash, add the capping solution to the resin.
-
Reaction Time: Allow the capping reaction to proceed for 5-10 minutes.
-
Wash: Thoroughly wash the resin with DMF to remove the capping reagents.
-
Proceed: Continue with the deprotection step of the next cycle.
This technical support center provides a foundation for optimizing your peptide synthesis experiments. For highly complex or unusual sequences, further optimization and specialized techniques may be required.
References
- 1. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. biotage.com [biotage.com]
- 4. biotage.com [biotage.com]
- 5. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. biotage.com [biotage.com]
- 8. peptide.com [peptide.com]
- 9. chemistry.du.ac.in [chemistry.du.ac.in]
- 10. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 11. peptide.com [peptide.com]
- 12. jpt.com [jpt.com]
- 13. researchgate.net [researchgate.net]
- 14. Monitoring of solid phase peptide synthesis by FT-IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. s4science.at [s4science.at]
- 16. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Head-to-Head Battle of Coupling Agents: EDC vs. DCC in Organic Synthesis
In the realm of organic synthesis, the formation of amide and ester bonds is a cornerstone of molecular construction, pivotal in fields ranging from peptide synthesis to drug discovery. At the heart of these transformations are coupling agents, molecules designed to facilitate the union of a carboxylic acid and an amine or alcohol. Among the most prominent of these are 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N'-Dicyclohexylcarbodiimide (DCC). While both belong to the carbodiimide family and share a common mechanistic pathway, their distinct physical and chemical properties render them suitable for different applications, creating a classic efficiency debate in the modern laboratory. This guide provides an objective comparison of their performance, supported by experimental data, detailed protocols, and mechanistic insights.
At a Glance: Key Differences and Performance Metrics
The choice between EDC and DCC often hinges on the specific requirements of the reaction, including the nature of the substrates, the desired solvent system, and the preferred method of purification.[1] EDC, typically used as a hydrochloride salt (EDC·HCl), is lauded for its high water solubility, making it the reagent of choice for bioconjugation and other aqueous-phase reactions.[1] Conversely, DCC is a hydrophobic, waxy solid ideal for use in anhydrous organic solvents like dichloromethane (DCM) and dimethylformamide (DMF).[2]
A critical point of differentiation lies in the solubility of their respective urea byproducts. The reaction of EDC with a carboxylic acid generates a water-soluble urea, which can be easily removed through aqueous extraction.[1] In contrast, DCC forms N,N'-dicyclohexylurea (DCU), a byproduct that is notoriously insoluble in most common organic solvents and is typically removed by filtration.[1] While this can simplify purification in some cases, it can also lead to product contamination if not completely removed.
The efficiency of these coupling agents can be significantly influenced by the reaction conditions and the presence of additives. In a study on amide bond formation in PEG-400, EDC·HCl demonstrated superior performance, providing an 85% yield, while DCC and DIC (a related carbodiimide) were less efficient, yielding lower amounts of the desired product due to the formation of insoluble urea.[3]
For the synthesis of amides from electron-deficient amines, a notoriously challenging transformation, the choice of coupling agent and additives is crucial. In one study, EDC alone provided modest yields of 11-19%. However, the addition of 1-hydroxybenzotriazole (HOBt) and 4-(dimethylamino)pyridine (DMAP) dramatically increased the yield to 72%. Under similar conditions, DCC alone gave a 13% yield, which improved to 51% with the addition of a catalytic amount of HOBt.
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | DCC (N,N'-Dicyclohexylcarbodiimide) |
| Solubility | Water-soluble | Soluble in organic solvents (DCM, DMF, THF)[4] |
| Typical Solvents | Aqueous buffers, DMF, DCM | DCM, DMF, Acetonitrile |
| Byproduct | Water-soluble urea | N,N'-Dicyclohexylurea (DCU), insoluble in most organic solvents[1] |
| Byproduct Removal | Aqueous workup/extraction | Filtration[1] |
| Primary Applications | Bioconjugation, peptide synthesis in aqueous media, general amide/ester synthesis | Peptide synthesis in organic media, esterification (Steglich), general amide synthesis[2][5] |
| Yield (Amide Synthesis in PEG-400) | 85%[3] | Lower yields due to insoluble urea formation[3] |
| Yield (Amide from electron-deficient amine) | 11-19% (alone), 72% (with HOBt/DMAP) | 13% (alone), 51% (with HOBt) |
Reaction Mechanisms: A Shared Pathway with Divergent Outcomes
Both EDC and DCC facilitate amide and ester bond formation through a similar mechanism. The carbodiimide first reacts with a carboxylic acid to form a highly reactive O-acylisourea intermediate.[2] This intermediate is then susceptible to nucleophilic attack by an amine or alcohol, leading to the formation of the desired amide or ester and the corresponding urea byproduct.
However, the stability of the O-acylisourea intermediate can be a limiting factor, particularly for EDC in aqueous solutions where it is prone to hydrolysis back to the carboxylic acid. To mitigate this and improve reaction efficiency, additives such as N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt) are often employed. These additives react with the O-acylisourea to form a more stable active ester, which is less susceptible to hydrolysis and reacts efficiently with the nucleophile.[2] A potential side reaction for both coupling agents is the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea, which can reduce the overall yield.[6]
Experimental Protocols
Protocol 1: General Peptide Coupling using DCC/HOBt
This protocol is adapted for the synthesis of small peptides in a solution phase.
Materials:
-
N-protected amino acid (1.0 eq)
-
Amino acid ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dichloromethane (DCM) or Acetonitrile
Procedure:
-
Dissolve the N-protected amino acid, amino acid ester hydrochloride, and HOBt in DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA to the stirred solution.
-
In a separate flask, dissolve DCC in a minimal amount of DCM.
-
Slowly add the DCC solution to the reaction mixture at 0 °C.
-
Allow the reaction to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Wash the filtrate with 1M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude peptide.
-
Purify the crude product by column chromatography.
Protocol 2: Aqueous Amide Coupling using EDC/NHS
This protocol is suitable for the conjugation of a small molecule (hapten) to a protein in an aqueous buffer.
Materials:
-
Carboxylic acid-containing molecule (e.g., peptide, drug)
-
Amine-containing molecule (e.g., protein, linker)
-
EDC·HCl
-
N-Hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2-7.5
-
Quenching solution: 1 M Tris-HCl, pH 8.0
Procedure:
-
Dissolve the carboxylic acid-containing molecule in the Activation Buffer.
-
Add EDC·HCl (1.2 eq) and NHS (1.5 eq) to the solution and stir for 15-30 minutes at room temperature.
-
Optional: Quench the excess EDC by adding 2-mercaptoethanol to a final concentration of 20 mM and incubating for 10 minutes.
-
Adjust the pH of the solution to 7.2-7.5 by adding Coupling Buffer.
-
Immediately add the amine-containing molecule to the activated carboxylic acid solution.
-
Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4 °C.
-
Quench the reaction by adding the quenching solution.
-
Purify the conjugate using dialysis or size-exclusion chromatography to remove excess reagents and byproducts.
Logical Workflow for Coupling Agent Selection
Conclusion
The choice between EDC and DCC is not a matter of one being definitively superior to the other, but rather a strategic decision based on the specific context of the organic synthesis. EDC's water solubility and the ease of removal of its byproduct make it an indispensable tool for bioconjugation and reactions in aqueous media. Its performance can be significantly enhanced with additives, making it a versatile reagent. DCC, on the other hand, remains a cost-effective and highly efficient coupling agent for traditional organic synthesis in non-aqueous solvents, particularly when its insoluble urea byproduct can be easily removed by filtration. For researchers, scientists, and drug development professionals, a thorough understanding of the nuances of each reagent, as outlined in this guide, is paramount for the successful and efficient synthesis of target molecules.
References
- 1. nbinno.com [nbinno.com]
- 2. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 3. cbijournal.com [cbijournal.com]
- 4. differencebetween.com [differencebetween.com]
- 5. The Role of Dicyclohexylcarbodiimide (DCC) in Peptide Synthesis - Creative Peptides [creative-peptides.com]
- 6. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Greener Peptide Synthesis: Alternatives to Carbodiimides
The pharmaceutical industry's increasing focus on peptide therapeutics has brought the environmental impact of their synthesis into sharp focus. Traditional peptide synthesis, heavily reliant on carbodiimide coupling reagents and hazardous solvents, generates significant chemical waste. This guide provides a comprehensive comparison of greener alternatives to carbodiimides, offering researchers, scientists, and drug development professionals the data and protocols needed to implement more sustainable peptide synthesis strategies.
The Green Challenge in Peptide Synthesis
Conventional peptide synthesis, particularly solid-phase peptide synthesis (SPPS), is associated with a high Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a specified mass of product. On average, SPPS has a PMI of approximately 13,000, which is substantially higher than that of small molecules or biopharmaceuticals[1][2][3][4][5]. This high PMI is largely due to the extensive use of solvents and excess reagents.
Greener Coupling Reagents: Moving Beyond Carbodiimides
Several coupling reagents have emerged as safer and more environmentally friendly alternatives to traditional carbodiimides like DCC and EDC, which can be hazardous and produce difficult-to-remove byproducts.
Comparison of Green Coupling Reagents
| Coupling Reagent | Key Advantages | Reported Performance | Drawbacks |
| T3P® (Propylphosphonic Anhydride) | Non-toxic, non-allergenic byproducts are water-soluble and easily removed. Classified as a green coupling reagent.[6][7] | Peptide bond formation in minutes with high efficiency and no epimerization in solution-phase synthesis.[7] | Can lead to epimerization in solid-phase synthesis.[6] |
| COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylaminomorpholinomethylene)]methanaminium hexafluorophosphate) | High coupling efficiency, reduced epimerization, and a less hazardous safety profile compared to benzotriazole-based reagents. Byproducts are water-soluble.[8] | Comparable or superior coupling efficiencies to HATU.[8] | Can be unstable in DMF. |
| DIC/OxymaPure | Excellent safety profile, relatively inexpensive, and the diisopropylurea (DIU) byproduct has good solubility in many green solvents.[7] | High yields and suppression of racemization compared to DMF-based systems when used with green solvents like 2-MeTHF.[9] | Potential for HCN formation under certain conditions, though methods exist to minimize this.[7] |
Sustainable Synthesis Strategies
Beyond simply replacing coupling reagents, a holistic approach to green peptide synthesis involves adopting alternative methodologies that fundamentally reduce waste and energy consumption.
Enzymatic Peptide Synthesis (Chemo-Enzymatic Peptide Synthesis - CEPS)
Enzymatic synthesis utilizes ligases to form peptide bonds with high regio- and stereoselectivity, often in aqueous media and without the need for side-chain protecting groups. This approach significantly reduces the use of organic solvents and hazardous reagents.[10][11][12]
Performance Data: In a comparative study, the enzymatic synthesis of a dipeptide in acetonitrile with 4% water achieved a 91% yield, while in ethyl acetate, the yield was 93%.[13] The combination of chemical and enzymatic synthesis can be a powerful strategy, leveraging the strengths of both approaches.[10][11][12]
Native Chemical Ligation (NCL)
NCL is a powerful technique for the synthesis of large peptides and proteins by joining unprotected peptide fragments. The reaction is highly specific, occurs in aqueous solution at neutral pH, and produces a native peptide bond at the ligation site.[14][15][16][17][18]
Performance Data: NCL typically results in very high product yields (>90%) at the ligation step. After purification, an overall yield of around 70% can be achieved.[14]
Flow Chemistry
Continuous flow chemistry offers precise control over reaction parameters, leading to improved efficiency, reduced reaction times, and minimized waste. The enclosed nature of flow reactors also enhances safety.
Performance Data: Flow-based SPPS can significantly reduce solvent usage and allow for the use of fewer equivalents of amino acids.[19] In one study, racemization of histidine was reduced from 23% to 2.5% by increasing the flow rate.[20]
Water-Based Solid-Phase Peptide Synthesis (SPPS)
Replacing organic solvents with water is a primary goal of green peptide chemistry. Recent advances, such as the use of water-dispersible nanoparticles of protected amino acids, have made aqueous SPPS a viable option.[21][22][23]
Performance Data: The synthesis of Leu-enkephalinamide in water using this nanoparticle technology resulted in a total yield of 79%.[21]
Solvent-Free Synthesis
Mechanochemistry, such as ball-milling, allows for peptide bond formation in the absence of solvents, drastically reducing waste.
Experimental Protocols
Protocol 1: Peptide Synthesis using COMU
This protocol is adapted for manual solid-phase peptide synthesis.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 1 hour.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 10 minutes. Wash the resin with DMF (2x), DCM (2x), and then DMF (2x).
-
Coupling:
-
In a separate vessel, pre-activate a mixture of Fmoc-amino acid (3 equiv.), COMU (3 equiv.), and DIEA (6 equiv.) in DMF for 1-2 minutes.
-
Add the activated mixture to the resin.
-
Allow the coupling reaction to proceed for 30 minutes (or 1 hour for hindered amino acids).
-
-
Washing: Wash the resin with DMF.
-
Repeat: Repeat the deprotection and coupling steps for the subsequent amino acids.
-
Cleavage and Deprotection: After the final coupling, cleave the peptide from the resin and remove side-chain protecting groups using a standard cleavage cocktail (e.g., TFA/TIS/water).
-
Purification: Purify the crude peptide by reverse-phase HPLC.[24]
Protocol 2: Native Chemical Ligation
This protocol describes the ligation of two unprotected peptide fragments.
-
Peptide Preparation: Synthesize the N-terminal peptide with a C-terminal thioester and the C-terminal peptide with an N-terminal cysteine using standard SPPS protocols. Purify both fragments to >95% purity.
-
Ligation Buffer: Prepare a ligation buffer, typically 6 M guanidine HCl, 0.1 M phosphate buffer, pH 7.0-7.5.
-
Ligation Reaction:
-
Dissolve the purified peptide fragments in the ligation buffer at a concentration of 1-5 mM.
-
Add a thiol catalyst, such as 4-mercaptophenylacetic acid (MPAA), to a final concentration of 20-30 mM.
-
Incubate the reaction mixture at room temperature or 37°C.
-
-
Monitoring: Monitor the reaction progress by RP-HPLC and mass spectrometry.
-
Purification: Once the reaction is complete, purify the ligated peptide by RP-HPLC.[14][18]
Protocol 3: Water-Based Solid-Phase Peptide Synthesis using Nanoparticles
This protocol is for the synthesis of Leu-enkephalinamide in an aqueous medium.
-
Resin: Use Rink amide-TentaGel resin as the solid support.
-
Reagents: Use water-dispersible Fmoc-amino acid nanoparticles. For condensation, use water-soluble carbodiimide (WSCI), N-hydroxy-5-norbornene-2,3-dicarboximide (HONB), and diisopropylethylamine (DIEA).
-
Synthesis Cycle: Carry out all steps, including coupling, washing, and deprotection, in aqueous media.
-
Cleavage and Purification: After synthesis, cleave the peptide from the resin and purify by standard methods.[21]
Visualizing Green Peptide Synthesis Workflows
Conventional Solid-Phase Peptide Synthesis (SPPS) Workflow.
Overview of Green Alternatives to Carbodiimide-based Peptide Synthesis.
Workflow for Native Chemical Ligation (NCL).
Conclusion
The shift towards greener and more sustainable practices in peptide synthesis is not just an environmental imperative but also a scientific and economic one. By adopting alternative coupling reagents, innovative synthesis methodologies, and greener solvents, researchers can significantly reduce the environmental footprint of peptide manufacturing while often improving efficiency and safety. This guide provides a starting point for evaluating and implementing these greener alternatives, paving the way for a more sustainable future for peptide therapeutics.
References
- 1. Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Process Mass Intensity (PMI): A holistic analysis in current peptide manufacturing processes, informing sustainability in peptide synthesis - OAK Open Access Archive [oak.novartis.com]
- 5. researchgate.net [researchgate.net]
- 6. curiaglobal.com [curiaglobal.com]
- 7. Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bachem.com [bachem.com]
- 9. Greening the synthesis of peptide therapeutics: an industrial perspective - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07204D [pubs.rsc.org]
- 10. Peptide synthesis: chemical or enzymatic | Electronic Journal of Biotechnology [ejbiotechnology.info]
- 11. Peptide synthesis: Chemical or enzymatic [ri.conicet.gov.ar]
- 12. researchgate.net [researchgate.net]
- 13. Enzymatic peptide synthesis in organic media: a comparative study of water-miscible and water-immiscible solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. Native chemical ligation - Wikipedia [en.wikipedia.org]
- 17. google.com [google.com]
- 18. researchgate.net [researchgate.net]
- 19. vapourtec.com [vapourtec.com]
- 20. chemrxiv.org [chemrxiv.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. WO2012024224A1 - Water soluble solid phase peptide synthesis - Google Patents [patents.google.com]
- 24. luxembourg-bio.com [luxembourg-bio.com]
Unlocking Protein Interactions: A Guide to Cross-Linking Mass Spectrometry
A Comparative Analysis of Reagents, Software, and Workflows for Researchers, Scientists, and Drug Development Professionals
In the intricate world of cellular biology, understanding how proteins interact is paramount to deciphering complex signaling pathways and developing targeted therapeutics. Cross-linking mass spectrometry (XL-MS) has emerged as a powerful technique to capture these transient interactions, providing a snapshot of protein complexes in their native state. This guide offers an objective comparison of common tools and methodologies in XL-MS, supported by experimental data, to aid researchers in navigating this dynamic field.
The Chemical Cross-Linker: Choosing Your Molecular Ruler
The choice of cross-linking reagent is a critical first step that dictates the parameters of the experiment. These reagents consist of two reactive groups connected by a spacer arm, which defines the distance between the linked amino acid residues. Key considerations include the reactivity of the functional groups, the length of the spacer arm, and whether the linker is cleavable by mass spectrometry.
| Cross-Linking Reagent | Target Residue(s) | Spacer Arm Length (Å) | MS-Cleavable? | Key Characteristics |
| BS3 (Bis(sulfosuccinimidyl)suberate) | Primary amines (Lysine, N-terminus) | 11.4 | No | Water-soluble, non-cleavable workhorse for general protein interaction studies.[1][2] |
| DSS (Disuccinimidyl suberate) | Primary amines (Lysine, N-terminus) | 11.4 | No | Membrane-permeable equivalent of BS3, suitable for in vivo cross-linking. |
| DSBU (Disuccinimidyl dibutyric urea) | Primary amines (Lysine, N-terminus) | 12.5 | Yes (by CID) | MS-cleavable, facilitating simpler data analysis by separating the cross-linked peptides in the gas phase.[2] |
| DSSO (Disuccinimidyl sulfoxide) | Primary amines (Lysine, N-terminus) | 10.1 | Yes (by CID) | MS-cleavable with a shorter spacer arm, providing distinct fragmentation patterns for easier identification.[3] |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Carboxyls to primary amines | 0 | No | "Zero-length" cross-linker that directly couples interacting residues without an intervening spacer. |
Navigating the Data Maze: A Comparison of XL-MS Software
The analysis of XL-MS data presents a significant bioinformatic challenge due to the complexity of identifying cross-linked peptides. A variety of software tools have been developed to address this, each with its own algorithms and features.
| Software | Algorithm Highlights | User Interface | Supported Cross-Linkers | Key Advantages |
| MeroX | Score-based matching, supports MS-cleavable linkers | Graphical User Interface (GUI) | Wide range, including DSBU and DSSO | User-friendly interface with visualization of MS/MS spectra for manual validation.[2] |
| XiSEARCH | Database searching with a dedicated scoring algorithm | Web-based or local installation | Extensive library of cleavable and non-cleavable linkers | High number of identified interactions reported in comparative studies.[2] |
| MaxLynx | Integrated into the MaxQuant environment | GUI within MaxQuant | Non-cleavable and MS-cleavable | Seamless integration with a popular quantitative proteomics platform.[2] |
| Xlink Analyzer | Visualization and analysis in 3D structural context | Plugin for UCSF Chimera | User-defined | Enables mapping of cross-links onto existing protein structures for validation and interpretation.[4] |
| CLMSVault | Data aggregation, filtering, and label-free quantification | Web-based | Supports outputs from various search algorithms | Facilitates comparison and visualization of data from different experiments and software.[5] |
A Step-by-Step Guide: Experimental Protocol for XL-MS
This protocol provides a generalized workflow for a typical XL-MS experiment using a primary amine-reactive cross-linker.
1. Sample Preparation:
- Purify the protein or protein complex of interest to a high degree of homogeneity.
- Ensure the buffer is free of primary amines (e.g., Tris, glycine) that would compete with the cross-linking reaction. A suitable buffer is HEPES or PBS.
- The optimal protein concentration is typically in the range of 0.1-1 mg/mL.
2. Cross-Linking Reaction:
- Prepare a fresh stock solution of the cross-linking reagent (e.g., BS3 or DSBU) in a non-amine-containing solvent (e.g., DMSO or water).
- Add the cross-linker to the protein sample at a specific molar excess (e.g., 25:1, 50:1, 100:1 linker:protein). This often requires optimization.
- Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., room temperature or 4°C).
- Quench the reaction by adding a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.
3. Protein Digestion:
- Denature the cross-linked proteins using 8 M urea or by heating.
- Reduce disulfide bonds with dithiothreitol (DTT) and alkylate with iodoacetamide (IAA).
- Dilute the sample to reduce the urea concentration to below 2 M.
- Digest the proteins with a protease, most commonly trypsin, overnight at 37°C.
4. Enrichment of Cross-Linked Peptides (Optional but Recommended):
- Cross-linked peptides are often low in abundance. Enrichment can be performed using size exclusion chromatography (SEC) or strong cation exchange (SCX) chromatography to separate the larger, more highly charged cross-linked peptides from linear peptides.[3]
5. LC-MS/MS Analysis:
- Analyze the peptide mixture using a high-resolution mass spectrometer, such as a Thermo Scientific Orbitrap instrument.[2][6]
- Employ a data-dependent acquisition method, where the instrument automatically selects precursor ions for fragmentation (MS/MS). For MS-cleavable linkers, specific fragmentation methods (e.g., stepped HCD) can be used.
6. Data Analysis:
- Use a specialized software tool (e.g., MeroX, XiSEARCH) to search the raw MS data against a protein sequence database.
- The software will identify the sequences of the cross-linked peptides and the specific residues that are linked.
- Validate the identified cross-links by manually inspecting the MS/MS spectra.
- Visualize the cross-links on existing protein structures or use them as distance restraints for protein modeling.
Visualizing the Workflow and Concepts
To better illustrate the key processes in XL-MS, the following diagrams have been generated using the Graphviz DOT language.
Caption: A generalized workflow for a cross-linking mass spectrometry experiment.
References
- 1. Quantitative cross-linking/mass spectrometry to elucidate structural changes in proteins and their complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of XL-MS Software to Identify Protein Interactions [open.metu.edu.tr]
- 3. portlandpress.com [portlandpress.com]
- 4. Xlink Analyzer: Software for analysis and visualization of cross-linking data in the context of three-dimensional structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CLMSVault: a software suite for protein cross-linking mass spectrometry data analysis and visualization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crosslinking Workflows | Thermo Fisher Scientific - BG [thermofisher.com]
Validating Amide Bond Formation: An FT-IR Spectroscopy Comparison Guide
For researchers, scientists, and drug development professionals, the successful synthesis of an amide bond is a critical step in the creation of a vast array of molecules, from pharmaceuticals to polymers. Verifying the formation of this crucial linkage is paramount. Fourier-Transform Infrared (FT-IR) spectroscopy stands out as a rapid, reliable, and readily available technique for this purpose. This guide provides a detailed comparison of FT-IR spectroscopy against other common analytical methods, supported by experimental data and protocols, to assist in the confident validation of amide bond formation.
The Signature of Success: Key FT-IR Vibrational Changes
The formation of an amide bond from a carboxylic acid and an amine is accompanied by distinct changes in the FT-IR spectrum. The disappearance of characteristic reactant peaks and the appearance of new product peaks provide clear evidence of a successful reaction.
The most telling transformation is the disappearance of the broad O-H stretching band of the carboxylic acid, typically observed between 2500 and 3300 cm⁻¹[1][2]. Simultaneously, the distinct N-H stretching vibrations of the newly formed amide appear. Primary amides show two bands in the 3100-3500 cm⁻¹ region, while secondary amides exhibit a single band in the same range[3][4].
Furthermore, the carbonyl (C=O) stretching frequency shifts. The C=O stretch of a carboxylic acid is typically found between 1700 and 1720 cm⁻¹[5]. In the resulting amide, this peak, known as the Amide I band, shifts to a lower wavenumber, generally appearing between 1630 and 1680 cm⁻¹[6][7][8]. The appearance of the Amide II band, resulting from N-H bending and C-N stretching, between 1510 and 1580 cm⁻¹ further confirms amide formation[6].
At-a-Glance Comparison: Reactants vs. Product
For a clear and rapid assessment, the following table summarizes the key FT-IR vibrational frequencies for the starting materials and the resulting amide product.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Appearance in Reaction |
| Carboxylic Acid | O-H stretch | 2500-3300 (very broad) | Disappears |
| C=O stretch | 1700-1720 | Disappears/Shifts | |
| Amine (Primary) | N-H stretch | 3300-3500 (two bands) | Disappears |
| Amine (Secondary) | N-H stretch | 3300-3500 (one band) | Disappears |
| Amide (Primary) | N-H stretch | 3100-3500 (two bands) | Appears |
| C=O stretch (Amide I) | 1630-1680 | Appears | |
| N-H bend (Amide II) | 1510-1580 | Appears | |
| Amide (Secondary) | N-H stretch | 3100-3500 (one band) | Appears |
| C=O stretch (Amide I) | 1630-1680 | Appears | |
| N-H bend (Amide II) | 1510-1580 | Appears |
Experimental Protocol: Monitoring Amide Bond Formation with FT-IR
This protocol outlines the steps for monitoring the progress of an amide synthesis reaction using FT-IR spectroscopy.
Materials:
-
FT-IR spectrometer with an appropriate sample holder (e.g., ATR, liquid cell)
-
Reaction mixture (carboxylic acid, amine, solvent, coupling agents)
-
Reference solvent
-
Pipettes
-
Vials
Procedure:
-
Record Spectra of Starting Materials:
-
Acquire the FT-IR spectrum of the carboxylic acid.
-
Acquire the FT-IR spectrum of the amine.
-
Identify and record the characteristic peak positions for the O-H stretch of the carboxylic acid and the N-H stretch of the amine, as well as the C=O stretch of the carboxylic acid.
-
-
Initiate the Reaction:
-
Combine the carboxylic acid, amine, and any necessary coupling agents and solvent in a reaction vessel.
-
-
Monitor the Reaction Progress:
-
At regular time intervals (e.g., 0, 1, 2, 4, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Prepare the sample for FT-IR analysis. If using an Attenuated Total Reflectance (ATR) accessory, a drop of the reaction mixture can be placed directly on the crystal. For solution-phase reactions, a liquid cell may be used.
-
Acquire the FT-IR spectrum of the aliquot.
-
-
Analyze the Spectra:
-
Compare the spectra taken at different time points to the initial spectra of the starting materials.
-
Observe the decrease in the intensity of the broad O-H stretch of the carboxylic acid.
-
Monitor the appearance and increase in intensity of the Amide I (C=O stretch) and Amide II (N-H bend) bands.
-
The reaction is considered complete when the characteristic peaks of the starting materials have disappeared, and the amide peaks have reached a stable intensity.
-
Visualizing the Workflow
The following diagram illustrates the logical workflow for validating amide bond formation using FT-IR spectroscopy.
Caption: Workflow for FT-IR validation of amide bond formation.
A Comparative Perspective: Alternative Validation Techniques
While FT-IR is a powerful tool, other analytical techniques can also be employed to confirm amide bond formation, often providing complementary information.
| Technique | Advantages | Disadvantages |
| FT-IR Spectroscopy | Fast, non-destructive, provides clear functional group information, suitable for real-time monitoring. | Can be difficult for quantitative analysis, overlapping peaks can complicate interpretation in complex mixtures. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information, including connectivity of atoms. Can be used for quantitative analysis. | Slower analysis time, requires more sample, more expensive instrumentation. |
| Mass Spectrometry (MS) | Highly sensitive, provides accurate molecular weight of the product, can be used to identify byproducts. | Does not directly provide information about functional groups, can be destructive. |
| High-Performance Liquid Chromatography (HPLC) | Excellent for monitoring reaction progress by separating reactants, products, and byproducts. Can be used for quantitative analysis. | Does not provide structural information on its own, requires method development. |
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Confirming Protein-Protein Conjugation: An SDS-PAGE Comparison
For scientists and drug development professionals, confirming the successful covalent linkage of two or more proteins is a critical step in creating novel therapeutics, diagnostics, and research tools. Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a foundational and widely accessible technique for this purpose. This guide provides a detailed comparison of SDS-PAGE with alternative methods, supported by experimental data and protocols, to help researchers make informed decisions for their conjugation analysis workflows.
The Role of SDS-PAGE in Conjugation Analysis
SDS-PAGE separates proteins based on their molecular weight.[1] The anionic detergent SDS denatures proteins, breaking down their secondary and tertiary structures into linear chains, and imparts a uniform negative charge.[2] This ensures that during electrophoresis, the protein's migration through the polyacrylamide gel is primarily dependent on its size—smaller proteins move faster, while larger ones move slower.[2][3][4]
For a protein-protein conjugation experiment, a successful reaction will create a new, larger molecule. When analyzed by SDS-PAGE, this conjugate will appear as a distinct band with a higher molecular weight than the individual protein components. The presence of this new band, often accompanied by a decrease in the intensity of the bands corresponding to the starting proteins, serves as primary evidence of successful conjugation.
Experimental Workflow: From Conjugation to Confirmation
The process involves conjugating the proteins, preparing the sample for electrophoresis, running the gel, and finally, visualizing the results to confirm the presence of the higher molecular weight conjugate.
Caption: Workflow for protein-protein conjugation analysis using SDS-PAGE.
Detailed Experimental Protocol
This protocol outlines the key steps for analyzing a protein conjugation reaction using SDS-PAGE.
Materials:
-
Conjugated protein sample and unconjugated controls.
-
Molecular weight (MW) markers.[5]
-
Laemmli sample buffer (containing SDS, β-mercaptoethanol or DTT, glycerol, and bromophenol blue).[2][5]
-
Precast or hand-cast polyacrylamide gels (the percentage should be chosen to resolve the sizes of both the reactants and the expected conjugate).[5][6]
-
SDS-PAGE running buffer (e.g., Tris-Glycine-SDS).[5]
-
Electrophoresis apparatus and power supply.[5]
-
Staining solution (e.g., Coomassie Brilliant Blue) and destaining solution.[7][8]
-
Gel imaging system.
Procedure:
-
Sample Preparation: Mix an aliquot of your conjugation reaction mixture with the SDS-PAGE loading buffer (typically in a 3:1 or 4:1 ratio). Prepare control samples of the individual unconjugated proteins and a molecular weight marker in the same manner.[5][6]
-
Denaturation: Heat the prepared samples and controls at 95-100°C for 5-10 minutes to ensure complete protein denaturation and SDS binding.[5][6]
-
Gel Loading: Carefully load the denatured samples, controls, and molecular weight marker into the wells of the polyacrylamide gel.[6]
-
Electrophoresis: Assemble the gel in the electrophoresis chamber, fill with running buffer, and connect to a power supply. Run the gel at a constant voltage (e.g., 100-200 V) until the dye front reaches the bottom of the gel.[5][6]
-
Staining: After electrophoresis, carefully remove the gel from its cassette and place it in the staining solution. Incubate with gentle agitation.
-
Destaining: Transfer the gel to a destaining solution to remove excess stain from the gel background, allowing the protein bands to become visible.
-
Visualization and Analysis: Image the gel using a gel documentation system. The primary evidence of successful conjugation is the appearance of a new band at a higher molecular weight than the starting proteins. The approximate molecular weight of this new band should correspond to the sum of the component proteins.
Data Presentation and Interpretation
Quantitative data from the SDS-PAGE analysis can be summarized to estimate conjugation efficiency. Densitometry software can measure the intensity of the protein bands, which corresponds to the protein concentration.
Table 1: Hypothetical SDS-PAGE Analysis of a Conjugation Reaction
| Lane Description | Protein Component(s) | Expected MW (kDa) | Observed Band(s) (kDa) | Band Intensity (Relative Densitometry Units) |
| 1. MW Marker | Ladder | Various | Various | N/A |
| 2. Control | Protein A | 50 | ~50 | 10,000 |
| 3. Control | Protein B | 25 | ~25 | 9,800 |
| 4. Conjugation Rxn | Protein A, Protein B, Conjugate | 25, 50, 75 | ~25, ~50, ~75 | 4,500 (25 kDa)4,800 (50 kDa)9,500 (75 kDa) |
Interpretation: In the conjugation reaction lane, the presence of a distinct band at ~75 kDa confirms the formation of the A-B conjugate. The reduced intensities of the bands at 50 kDa and 25 kDa compared to the controls indicate that a portion of the starting materials was consumed in the reaction. In some cases, cross-linking can result in smears or bands that do not enter the gel, representing random, high-molecular-weight oligomers.[9]
Comparison with Alternative Analytical Methods
While SDS-PAGE is a powerful and accessible first-line tool, other methods provide complementary or more detailed information. The choice of technique depends on the specific requirements of the analysis, such as the need for higher resolution, absolute quantification, or characterization of native protein structure.
Table 2: Comparison of Methods for Analyzing Protein-Protein Conjugates
| Technique | Principle | Key Advantages | Key Limitations | Best For |
| SDS-PAGE | Separates denatured proteins by molecular weight.[2] | Rapid, inexpensive, widely available, good for initial screening and purity assessment.[10] | Low resolution for large proteins, provides only MW estimates, denaturing conditions disrupt native structure. | Rapid confirmation of conjugate formation and estimating purity. |
| Western Blot | Uses antibodies to specifically detect proteins transferred from a gel to a membrane.[11] | High specificity (confirms identity of components in the conjugate band), high sensitivity. | Requires specific antibodies, more steps and time than SDS-PAGE. | Confirming the identity of specific proteins within the conjugate band. |
| Size Exclusion Chromatography (SEC) | Separates molecules in solution based on their hydrodynamic radius (size). | Non-denaturing (preserves native structure), provides quantitative data on aggregates vs. conjugates vs. monomers.[12] | Lower resolution than PAGE techniques, potential for protein-column interactions. | Quantifying conjugation efficiency and separating aggregates under native conditions. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized molecules. | Highly accurate mass determination, can identify post-translational modifications and precise conjugation sites. | High cost, complex instrumentation and data analysis, lower throughput.[13] | Definitive confirmation of conjugate mass and characterizing the chemical nature of the linkage. |
| Native-PAGE | Separates proteins in their folded state based on size, shape, and intrinsic charge.[14] | Provides information on the native conformation and complex formation. | Migration is not solely dependent on MW, making interpretation complex; bands may be less sharp. | Analyzing conjugates where preserving the native structure is critical. |
| Capillary Gel Electrophoresis (CGE) | An automated, microfluidic version of SDS-PAGE.[10] | High throughput, faster run times, automated data analysis, better resolution for some proteins.[10][15] | Higher initial equipment cost, serial analysis makes direct lane comparison difficult.[15] | High-throughput screening of conjugation reactions. |
Conclusion
SDS-PAGE is an indispensable and efficient method for the initial confirmation of protein-protein conjugation. Its simplicity, speed, and low cost make it the go-to technique for routine analysis in virtually any molecular biology lab.[16] However, for a comprehensive characterization, it is often best used in conjunction with other methods. Combining SDS-PAGE with the high specificity of Western Blotting, the quantitative and native-state analysis of SEC, or the unparalleled accuracy of Mass Spectrometry provides a multi-faceted approach, ensuring a thorough and reliable validation of protein-protein conjugates for downstream applications in research and drug development.
References
- 1. How to Interpret the Electrophoresis Results of SDS-PAGE for Target Protein Detection? | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Khan Academy [khanacademy.org]
- 3. Overview of SDS-PAGE - Creative Proteomics [creative-proteomics.com]
- 4. Western Blotting: Why Are Observed and Calculated Molecular Weights Different? [sigmaaldrich.com]
- 5. neobiotechnologies.com [neobiotechnologies.com]
- 6. SDS-PAGE Protocol | Rockland [rockland.com]
- 7. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 8. Protein analysis SDS PAGE [qiagen.com]
- 9. researchgate.net [researchgate.net]
- 10. americanlaboratory.com [americanlaboratory.com]
- 11. What is the difference between SDS-PAGE and western blot? | AAT Bioquest [aatbio.com]
- 12. researchgate.net [researchgate.net]
- 13. proteins - LCMS/MS versus Western Blot - Biology Stack Exchange [biology.stackexchange.com]
- 14. Multimer-PAGE: A Method for Capturing and Resolving Protein Complexes in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bitesizebio.com [bitesizebio.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to HPLC Methods for Peptide Purification and Analysis
For Researchers, Scientists, and Drug Development Professionals
High-Performance Liquid Chromatography (HPLC) is an indispensable technique in peptide research and pharmaceutical development, enabling the purification and analysis of synthetic and biologically derived peptides. The selection of an appropriate HPLC method is critical for achieving the desired purity, recovery, and analytical resolution. This guide provides an objective comparison of the most common HPLC methods for peptide products, supported by experimental data and detailed protocols.
Comparison of Key Performance Metrics
The choice of an HPLC method is often a trade-off between resolution, loading capacity, and the physicochemical properties of the peptide. The following table summarizes key performance metrics for the four principal modes of HPLC used in peptide separations.
| Performance Metric | Reversed-Phase (RP-HPLC) | Ion-Exchange (IEX-HPLC) | Size-Exclusion (SEC-HPLC) | Hydrophilic Interaction (HILIC) |
| Principle of Separation | Hydrophobicity | Net Charge | Hydrodynamic Radius (Size) | Hydrophilicity |
| Typical Loading Capacity | 1-2 mg/mL of column volume (preparative)[1] | High, can be used for initial capture | Low to moderate | Moderate |
| Resolution | Very High | High, orthogonal to RP-HPLC | Low | High, complementary to RP-HPLC |
| Typical Peptide Recovery | Good to Excellent (often >90%)[2] | Good | Excellent | Good |
| Peak Capacity | High (100-400 for 1D)[3] | Moderate to High | Low | High |
| Primary Application | High-resolution analysis and purification of most peptides.[4][5] | Peptides with significant charge differences, phosphopeptides.[5] | Separation of aggregates, size variants, and desalting.[5][6] | Hydrophilic and polar peptides not well-retained by RP-HPLC.[5][7] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful peptide purification and analysis. Below are representative protocols for each major HPLC method.
Reversed-Phase HPLC (RP-HPLC) Protocol for Synthetic Peptide Purification
RP-HPLC is the most widely used method for the purification of synthetic peptides, separating them based on their hydrophobicity.[4][8]
1. Sample Preparation:
-
Dissolve the crude synthetic peptide in a minimal amount of a strong solvent (e.g., acetonitrile, methanol, or dimethylformamide).
-
Dilute the dissolved peptide with the initial mobile phase (e.g., 0.1% Trifluoroacetic Acid (TFA) in water) to a concentration of 1-10 mg/mL.[9]
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Conditions:
-
Column: C18 stationary phase (e.g., 5 µm particle size, 100-300 Å pore size). The choice of pore size depends on the peptide size, with larger pores being suitable for larger peptides.
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point for many peptides. The gradient can be optimized to improve the resolution of the target peptide from its impurities.
-
Flow Rate: For an analytical column (e.g., 4.6 mm ID), a flow rate of 1 mL/min is typical. For preparative columns, the flow rate is scaled up proportionally.
-
Detection: UV absorbance at 214 nm (peptide bond) and 280 nm (aromatic residues like Trp, Tyr).[9]
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the peaks of interest.
-
Analyze the purity of the collected fractions by analytical RP-HPLC and confirm the identity by mass spectrometry (MS).
-
Pool the fractions with the desired purity and lyophilize to obtain the purified peptide.
Ion-Exchange HPLC (IEX-HPLC) Protocol for Phosphopeptide Enrichment
IEX-HPLC separates peptides based on their net charge and is particularly useful for enriching modified peptides, such as phosphopeptides.[10]
1. Sample Preparation:
-
Digest the protein sample with a protease (e.g., trypsin).
-
Acidify the digest with an appropriate acid (e.g., TFA) to a pH below the pI of the phosphopeptides of interest.
-
Desalt the sample using a C18 solid-phase extraction (SPE) cartridge.
2. HPLC Conditions:
-
Column: A strong cation exchange (SCX) or strong anion exchange (SAX) column. For phosphopeptides, which are negatively charged at neutral pH, a SAX column is often used.
-
Mobile Phase A (Loading/Washing): Low ionic strength buffer at a specific pH (e.g., 10 mM potassium phosphate, pH 2.7).
-
Mobile Phase B (Elution): High ionic strength buffer (e.g., 10 mM potassium phosphate + 1 M KCl, pH 2.7).
-
Gradient: A salt gradient is used to elute the bound peptides. A common approach is a step gradient, where the salt concentration is increased in discrete steps to elute peptides with different net charges.
-
Flow Rate: Typically 0.5-1.0 mL/min for analytical columns.
-
Detection: UV at 214 nm.
3. Post-IEX Processing:
-
The collected fractions containing the enriched phosphopeptides are desalted using C18 SPE.
-
The desalted fractions are then typically analyzed by RP-HPLC-MS/MS for identification and quantification.
Size-Exclusion HPLC (SEC-HPLC) Protocol for Aggregate Analysis
SEC-HPLC separates molecules based on their size in solution and is the standard method for quantifying aggregates in peptide and protein therapeutics.[11][12][13]
1. Sample Preparation:
-
Dissolve the peptide sample in the SEC mobile phase to a concentration typically between 1-10 mg/mL.
-
Ensure the sample is fully dissolved and filter through a 0.22 µm filter.
2. HPLC Conditions:
-
Column: A silica-based column with a pore size appropriate for the molecular weight range of the peptide and its potential aggregates.
-
Mobile Phase: An isocratic mobile phase is used, typically a phosphate buffer with a salt (e.g., 150 mM sodium phosphate, 150 mM NaCl, pH 7.0). The salt is included to minimize secondary ionic interactions with the stationary phase.
-
Flow Rate: A low flow rate (e.g., 0.5 mL/min for a 7.8 mm ID column) is often used to ensure proper equilibration and separation.
-
Detection: UV at 214 nm or 280 nm.
3. Data Analysis:
-
The chromatogram will show peaks corresponding to the monomer, dimer, and higher-order aggregates, eluting in order of decreasing size.
-
The percentage of each species is calculated from the peak areas.
Hydrophilic Interaction Liquid Chromatography (HILIC) Protocol for Polar Peptides
HILIC is an effective technique for the separation of hydrophilic peptides that are poorly retained in RP-HPLC.[7][14][15][16]
1. Sample Preparation:
-
Dissolve the peptide sample in a solvent with a high organic content, similar to the initial mobile phase (e.g., 80% acetonitrile).
-
The sample concentration should be in the range of 0.1-1 mg/mL.
2. HPLC Conditions:
-
Column: A column with a hydrophilic stationary phase, such as bare silica, amide, or diol.
-
Mobile Phase A: High organic content (e.g., 95% acetonitrile with 0.1% TFA).
-
Mobile Phase B: Low organic content (e.g., 50% acetonitrile with 0.1% TFA).
-
Gradient: A gradient of increasing aqueous content is used for elution. A typical gradient might be from 5% to 50% Mobile Phase B over 30-60 minutes.
-
Flow Rate: 0.5-1.0 mL/min for analytical columns.
-
Detection: UV at 214 nm and MS.
3. Elution and Analysis:
-
Peptides elute in order of increasing hydrophilicity (least polar elute first).
-
HILIC is highly compatible with mass spectrometry due to the high organic content of the mobile phase.
Visualization of Workflows
General Peptide Purification Workflow
This workflow illustrates the fundamental steps involved in purifying a peptide product, from the crude material to the final, characterized product.
Caption: General workflow for peptide purification.
Orthogonal Two-Step HPLC Purification Strategy
For complex mixtures or when very high purity is required, an orthogonal two-step purification strategy is often employed. This involves using two different HPLC methods with different separation mechanisms.[10][17]
Caption: Orthogonal two-step HPLC purification.
LC-MS Analysis Workflow for Quality Control
Following purification, a thorough quality control analysis is essential to confirm the purity, identity, and quantity of the final peptide product.[18][19][20][21]
Caption: LC-MS workflow for peptide QC.
References
- 1. pharmtech.com [pharmtech.com]
- 2. Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peak Capacity Optimization of Peptide Separations in Reversed-Phase Gradient Elution Chromatography: Fixed Column Format - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 7. An improved approach to hydrophilic interaction chromatography of peptides: Salt gradients in the presence of high isocratic acetonitrile concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 9. protocols.io [protocols.io]
- 10. Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. biocompare.com [biocompare.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. longdom.org [longdom.org]
- 17. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 18. Simple Peptide Quantification Approach for MS-Based Proteomics Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. gilson.com [gilson.com]
- 21. Peptide Mapping LC-MS/MS Analysis Workflow for Adalimumab [sigmaaldrich.com]
A comparative study of water-soluble versus insoluble carbodiimides.
For researchers, scientists, and drug development professionals, the selection of the appropriate coupling agent is a critical step in the synthesis of bioconjugates, peptides, and other complex molecules. Carbodiimides are a class of zero-length crosslinkers that are instrumental in forming amide bonds between a carboxyl group and a primary amine. The choice between a water-soluble carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a water-insoluble counterpart, like N,N'-Dicyclohexylcarbodiimide (DCC), can significantly influence reaction efficiency, purification strategies, and the integrity of biological molecules. This guide provides a detailed comparison of these two classes of reagents, supported by experimental protocols and mechanistic insights.
Fundamental Differences and Key Characteristics
The primary distinction between water-soluble and insoluble carbodiimides lies in their solubility profiles and, consequently, the method of byproduct removal. Water-soluble carbodiimides are tailored for biochemical applications in aqueous environments, while insoluble carbodiimides are a mainstay in organic synthesis.
Water-Soluble Carbodiimides (e.g., EDC)
EDC is the most prominent member of this class, favored for its high solubility in aqueous buffers, which makes it ideal for reactions involving proteins, peptides, and nucleic acids.[1][2] The urea byproduct formed from EDC is also water-soluble, allowing for its removal through aqueous extraction or dialysis.[3][4][5] To enhance the efficiency and stability of the active intermediate, EDC is often used in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[1][6]
Insoluble Carbodiimides (e.g., DCC)
DCC is a widely used coupling agent in organic synthesis, particularly in peptide synthesis conducted in non-aqueous solvents.[1][7] Its key advantage is the formation of a byproduct, N,N'-dicyclohexylurea (DCU), which is insoluble in most common organic solvents and can be easily removed by filtration.[5][8][9] However, trace amounts of DCU can sometimes be challenging to remove from the final product.[8]
Quantitative and Qualitative Performance Comparison
| Feature | Water-Soluble Carbodiimides (e.g., EDC) | Insoluble Carbodiimides (e.g., DCC) |
| Solubility | High solubility in water and some organic solvents.[2][10] | Soluble in many organic solvents (e.g., DCM, THF, DMF), but insoluble in water.[1] |
| Typical Reaction Environment | Aqueous buffers (e.g., MES, PBS) at a pH range of 4.5-7.5.[1] | Anhydrous organic solvents.[1] |
| Optimal pH for Activation | Acidic conditions, typically pH 4.5-6.0 for carboxyl activation.[10] | Not applicable (used in non-aqueous media). |
| Optimal pH for Amine Coupling | pH 7.0-8.0 for the reaction of the activated carboxyl with the amine.[11] | Not applicable. |
| Byproduct | Water-soluble N-ethyl-N'-(3-dimethylaminopropyl)urea.[3][5] | Insoluble N,N'-dicyclohexylurea (DCU).[5][8] |
| Byproduct Removal | Aqueous extraction, dialysis, or chromatography.[3][4][12] | Filtration.[5][9] |
| Primary Applications | Bioconjugation of proteins, peptides, and nucleic acids; immobilization of ligands.[1] | Solid-phase and solution-phase peptide synthesis; organic synthesis of amides and esters.[1][7] |
| Reaction Efficiency/Yield | Yields can be high but are sensitive to hydrolysis of the active intermediate. Addition of (Sulfo-)NHS significantly improves yields.[1][6] For a specific DNA-conjugation, a yield of 79% was reported with EDC/Imidazole.[11] | Generally high yields in anhydrous conditions. For specific peptide synthesis steps, yields of 78-83% have been reported.[13] |
| Potential Side Reactions | Formation of N-acylurea byproduct, particularly in the absence of a readily available amine.[14][15] | Formation of N-acylurea byproduct; potential for racemization of amino acids, which can be suppressed by additives like HOBt.[4][7][16] |
Experimental Protocols
Protocol 1: EDC-Mediated Antibody-Antigen Conjugation
This protocol describes the covalent conjugation of an antigen with a free carboxylic acid to a primary amine on an antibody using EDC and Sulfo-NHS.
-
Reagent Preparation:
-
Dissolve the antibody in 0.1 M MES buffer, 0.5 M NaCl, pH 6.0 to a final concentration of 1-10 mg/mL.
-
Dissolve the carboxylated antigen in the same buffer.
-
Freshly prepare EDC and Sulfo-NHS solutions in the reaction buffer.
-
-
Activation of Antibody Carboxyl Groups:
-
Add EDC to the antibody solution to a final concentration of 2 mM.
-
Add Sulfo-NHS to the antibody solution to a final concentration of 5 mM.
-
Incubate for 15 minutes at room temperature to activate the carboxyl groups on the antibody.
-
-
Conjugation Reaction:
-
Add the carboxylated antigen to the activated antibody solution. A 10 to 50-fold molar excess of the antigen is recommended.
-
Allow the reaction to proceed for 2 hours at room temperature with gentle stirring.
-
-
Quenching and Purification:
-
Quench the reaction by adding hydroxylamine to a final concentration of 10 mM and incubating for 5-10 minutes.
-
Remove excess reagents and byproducts by dialysis against PBS or by using a desalting column.
-
Protocol 2: DCC-Mediated Dipeptide Synthesis in Solution Phase
This protocol outlines the synthesis of a dipeptide from two N- and C-protected amino acids in an organic solvent.
-
Reagent Preparation:
-
Dissolve the N-protected amino acid (1 equivalent) and 1-Hydroxybenzotriazole (HOBt) (1 equivalent) in anhydrous dichloromethane (DCM).
-
In a separate flask, dissolve the C-protected amino acid methyl ester (1 equivalent) in anhydrous DCM.
-
-
Activation and Coupling:
-
Cool the solution of the N-protected amino acid and HOBt to 0°C in an ice bath.
-
Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the cooled solution.
-
Stir the mixture at 0°C for 30 minutes.
-
Add the solution of the C-protected amino acid methyl ester to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for an additional 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to precipitate the DCU byproduct.
-
Filter the mixture to remove the precipitated DCU and wash the filter cake with a small amount of cold DCM.[9]
-
Combine the filtrates and wash successively with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent under reduced pressure.
-
Purify the crude dipeptide by silica gel column chromatography.
-
Mechanistic Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and experimental workflows for both water-soluble and insoluble carbodiimides.
Caption: EDC-mediated amide bond formation.
Caption: DCC-mediated amide bond formation.
Caption: Experimental workflow for EDC bioconjugation.
Caption: Experimental workflow for DCC peptide synthesis.
References
- 1. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 2. EDC - Enamine [enamine.net]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. peptide.com [peptide.com]
- 8. researchgate.net [researchgate.net]
- 9. Workup [chem.rochester.edu]
- 10. interchim.fr [interchim.fr]
- 11. Characterization of covalent crosslinking strategies for synthesizing DNA-based bioconjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Formation of optically pure N-acyl-N,N'-dicyclohexylurea in N,N'-dicyclohexylcarbodiimide-mediated peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Future of Peptide Synthesis: A Guide to Greener Solvents
Shifting from traditional solvents like N,N-dimethylformamide (DMF) is no longer a question of if, but when and how. This guide provides researchers, scientists, and drug development professionals with a comprehensive evaluation of green solvent alternatives in Solid-Phase Peptide Synthesis (SPPS), supported by comparative experimental data and detailed protocols to facilitate the transition to more sustainable and safer laboratory practices.
The workhorse of SPPS, DMF, is facing increasing regulatory scrutiny due to its reproductive toxicity, placing it on lists of substances of very high concern.[1][2] This has catalyzed a surge in research to identify and validate greener, safer alternatives that do not compromise the efficiency and quality of peptide synthesis. This guide compares the performance of several promising green solvents against the benchmark of DMF, focusing on key parameters essential for successful SPPS: resin swelling, reagent solubility, and the yield and purity of synthesized peptides.
Performance Comparison of Green Solvents in SPPS
The ideal green solvent for SPPS should mimic the favorable properties of DMF, such as high polarity and optimal viscosity, while offering a significantly better safety and environmental profile.[3] Several neat solvents and binary mixtures have emerged as leading candidates. This section presents a quantitative comparison of their performance in critical aspects of the SPPS workflow.
Resin Swelling Capabilities
Proper resin swelling is crucial for efficient peptide synthesis, as it allows reagents to access the growing peptide chain within the solid support.[4] The following table summarizes the swelling performance of various resins in different green solvents compared to DMF.
| Solvent/Mixture | Resin Type | Swelling Volume (mL/g) | Reference |
| DMF (Benchmark) | Polystyrene (PS) | >4.0 | [4] |
| ChemMatrix (PEG) | >4.0 | [4] | |
| 2-Methyltetrahydrofuran (2-MeTHF) | Polystyrene (PS) | Moderate (2.0-4.0) | [4] |
| ChemMatrix (PEG) | Good (>4.0) | [5] | |
| N-Butylpyrrolidinone (NBP) | Polystyrene (PS) | Good (>4.0) | [6] |
| γ-Valerolactone (GVL) | Polystyrene (PS) | Moderate (2.0-4.0) | [7] |
| ChemMatrix (PEG) | Good (>4.0) | [7] | |
| Cyrene | Polystyrene (PS) | Insufficient in neat form | [1] |
| ChemMatrix (PEG) | Good (>8.0) | [1] | |
| Propylene Carbonate (PC) | ChemMatrix (PEG) | Favorable for SPPS | [8] |
| Anisole/NOP (75:25) | Polystyrene (PS) | Good (similar to DMF) | |
| ChemMatrix (PEG) | Better than DMF | [9] | |
| Cyrene/Diethyl Carbonate (30:70) | Polystyrene (PS) | Good | |
| ChemMatrix (PEG) | Good | [6] | |
| Sulfolane/Diethyl Carbonate (30:70) | Polystyrene (PS) | Good | [6] |
| ChemMatrix (PEG) | Good | [6] |
Solubility of SPPS Reagents
The ability of a solvent to dissolve Fmoc-protected amino acids and coupling reagents is fundamental for efficient coupling reactions.[4] The table below provides a qualitative summary of the solubility of common SPPS reagents in various green solvents.
| Solvent/Mixture | Fmoc-Amino Acids (0.1-0.3 M) | Coupling Reagents (e.g., DIC, Oxyma) | Byproducts (e.g., DIU) | Reference |
| DMF (Benchmark) | Generally Soluble | Soluble | Soluble | [4] |
| 2-Methyltetrahydrofuran (2-MeTHF) | Generally Soluble (Fmoc-Asn(Trt)-OH at 0.1 M) | Soluble | Partially Soluble | [4][5] |
| N-Butylpyrrolidinone (NBP) | Soluble | Soluble | Soluble | [8] |
| γ-Valerolactone (GVL) | Soluble | Soluble | Soluble | [7] |
| Cyrene/Diethyl Carbonate (30:70) | Good solubility for a large proportion of amino acids | Good solubility | Not specified | [6] |
| Anisole/NOP (75:25) | Soluble (0.2 M) | Soluble (0.2 M) | Not specified | [9] |
| Propylene Carbonate (PC) | Good solubility in continuous-flow SPPS | Good solubility in continuous-flow SPPS | Not specified | [10] |
Peptide Synthesis Performance: Yield and Purity
The ultimate test for any alternative solvent is its performance in the synthesis of peptides, particularly challenging sequences. The following table presents the crude purity and yield for the synthesis of model peptides in various green solvents compared to DMF.
| Solvent/Mixture | Model Peptide | Resin | Crude Purity (%) | Yield (% of DMF process) | Reference |
| DMF (Benchmark) | Project A Peptide | Resin X | 82 | 100 | [6] |
| Aib-enkephalin | Wang PS | Not specified | Not specified | [11] | |
| Aib-ACP | Rink Amide PS | Not specified | Not specified | [11] | |
| 2-MeTHF | Project B Peptide | Not specified | 65 | 65 | [6] |
| Aib-enkephalin | ChemMatrix | 95 | Not specified | [5] | |
| Aib-ACP (at 40°C) | ChemMatrix | 87.1 | Not specified | [5] | |
| NBP | Project B Peptide | Not specified | 65 | 59 | [6] |
| [Asp26]-calcitonin | Not specified | 97.9 | 28.7 (absolute) | [12] | |
| γ-Valerolactone (GVL) | ABRF 1992 peptide | Not specified | Slightly superior to DMF | Not specified | [13] |
| Anisole/NOP (75:25) | Aib-enkephalin | Wang PS | 97.81 | Not specified | [11] |
| Aib-ACP | Rink Amide PS | 89.64 | Not specified | [11] | |
| Propylene Carbonate (PC) | Various α- and β-peptides | Not specified | High | High (absolute) | [10] |
| Cyrene/Diethyl Carbonate (30:70) | Aib-enkephalin | Not specified | Comparable to DMF | Comparable to DMF | [14] |
Experimental Protocols
To aid in the adoption of these greener alternatives, this section provides detailed methodologies for the key experiments cited in this guide.
Resin Swelling Test
This protocol is a composite of methodologies described in the literature.[4][6]
-
Add a known mass (e.g., 1 g) of resin to a graduated cylinder or a syringe with a frit.
-
Add a defined volume (e.g., 10 mL) of the solvent to be tested.
-
Agitate the resin-solvent mixture for a specified period (e.g., 30 minutes to 4 hours) to allow for complete swelling.
-
Allow the resin to settle, and record the final volume of the swollen resin.
-
The swelling volume is expressed in mL per gram of resin.
Reagent Solubility Study
This protocol is based on the general procedures outlined in the referenced studies.[4][6]
-
To a vial containing a pre-weighed amount of the Fmoc-amino acid or coupling reagent (to achieve a target concentration, typically 0.1 M to 0.3 M), add the test solvent.
-
Agitate the mixture at room temperature for a set duration (e.g., 5-15 minutes).
-
Visually inspect the solution for complete dissolution. The solubility can be categorized as soluble, partially soluble, or insoluble.
Solid-Phase Peptide Synthesis (SPPS) and Purity Analysis
The following is a generalized Fmoc-SPPS protocol that can be adapted for use with green solvents.
-
Resin Swelling: Swell the resin in the chosen green solvent for 30-60 minutes.
-
Fmoc-Deprotection: Treat the resin with a 20% solution of piperidine in the green solvent to remove the Fmoc protecting group.
-
Washing: Wash the resin thoroughly with the green solvent to remove excess piperidine and the dibenzofulvene-piperidine adduct.
-
Coupling: Add the Fmoc-protected amino acid, a coupling agent (e.g., DIC/Oxyma), and a base (if required) dissolved in the green solvent to the resin. Allow the reaction to proceed for a specified time (e.g., 1-2 hours).
-
Washing: Wash the resin with the green solvent to remove excess reagents and byproducts.
-
Repeat steps 2-5 for each amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: After the final coupling, wash the resin, perform the final Fmoc deprotection, and then treat the peptidyl-resin with a cleavage cocktail (e.g., TFA/TIS/water) to cleave the peptide from the resin and remove side-chain protecting groups.
-
Precipitation and Analysis: Precipitate the crude peptide in a cold ether, centrifuge, and lyophilize. Analyze the purity of the crude peptide by High-Performance Liquid Chromatography (HPLC). A typical HPLC method involves a C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA) and UV detection at 220 nm.[5]
Visualizing the Path to Greener SPPS
The following diagrams illustrate the standard Fmoc-SPPS workflow and a decision-making process for selecting a suitable green solvent alternative.
Conclusion
The transition away from DMF in Solid-Phase Peptide Synthesis is not only a response to regulatory pressures but also an opportunity to embrace more sustainable and safer chemical practices. The experimental data clearly indicates that several green solvents and binary mixtures, such as 2-MeTHF, NBP, and specific mixtures containing Cyrene or anisole, can serve as viable alternatives to DMF, often with comparable or even superior performance in certain aspects. While there may not be a single "drop-in" replacement for every application, this guide provides the necessary data and protocols to empower researchers to evaluate and adopt the most suitable green solvent for their specific SPPS needs, paving the way for a greener future in peptide science.
References
- 1. researchgate.net [researchgate.net]
- 2. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 4. Greening the synthesis of peptide therapeutics: an industrial perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. lup.lub.lu.se [lup.lub.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Performance comparison of manual vs. automated peptide synthesizers.
For researchers, scientists, and professionals in drug development, the choice between manual and automated peptide synthesis is a critical one that impacts efficiency, reliability, and cost. This guide provides an objective comparison of the performance of these two methodologies, supported by experimental data, to aid in making an informed decision.
At a Glance: Key Performance Indicators
The decision between manual and automated peptide synthesis hinges on a variety of factors, from the scale of production to the complexity of the peptide sequence. Automated synthesizers generally offer significant advantages in speed, reproducibility, and reduced labor, while manual synthesis can be more flexible for small-scale and specialized applications.
| Performance Metric | Manual Peptide Synthesis | Automated Peptide Synthesizer | Key Considerations |
| Synthesis Time | Significantly longer; can take weeks for complex peptides.[1][2] For example, the manual synthesis of Bradykinin, a nonapeptide, was completed in 8 days.[3][4] | Dramatically shorter; tasks that took weeks can be done in days or hours.[1][2] The synthesis of Bradykinin was completed in 32 hours, about 20% of the time required for manual synthesis.[3][4] | Automated systems excel in high-throughput and large-scale production.[2] |
| Purity & Yield | Highly dependent on operator skill; prone to human error, which can compromise quality.[1][5] Difficult peptides may result in low purity crude products.[6] | Generally higher and more consistent purity and yield due to precise control over reaction conditions and elimination of human error.[1][7] Automated systems can achieve 90-95% yield consistency.[8] | Automated synthesizers minimize side reactions and improve product purity.[1] |
| Success Rate | Variable; success depends heavily on the complexity of the peptide and the experience of the researcher.[2] Manual synthesis of two peptides resulted in missing one or two amino acids due to human error.[5] | Higher, especially for complex or long-chain peptides.[1] Modern synthesizers can efficiently synthesize complex peptides.[1] | Automated systems are preloaded with protocols that work well on a wide range of peptide sequences.[6] |
| Labor & Cost | Labor-intensive and time-consuming.[1] The initial investment is low, but long-term labor costs can be high.[1] | "Walk-away" operation frees up researcher time.[7] The initial investment is high, but it lowers the unit cost of peptide synthesis in the long run, especially for large-scale production.[1] | Automated systems reduce the need for manual labor, thus lowering overall experimental costs.[1][9] |
| Flexibility | More flexible for small-scale synthesis and the use of non-standard amino acids or reagents.[3] | Less flexible for non-standard protocols, although modern systems offer more options.[2] | Manual synthesis can be advantageous for optimizing protocols for difficult sequences on a small scale. |
| Reproducibility | Lower due to inherent variability in manual operations.[7] | High, as automation eliminates variability between synthesis runs and different users.[7][8] | Crucial for applications requiring consistent product quality, such as in pharmaceutical development.[8] |
Experimental Protocols
The fundamental chemistry underlying both manual and automated peptide synthesis is typically Solid-Phase Peptide Synthesis (SPPS), most commonly employing Fmoc or Boc protection strategies.[1][3]
General Solid-Phase Peptide Synthesis (SPPS) Workflow
The SPPS process, whether manual or automated, follows a cyclical process.[10]
-
Resin Swelling: The solid support resin is swollen in a suitable solvent like N-methyl pyrrolidone (NMP) or dimethylformamide (DMF).[11]
-
Deprotection: The temporary protecting group (e.g., Fmoc) on the N-terminus of the growing peptide chain is removed, typically with a mild base like piperidine in DMF.[3]
-
Washing: The resin is thoroughly washed to remove excess reagents and by-products.[12]
-
Amino Acid Coupling: The next protected amino acid is activated and coupled to the deprotected N-terminus of the peptide chain.[13]
-
Washing: The resin is washed again to remove unreacted amino acids and coupling reagents.[12]
-
Repeat Cycle: Steps 2-5 are repeated for each subsequent amino acid in the sequence.[13]
-
Cleavage and Deprotection: Once the peptide chain is complete, it is cleaved from the resin, and the side-chain protecting groups are removed, typically using a strong acid cocktail (e.g., trifluoroacetic acid).[11][14]
-
Purification: The crude peptide is purified, often using reverse-phase high-performance liquid chromatography (RP-HPLC).[5]
Manual SPPS Protocol Example
Manual synthesis involves the manual execution of each step of the SPPS cycle.[11] The researcher manually adds reagents, mixes the reaction vessel, and performs the washing steps.[12] For example, a reaction vessel might be a glass column with a frit, and agitation can be achieved with a shaker or by bubbling nitrogen through the mixture.[11][13] The completeness of the coupling reaction can be monitored at each step using tests like the Kaiser test.[11][14]
Automated SPPS Protocol
In an automated synthesizer, the SPPS steps are programmed and executed by the instrument.[7] The resin is contained within a reaction vessel, and reagents are delivered via a fluidic system with precise metering pumps.[3] The system automatically controls reaction times, temperatures, and washing cycles.[1] Advanced automated synthesizers may also incorporate heating capabilities, such as microwave energy, to accelerate coupling and deprotection steps, further reducing synthesis time.[6][15]
Visualizing the Process
To better understand the workflows and decision-making processes involved in peptide synthesis, the following diagrams have been generated.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Decision factors for choosing a peptide synthesis method.
Conclusion
The choice between manual and automated peptide synthesis is not a one-size-fits-all decision. Automated peptide synthesizers offer clear advantages in terms of speed, consistency, and reduced labor, making them ideal for high-throughput screening, large-scale production, and the synthesis of complex peptides.[1][2][7] The initial capital investment can be offset by long-term savings in labor and increased productivity.[1]
Manual synthesis, on the other hand, remains a viable option for smaller-scale projects, methods development, and when working with precious or non-standard building blocks where the flexibility to intervene and modify protocols is paramount.[3] Ultimately, the optimal choice will depend on the specific needs and resources of the laboratory or research group.
References
- 1. Automated Peptide Synthesis: Innovation and Applications - Creative Peptides [creative-peptides.com]
- 2. Concept Life Sciences | FAQs - Solid-phase Peptide Synthesis [conceptlifesciences.com]
- 3. Automated Peptide Synthesizers and Glycoprotein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Automated Peptide Synthesizers and Glycoprotein Synthesis [frontiersin.org]
- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 6. csbio.com [csbio.com]
- 7. americanpeptidesociety.org [americanpeptidesociety.org]
- 8. Instruments for Peptide Drug Synthesis Market | Global Market Analysis Report - 2035 [futuremarketinsights.com]
- 9. aurorabiomed.com [aurorabiomed.com]
- 10. peptide.com [peptide.com]
- 11. wernerlab.weebly.com [wernerlab.weebly.com]
- 12. csbio.com [csbio.com]
- 13. Peptide Synthesis [en.bio-protocol.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. pubcompare.ai [pubcompare.ai]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
